Product packaging for 4-Bromo-2-isopropoxypyridine(Cat. No.:CAS No. 1142194-24-8)

4-Bromo-2-isopropoxypyridine

Cat. No.: B1520130
CAS No.: 1142194-24-8
M. Wt: 216.07 g/mol
InChI Key: DGDIOQCZNZMIPA-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropoxypyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B1520130 4-Bromo-2-isopropoxypyridine CAS No. 1142194-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIOQCZNZMIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671705
Record name 4-Bromo-2-[(propan-2-yl)oxy]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142194-24-8
Record name 4-Bromo-2-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142194-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-Bromo-2-isopropoxypyridine, a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating framework for its successful implementation in a laboratory setting.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is most logically and efficiently achieved through a two-step synthetic sequence. The strategy hinges on the initial formation of a key precursor, 4-Bromo-2-hydroxypyridine, followed by a classic Williamson ether synthesis to introduce the isopropoxy group.

This approach is predicated on the robust and well-documented reactivity of aminopyridines and the reliability of O-alkylation on a hydroxypyridine scaffold. The commercial availability of the starting material, 2-Amino-4-bromopyridine, makes this a practical and accessible route for most research laboratories.

Retrosynthetic Analysis

A retrosynthetic breakdown illuminates the strategic bond disconnection at the ether linkage, identifying 4-Bromo-2-hydroxypyridine and an isopropyl electrophile as the immediate precursors. The hydroxypyridine itself is traced back to the readily available 2-Amino-4-bromopyridine via a diazotization-hydrolysis reaction.

G Target This compound Disconnect_Ether C-O Ether Disconnection (Williamson Ether Synthesis) Target->Disconnect_Ether Precursor_1 4-Bromo-2-hydroxypyridine (Nucleophile) Disconnect_Ether->Precursor_1 Precursor_2 Isopropyl Halide (Electrophile) Disconnect_Ether->Precursor_2 Disconnect_Hydroxyl C-OH Disconnection (Diazotization/Hydrolysis) Precursor_1->Disconnect_Hydroxyl Starting_Material 2-Amino-4-bromopyridine Disconnect_Hydroxyl->Starting_Material

Caption: Retrosynthetic pathway for this compound.

Synthesis of Precursor: 4-Bromo-2-hydroxypyridine

The transformation of an aromatic amine to a hydroxyl group is a cornerstone of synthetic chemistry, typically achieved via the formation of a diazonium salt intermediate, which is subsequently hydrolyzed. This process, a variation of the Sandmeyer reaction, is highly effective for this substrate.[1][2]

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Diazotization: The primary amino group of 2-Amino-4-bromopyridine attacks the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong acid (e.g., sulfuric or hydrobromic acid) at low temperatures (0-5 °C). A series of proton transfers and dehydration steps leads to the formation of a relatively unstable pyridyl-diazonium salt. Maintaining a low temperature is critical to prevent premature decomposition of this intermediate.

  • Hydrolysis: Upon warming, the diazonium salt undergoes nucleophilic attack by water, with dinitrogen gas (N₂) acting as an excellent leaving group. This reaction forms the desired 4-Bromo-2-hydroxypyridine. The evolution of nitrogen gas is a strong visual indicator of reaction progress.

A protocol analogous to the synthesis of 3-Bromo-2-hydroxypyridine from its corresponding amine provides a robust template for this transformation.[3]

Detailed Experimental Protocol (Precursor Synthesis)

Materials:

  • 2-Amino-4-bromopyridine

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH), for neutralization

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute H₂SO₄ solution. Cool the solution to 0 °C in an ice-salt bath.

  • To the cold acid solution, add 2-Amino-4-bromopyridine (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C. Stir until a homogeneous suspension or solution is formed.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1-1.5 eq.) in deionized water and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the reaction mixture via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.

  • Slowly warm the reaction mixture to room temperature, then heat gently to 40-50 °C. Vigorous evolution of nitrogen gas should be observed. Maintain this temperature until gas evolution ceases.

  • Cool the reaction mixture back to room temperature and carefully neutralize it to pH 7-8 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-Bromo-2-hydroxypyridine, which can be purified further by recrystallization if necessary.

Core Synthesis: this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and high-yielding SN2 reaction that is perfectly suited for the O-alkylation of the 4-Bromo-2-hydroxypyridine precursor.[4][5] The reaction involves the deprotonation of the hydroxyl group to form a more potent pyridone-alkoxide nucleophile, which then displaces a halide from an isopropyl electrophile.

Mechanism, Reagent Selection, and Causality
  • Tautomerism: It is crucial to recognize that 2-hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[6][7] Deprotonation with a base generates an ambident nucleophile. While alkylation can occur at either the nitrogen or oxygen atom, O-alkylation is favored under the conditions described, particularly with weaker bases and polar aprotic solvents.

  • Choice of Base: A moderately strong base is required to deprotonate the hydroxypyridine (pKa ~11-12). Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without promoting significant side reactions.[8] Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile is ideal.[8] These solvents effectively solvate the potassium cation, leaving the pyridone-alkoxide anion more "naked" and nucleophilic, thereby accelerating the rate of the SN2 reaction.

  • Electrophile: 2-Bromopropane (isopropyl bromide) is a suitable secondary alkyl halide for this reaction. While secondary halides are more prone to E2 elimination than primary halides, the use of a non-bulky base and a good nucleophile favors the desired SN2 substitution pathway.[9]

Caption: Experimental workflow for the Williamson ether synthesis step.

Detailed Experimental Protocol (Core Synthesis)

Materials:

  • 4-Bromo-2-hydroxypyridine (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5-2.0 eq.)

  • 2-Bromopropane (1.2-1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2-hydroxypyridine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Add 2-Bromopropane (1.2 eq.) to the reaction mixture via syringe.

  • Heat the mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic extracts and wash sequentially with water (2x) to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.[10]

Data Summary

The following table summarizes the key quantitative parameters for the core Williamson ether synthesis step.

ReagentMolar Eq.MW ( g/mol )Purpose
4-Bromo-2-hydroxypyridine1.0174.00Nucleophilic Precursor
Potassium Carbonate1.5138.21Base
2-Bromopropane1.2122.99Electrophile
DMF-73.09Solvent

Expected Yield: 60-85% (post-purification)

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Brominated Pyridines: These compounds are generally irritants and may be harmful if swallowed or absorbed through the skin. Avoid inhalation of dust or vapors.

  • 2-Bromopropane: This is a flammable liquid and a suspected carcinogen. Handle with extreme care and avoid exposure.

  • DMF: N,N-Dimethylformamide is a combustible liquid and a known reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate: While relatively benign, it is a desiccant and can cause irritation upon contact with skin or eyes.

  • Concentrated Acids/Bases: Handle with extreme caution, as they are highly corrosive.

Always consult the Safety Data Sheet (SDS) for each specific reagent before commencing work.

References

Navigating the Synthesis and Application of 4-Bromo-2-alkoxypyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An important note on the subject of this guide: Initial searches for "4-Bromo-2-isopropoxypyridine" did not yield a specific CAS number or substantial technical literature for this exact molecule. This suggests that it is not a commonly available reagent or a well-documented compound. However, the synthesis of such a molecule is chemically feasible. This guide will therefore address the probable synthetic routes to this compound and will use the closely related and well-documented analogue, 4-Bromo-2-methoxypyridine (CAS No. 100367-39-3) , as a case study to provide a comprehensive technical overview of the properties, synthesis, and applications of this class of compounds in drug discovery and development.

Part 1: Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a nucleophilic substitution reaction. A plausible and efficient method would be the Williamson ether synthesis, starting from a suitable precursor like 2,4-dibromopyridine and reacting it with sodium isopropoxide.

The choice of 2,4-dibromopyridine as a starting material is based on the differential reactivity of the bromine atoms at the 2- and 4-positions of the pyridine ring. The bromine at the 2-position is generally more susceptible to nucleophilic substitution.

Synthesis of this compound 2,4-Dibromopyridine 2,4-Dibromopyridine This compound This compound 2,4-Dibromopyridine->this compound Nucleophilic Aromatic Substitution Sodium_Isopropoxide Sodium Isopropoxide (from Isopropanol + NaH) Sodium_Isopropoxide->this compound

Caption: Proposed synthesis of this compound.

Part 2: 4-Bromo-2-methoxypyridine: A Technical Profile

4-Bromo-2-methoxypyridine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of more complex molecules.[1] Its utility stems from the presence of a bromine atom, which can participate in a variety of cross-coupling reactions, and a methoxy group that influences the electronic properties of the pyridine ring.

Physicochemical Properties
PropertyValueSource
CAS Number 100367-39-3[1]
Molecular Formula C6H6BrNO[1]
Molecular Weight 188.02 g/mol [1]
IUPAC Name 4-bromo-2-methoxypyridine[1]
SMILES COC1=NC=CC(=C1)Br[1]
Synthesis of 4-Bromo-2-methoxypyridine

A common synthetic route to 4-Bromo-2-methoxypyridine involves the reaction of 2,4-dibromopyridine with sodium methoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Synthesis of 4-Bromo-2-methoxypyridine 2,4-Dibromopyridine 2,4-Dibromopyridine 4-Bromo-2-methoxypyridine 4-Bromo-2-methoxypyridine 2,4-Dibromopyridine->4-Bromo-2-methoxypyridine Nucleophilic Aromatic Substitution Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->4-Bromo-2-methoxypyridine

Caption: Synthesis of 4-Bromo-2-methoxypyridine.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxypyridine

This protocol is a representative procedure based on established chemical principles for nucleophilic aromatic substitution on dihalopyridines.

Materials:

  • 2,4-Dibromopyridine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,4-dibromopyridine (1.0 eq) in a mixture of anhydrous methanol and anhydrous toluene, add sodium methoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-Bromo-2-methoxypyridine.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Sodium methoxide is a strong base and will react with water.

  • Excess Sodium Methoxide: A slight excess ensures the complete consumption of the starting material.

  • Aqueous Workup: Removes inorganic byproducts and unreacted sodium methoxide.

  • Chromatographic Purification: Ensures the high purity of the final product, which is crucial for subsequent reactions.

Applications in Drug Discovery

4-Bromo-2-alkoxypyridines are versatile intermediates in the synthesis of pharmaceutically active compounds. The bromine atom serves as a handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

For instance, substituted pyridines are core structures in many kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

Application in Kinase Inhibitor Synthesis 4-Bromo-2-alkoxypyridine 4-Bromo-2-alkoxypyridine Coupled_Product 2-Alkoxy-4-(aryl/heteroaryl)pyridine 4-Bromo-2-alkoxypyridine->Coupled_Product Suzuki Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product Further_Modification Further Functionalization Coupled_Product->Further_Modification Kinase_Inhibitor Kinase Inhibitor Candidate Further_Modification->Kinase_Inhibitor

Caption: General scheme for the use of 4-Bromo-2-alkoxypyridines in kinase inhibitor synthesis.

The strategic utility of halogenated pyridines is well-recognized in medicinal chemistry for the development of targeted therapies, including those for oncology and inflammatory diseases.[2]

Part 3: Safety Information

As with all laboratory chemicals, 4-Bromo-2-methoxypyridine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

References

Spectroscopic Characterization of 4-Bromo-2-isopropoxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the versatile chemical intermediate, 4-Bromo-2-isopropoxypyridine.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1142194-24-8), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for the elucidation of reaction outcomes. This document synthesizes available experimental data with predictive analysis based on established spectroscopic principles, offering a practical reference for laboratory applications.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridine ring, a structure fundamental to many biologically active molecules. The presence of a bromine atom, an isopropoxy group, and the nitrogen atom within the aromatic ring gives rise to a distinct spectroscopic fingerprint. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopy

Experimental ¹H NMR data for this compound has been reported in the literature.[1] The spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for the aromatic protons and the isopropoxy group.

Table 1: Experimental ¹H NMR Data for this compound [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9d1HH-6
~6.9dd1HH-5
~6.8d1HH-3
~5.2sept1HCH (isopropoxy)
~1.3d6HCH₃ (isopropoxy)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific spectrometer used.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region: The pyridine ring protons appear in the downfield region (δ 6.8-7.9 ppm). The proton at the 6-position (H-6) is the most deshielded due to its proximity to the electronegative nitrogen atom and exhibits a doublet splitting from the adjacent H-5. The H-5 proton appears as a doublet of doublets, being coupled to both H-6 and H-3. The H-3 proton, adjacent to the isopropoxy group, is the most upfield of the aromatic protons and shows a doublet splitting from H-5.

  • Isopropoxy Group: The methine proton of the isopropoxy group appears as a septet around 5.2 ppm, a characteristic multiplicity resulting from coupling with the six equivalent methyl protons. The two methyl groups of the isopropoxy moiety are equivalent and give rise to a single, strong doublet signal at approximately 1.3 ppm.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~163C-2
~110C-3
~118C-4
~141C-5
~150C-6
~70CH (isopropoxy)
~22CH₃ (isopropoxy)

Rationale for Predicted Chemical Shifts:

  • C-2 and C-6: The carbons directly attached to the nitrogen and the isopropoxy group (C-2) and the nitrogen (C-6) are expected to be the most downfield due to the strong deshielding effects of these electronegative atoms.

  • C-4: The carbon bearing the bromine atom (C-4) will also be shifted downfield, though typically to a lesser extent than carbons adjacent to nitrogen or oxygen in a pyridine ring.

  • C-3 and C-5: These carbons are expected to be the most upfield of the aromatic carbons.

  • Isopropoxy Carbons: The methine carbon of the isopropoxy group is predicted to appear around 70 ppm, while the methyl carbons will be in the aliphatic region, around 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the aromatic ring and the C-O and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch (isopropoxy)
1600-1450C=C and C=N stretching (pyridine ring)
1250-1200Asymmetric C-O-C stretch (ether)
1100-1000Symmetric C-O-C stretch (ether)
~600C-Br stretch

Interpretation of the IR Spectrum:

The spectrum will be dominated by strong absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The presence of the isopropoxy group will be confirmed by the characteristic aliphatic C-H stretching bands and the strong C-O-C stretching vibrations. The C-Br stretching frequency is expected in the lower wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIonNotes
215/217[M]⁺Molecular ion peak, showing the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.
172/174[M - C₃H₇]⁺Loss of the isopropyl group.
157/159[M - C₃H₆O]⁺Loss of isopropoxy radical.
78[C₅H₄N]⁺Pyridyl cation.

Interpretation of the Mass Spectrum:

The most telling feature of the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of almost equal intensity separated by two mass units (m/z 215 and 217), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of the isopropoxy group or parts of it, leading to the fragments listed in the table.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

IR Spectroscopy

Objective: To obtain the infrared spectrum.

Methodology:

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Synthesis This compound (CAS: 1142194-24-8) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts Coupling Constants Structure Confirmation NMR->NMR_Data IR_Data Functional Groups Vibrational Modes IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern Isotopic Distribution MS->MS_Data Report Comprehensive Spectroscopic Profile NMR_Data->Report IR_Data->Report MS_Data->Report

References

An In-Depth Technical Guide to 4-Bromo-2-isopropoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-isopropoxypyridine, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its physical and chemical properties, synthesis, reactivity, and applications.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The nitrogen atom within the heterocycle acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule.[3][4] Strategic substitution on the pyridine ring allows for the fine-tuning of a compound's biological activity, solubility, and metabolic stability. This compound, with its distinct substitution pattern, offers medicinal chemists a versatile platform for the synthesis of novel drug candidates. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, while the isopropoxy group at the 2-position can modulate the electronic properties of the ring and influence binding interactions with biological targets.

Physicochemical Properties of this compound

Precise characterization of a compound's physical properties is fundamental for its application in synthesis and drug formulation. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties.

PropertyValueSource
IUPAC Name 4-Bromo-2-(propan-2-yloxy)pyridineN/A
CAS Number 1142194-24-8[1]
Molecular Formula C₈H₁₀BrNO[5]
Molecular Weight 216.08 g/mol [5]
Appearance Colorless to light yellow liquidInferred from similar compounds[6]

Note: Some physical properties are inferred from closely related analogs due to the limited availability of specific experimental data for this compound.

Synthesis of this compound

The synthesis of this compound can be logically approached from readily available starting materials like 2,4-dibromopyridine. The differential reactivity of the bromine atoms on the pyridine ring is key to achieving selective substitution.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The bromine atom at the 2-position of a pyridine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than a bromine atom at the 4-position.[7][8] This is due to the electron-withdrawing nature of the ring nitrogen, which preferentially stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the ortho (C2) and para (C4) positions. The resonance structure that places the negative charge on the nitrogen atom is a significant contributor to the stability of the intermediate, favoring substitution at these positions.[7]

The proposed synthesis leverages this reactivity difference. By treating 2,4-dibromopyridine with sodium isopropoxide, the isopropoxy group will selectively displace the more reactive bromine atom at the 2-position.

Synthesis_of_this compound start 2,4-Dibromopyridine product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Isopropoxide (i-PrONa) in Isopropanol reagent->product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for the synthesis of similar 2-alkoxypyridines.[6]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry isopropanol.

  • Alkoxide Formation: To the isopropanol, carefully add sodium metal in small portions under a nitrogen atmosphere. The reaction is exothermic and generates hydrogen gas. Allow the sodium to react completely to form sodium isopropoxide.

  • Addition of Starting Material: Once the sodium has fully dissolved, add 2,4-dibromopyridine to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sodium isopropoxide with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectral Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following are the expected spectral data for this compound based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and two signals in the aliphatic region for the isopropoxy group.

  • Pyridine Protons: The proton at C6 will likely appear as a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to both the C6 and C3 protons. The proton at C3 will appear as a doublet (or a narrow singlet depending on the coupling constant with the C5 proton).

  • Isopropoxy Protons: A septet for the methine proton (-OCH-) coupled to the six equivalent methyl protons, and a doublet for the two methyl groups (-CH₃).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two distinct carbons of the isopropoxy group.[9]

  • Pyridine Carbons: The carbon attached to the bromine (C4) and the carbon attached to the isopropoxy group (C2) will be significantly deshielded. The chemical shifts of the other ring carbons (C3, C5, and C6) will also be influenced by the substituents.

  • Isopropoxy Carbons: Signals corresponding to the methine carbon (-OCH-) and the methyl carbons (-CH₃).

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the isopropoxy group or the bromine atom.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • C=C and C=N stretching (pyridine ring): In the 1600-1400 cm⁻¹ region

  • C-O stretching (alkoxy group): Around 1250-1000 cm⁻¹

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the C-Br bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 4-position of the pyridine ring. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[10]

Suzuki_Coupling start This compound product 4-Aryl-2-isopropoxypyridine start->product reagent Ar-B(OH)₂ reagent->product catalyst Pd Catalyst Base catalyst->product caption Suzuki-Miyaura coupling of this compound.

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5] This reaction allows for the introduction of a variety of primary and secondary amines at the 4-position of the pyridine ring, providing access to a wide range of novel amino-pyridine derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the aniline and related motifs in bioactive molecules.

Buchwald_Hartwig_Amination start This compound product 4-(R¹R²N)-2-isopropoxypyridine start->product reagent R¹R²NH reagent->product catalyst Pd Catalyst Ligand Base catalyst->product caption Buchwald-Hartwig amination of this compound.

Caption: Buchwald-Hartwig amination of this compound.

Other Cross-Coupling Reactions

In addition to Suzuki and Buchwald-Hartwig reactions, the C-Br bond of this compound can participate in other important transformations such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) reactions, further expanding its synthetic utility.

Applications in Drug Development

Substituted pyridines are integral to a vast number of pharmaceuticals. For instance, 4-bromo-2-substituted pyridines are valuable intermediates in the synthesis of PARP-1 inhibitors for cancer therapy and other complex drug candidates.[11][12] The ability to readily functionalize this compound at the 4-position makes it a highly attractive starting material for the synthesis of novel compounds targeting a wide range of diseases.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Health Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and respiratory tract irritation.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Fire and Reactivity: Combustible liquid. Keep away from heat, sparks, and open flames. Incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic substitution pattern allows for selective functionalization, particularly through palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of novel compounds. While detailed experimental data for this specific molecule is still emerging, its potential for application in the development of new therapeutic agents is significant. Researchers are encouraged to apply the principles of modern organic synthesis to unlock the full potential of this promising intermediate.

References

The Solubility Profile of 4-Bromo-2-isopropoxypyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Advancing Novel Pyridine Derivatives

In the landscape of modern drug discovery, pyridine scaffolds are of immense interest due to their prevalence in a wide array of pharmacologically active agents. 4-Bromo-2-isopropoxypyridine is one such molecule of interest, representing a versatile intermediate for the synthesis of novel therapeutic candidates. The journey from a promising lead compound to a viable drug product is fraught with challenges, with physicochemical properties playing a pivotal role. Among these, solubility stands out as a critical determinant of a drug's bioavailability, efficacy, and overall developability.[1][2] A comprehensive understanding of the solubility of this compound in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for informed decision-making in process chemistry, formulation development, and preclinical studies.

This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and offer insights into the practical application of the acquired data.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of this compound—featuring a pyridine ring, a halogen substituent, and an ether linkage—suggests a molecule of moderate polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the isopropoxy group adds a degree of lipophilicity. The bromine atom further contributes to the molecule's overall polarity and potential for intermolecular interactions.

The age-old principle of "like dissolves like" provides a foundational concept for predicting solubility. We can anticipate that this compound will exhibit greater solubility in solvents with similar polarity. Therefore, a systematic evaluation of its solubility across a spectrum of organic solvents with varying polarities is essential for creating a comprehensive solubility profile. Solvents commonly employed in pharmaceutical development, ranging from non-polar hydrocarbons to polar protic and aprotic systems, should be considered.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The determination of thermodynamic or equilibrium solubility is crucial as it represents the true saturation point of the compound in a given solvent at a specific temperature.[2] The shake-flask method is widely recognized as the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[3]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound add_to_vial Combine in a sealed vial prep_compound->add_to_vial prep_solvent Measure precise volume of solvent prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours add_to_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute hplc Quantify concentration by HPLC-UV dilute->hplc calculate calculate hplc->calculate Calculate Solubility (e.g., in mg/mL)

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • To each vial, add a known volume of the selected organic solvent (e.g., 1 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by ensuring that solubility measurements at two consecutive time points are consistent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent particulate matter from interfering with the analysis.[2]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (often the mobile phase of the analytical method).

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample by a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[2]

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be tabulated for clear comparison.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent ClassPolarity IndexDielectric Constant (ε)Solubility (mg/mL)
n-HexaneNon-polar0.11.88< 1
TolueneNon-polar2.42.3815-25
DichloromethanePolar Aprotic3.19.08> 200
Ethyl AcetatePolar Aprotic4.46.02150-200
AcetonePolar Aprotic5.120.7> 200
AcetonitrilePolar Aprotic5.837.5100-150
IsopropanolPolar Protic3.918.350-75
EthanolPolar Protic4.324.575-100
MethanolPolar Protic5.132.7100-150
WaterPolar Protic10.280.1< 0.1

Note: The solubility values in this table are hypothetical and for illustrative purposes. Actual experimental data should be populated here.

The relationship between solvent polarity and the solubility of this compound can be visualized as follows:

G cluster_solvents Solvent Polarity Spectrum nonpolar Non-polar (e.g., Hexane) moderate Moderately Polar (e.g., Ethyl Acetate, DCM) solubility_low Low Solubility nonpolar->solubility_low polar Polar (e.g., Ethanol, Acetonitrile) solubility_high High Solubility moderate->solubility_high solubility_moderate Moderate to High Solubility polar->solubility_moderate solute This compound (Moderately Polar) solute->solubility_low Mismatched Polarity solute->solubility_high 'Like Dissolves Like' solute->solubility_moderate Favorable Interactions

Caption: Conceptual relationship between solvent polarity and the solubility of this compound.

Interpreting the solubility data is crucial for practical applications. For instance, high solubility in a volatile solvent like dichloromethane or ethyl acetate may be advantageous for purification by chromatography, while moderate solubility in a solvent like isopropanol with a positive temperature coefficient could be ideal for crystallization.[4][5]

Safety and Handling of this compound

While a specific Safety Data Sheet (SDS) for this compound was not available, data from related brominated pyridine compounds indicate that this class of chemicals should be handled with care.[6][7][8][9] It is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that profoundly influences its development as a potential pharmaceutical intermediate. This guide provides a comprehensive framework for the systematic and accurate determination of its solubility profile. By employing the detailed experimental protocol and principles outlined herein, researchers can generate the high-quality data necessary to guide solvent selection for synthesis, purification, and formulation, thereby accelerating the transition of this promising molecule from the laboratory to clinical application.

References

A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Bromo-2-isopropoxypyridine, a key building block in modern medicinal chemistry. By understanding its intrinsic chemical liabilities and the external factors that influence its degradation, users can ensure the reliability and reproducibility of their experimental outcomes.

Introduction: The Role and Chemical Nature of this compound

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its functional groups: the bromine atom, which is amenable to a wide range of cross-coupling reactions, and the isopropoxy group, which modulates the electronic properties of the pyridine ring and can influence the molecule's pharmacokinetic profile in drug candidates.

The inherent reactivity of these functional groups, however, also presents potential stability challenges. The pyridine nitrogen introduces a degree of basicity and can participate in acid-base chemistry, while the carbon-bromine bond and the ether linkage of the isopropoxy group are susceptible to specific degradation pathways. A thorough understanding of these potential liabilities is crucial for maintaining the compound's purity and integrity over time.

Core Stability Profile: Understanding the Intrinsic Liabilities

The stability of this compound is primarily influenced by the interplay of its three key structural features: the pyridine ring, the bromo substituent, and the isopropoxy group.

The Pyridine Nucleus: A Double-Edged Sword

The nitrogen atom in the pyridine ring imparts a degree of basicity to the molecule. While this can be synthetically advantageous, it also renders the compound susceptible to reactions with acids. Protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack, potentially leading to the displacement of the bromo or isopropoxy groups. The reactivity of 4-halopyridines has been shown to be "switchable" upon protonation, significantly increasing their susceptibility to nucleophiles[1][2].

The Carbon-Bromine Bond: A Locus of Reactivity

The carbon-bromine bond is a versatile functional group for synthetic transformations but can also be a point of instability. Halopyridines, in their neutral form, are generally not highly reactive with nucleophiles like glutathione[3][4]. However, under certain conditions, this bond can undergo cleavage. For instance, thermal decomposition of bromopyridines can proceed through radical pathways, leading to the loss of the bromine atom and subsequent ring opening[5]. Furthermore, brominated aromatic compounds are known to be susceptible to photodegradation, where UV light can induce cleavage of the C-Br bond[6][7].

The Isopropoxy Ether Linkage: Generally Robust with Key Vulnerabilities

Ethers are typically considered stable functional groups. However, the ether linkage in this compound is not entirely inert. Strong acidic conditions can lead to the cleavage of ethers[8][9][10][11]. This process is catalyzed by the protonation of the ether oxygen, followed by nucleophilic attack. While this generally requires harsh conditions, prolonged exposure to even mildly acidic environments could lead to gradual hydrolysis of the isopropoxy group, yielding 4-bromo-2-hydroxypyridine.

Potential Degradation Pathways

Based on the intrinsic liabilities of the molecule, several potential degradation pathways can be postulated. Understanding these pathways is critical for developing appropriate storage and handling protocols.

cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Photodegradation Photodegradation This compound->Photodegradation UV Light Thermal_Decomposition Thermal_Decomposition This compound->Thermal_Decomposition Heat Acid_Catalyzed_Reaction Acid_Catalyzed_Reaction This compound->Acid_Catalyzed_Reaction Acids 4-Bromo-2-hydroxypyridine 4-Bromo-2-hydroxypyridine Hydrolysis->4-Bromo-2-hydroxypyridine Debrominated_Species Debrominated_Species Photodegradation->Debrominated_Species Ring_Opened_Products Ring_Opened_Products Thermal_Decomposition->Ring_Opened_Products Pyridinium_Salts Pyridinium_Salts Acid_Catalyzed_Reaction->Pyridinium_Salts

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These recommendations are synthesized from the general guidelines for substituted pyridines and related halogenated compounds.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Minimizes the rate of potential thermal degradation and hydrolytic reactions.
Light Store in an amber or opaque container. Protect from direct sunlight and strong artificial light.Prevents photodegradation, which can lead to the cleavage of the carbon-bromine bond.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Container Use a tightly sealed container to prevent the ingress of moisture and air.Protects the compound from environmental factors that can accelerate degradation.
Incompatible Materials Avoid contact with strong acids, strong oxidizing agents, and acid chlorides.Prevents acid-catalyzed reactions, oxidation of the pyridine ring, and other undesirable chemical transformations.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical component in assessing the stability of a compound and identifying its potential degradation products[12][13][14][15]. The following is a representative protocol that can be adapted for this compound.

Objective

To evaluate the stability of this compound under various stress conditions and to identify the primary degradation products.

Materials
  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • LC-MS system for peak identification

  • Photostability chamber

  • Oven

Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified period.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At various time points, withdraw aliquots from the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS.

cluster_workflow Forced Degradation Workflow Start Start Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Apply_Stress Sample_Collection Collect Samples at Time Points Apply_Stress->Sample_Collection Neutralize Neutralize Acid/Base Samples Sample_Collection->Neutralize HPLC_Analysis HPLC Analysis Neutralize->HPLC_Analysis LCMS_Characterization LC-MS Characterization of Degradants HPLC_Analysis->LCMS_Characterization End End LCMS_Characterization->End

Caption: Workflow for a forced degradation study of this compound.

Conclusion: Ensuring the Integrity of a Valuable Reagent

This compound is a valuable synthetic intermediate whose stability is critical for its successful application. While generally stable under recommended storage conditions, it possesses inherent chemical liabilities that can lead to degradation if not handled properly. By understanding its susceptibility to hydrolysis, photodegradation, and acid-catalyzed reactions, researchers can implement appropriate storage and handling procedures to maintain its purity and ensure the reliability of their scientific endeavors. The implementation of forced degradation studies can further elucidate its stability profile and provide valuable insights for the development of robust synthetic methodologies and stable drug formulations.

References

The Synthetic Chemist's Guide to 4-Bromo-2-isopropoxypyridine: Mechanisms and Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity and mechanistic behavior of 4-bromo-2-isopropoxypyridine, a versatile heterocyclic building block in modern organic synthesis. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the core principles governing its utility in a range of organic transformations. We will explore its application in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, providing not only the theoretical underpinnings but also practical, field-proven insights into experimental design and execution. The causality behind procedural choices is elucidated to empower the practicing chemist to rationally design and optimize synthetic routes.

Introduction: The Strategic Value of this compound

This compound is a strategically important starting material in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the orthogonal reactivity of its key functional groups: the C4-bromo substituent, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions, and the C2-isopropoxy group, which modulates the electronic properties of the pyridine ring and can influence regioselectivity. The pyridine nitrogen itself plays a crucial role, activating the ring towards certain transformations and potentially acting as a coordinating ligand for metal catalysts.

This guide will dissect the principal reaction pathways available to this molecule, providing a mechanistic framework for understanding its behavior and practical protocols for its application.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of this compound. The carbon-bromine bond at the C4 position is readily activated by palladium(0) catalysts, initiating a catalytic cycle that can lead to the formation of new C-C and C-N bonds with high efficiency and functional group tolerance.[1][2]

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction is a premier method for the arylation, heteroarylation, or vinylation of this compound. The reaction couples the pyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[3]

Mechanism: The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Ar-B(OH)2 Ar-B(OH)2 Transmetalation Transmetalation (Base Activated) Ar-B(OH)2->Transmetalation Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pd(II)_Complex [(iPrO-Py)-Pd(II)(Br)L2] Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Diorganopalladium_Complex [(iPrO-Py)-Pd(II)(Ar)L2] Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 4-Aryl-2-isopropoxypyridine Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

ParameterConditionRationale
Reactants This compound (1.0 equiv), Arylboronic acid (1.2 equiv)A slight excess of the boronic acid ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. PdCl₂(dppf) is often more effective for heteroaromatic substrates.[2]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)The base is crucial for activating the boronic acid to facilitate transmetalation. K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CHeating is generally required to drive the reaction to completion in a reasonable time.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is essential.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling aryl halides with amines.[4] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

Mechanism: The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[5]

Buchwald_Hartwig_Amination This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition R2NH R2NH Amine_Coordination Amine Coordination & Deprotonation (Base) R2NH->Amine_Coordination Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pd(II)_Complex [(iPrO-Py)-Pd(II)(Br)L2] Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Amine_Coordination Palladium_Amido_Complex [(iPrO-Py)-Pd(II)(NR2)L2] Amine_Coordination->Palladium_Amido_Complex Reductive_Elimination Reductive Elimination Palladium_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 4-(Dialkylamino)-2-isopropoxypyridine Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

ParameterConditionRationale
Reactants This compound (1.0 equiv), Amine (1.2 equiv)A slight excess of the amine is typically used.
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)The choice of ligand is critical and depends on the nature of the amine. Bulky, electron-rich phosphine ligands are generally effective.[6]
Base NaOt-Bu (1.4 equiv) or K₃PO₄ (2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CHeating is usually necessary to achieve a good reaction rate.
Atmosphere Inert (Argon or Nitrogen)The catalyst system is air-sensitive.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond Suzuki and Buchwald-Hartwig reactions, this compound is a suitable substrate for a variety of other palladium-catalyzed transformations:

  • Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne to form an alkynylpyridine, using a palladium catalyst and a copper(I) co-catalyst.[7][8]

  • Heck Reaction: This reaction forms a new C-C bond by coupling the bromopyridine with an alkene.[9][10]

  • Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner.[11][12]

  • Negishi Coupling: This reaction employs an organozinc reagent.[13][14]

The general principles of oxidative addition, transmetalation (or a related step), and reductive elimination are common to all these reactions, with variations in the nature of the nucleophilic partner and the specific catalyst system employed.

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like bromide is present at an activated position. The C4 position of the pyridine ring is activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance.[15]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring.

SNAr_Mechanism This compound This compound Addition Nucleophilic Addition This compound->Addition Nucleophile Nu- Nucleophile->Addition Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer_Complex Elimination Elimination of Br- Meisenheimer_Complex->Elimination Product 4-Nu-2-isopropoxypyridine Elimination->Product

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

Representative Experimental Protocol: SNAr with an Alkoxide

ParameterConditionRationale
Reactants This compound (1.0 equiv), Sodium alkoxide (1.5 equiv)An excess of the nucleophile drives the reaction to completion.
Solvent The corresponding alcohol (e.g., methanol for sodium methoxide) or a polar aprotic solvent (e.g., DMF, DMSO)The solvent should be able to dissolve the reactants and stabilize the charged intermediate.
Temperature Room temperature to refluxThe reaction rate is dependent on the nucleophilicity of the alkoxide and the temperature.
Atmosphere Not strictly required to be inert, but drying the solvent and reagents is good practice.Alkoxides are sensitive to moisture.

Step-by-Step Methodology:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the sodium alkoxide portion-wise or as a solution in the corresponding alcohol.

  • Stir the reaction mixture at the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Metal-Halogen Exchange: A Gateway to Diverse Functionality

Metal-halogen exchange is a powerful transformation that converts the C-Br bond into a C-metal bond, typically a C-Li or C-Mg bond. This in-situ generated organometallic species is a potent nucleophile and can react with a wide range of electrophiles to introduce diverse functional groups at the C4 position.[16]

Mechanism: The reaction typically involves the treatment of this compound with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperature. The more electropositive lithium exchanges with the bromine atom.

Metal_Halogen_Exchange This compound This compound Exchange Metal-Halogen Exchange This compound->Exchange RLi n-BuLi or t-BuLi RLi->Exchange Lithio_Pyridine 4-Lithio-2-isopropoxypyridine Exchange->Lithio_Pyridine Quench Electrophilic Quench Lithio_Pyridine->Quench Electrophile E+ Electrophile->Quench Product 4-E-2-isopropoxypyridine Quench->Product

Caption: Metal-halogen exchange and electrophilic quench.

Representative Experimental Protocol: Metal-Halogen Exchange and Quench with an Aldehyde

ParameterConditionRationale
Reactant This compound (1.0 equiv)
Reagent n-Butyllithium (1.1 equiv)A slight excess ensures complete exchange. tert-Butyllithium can also be used and is sometimes more effective.
Electrophile Aldehyde (1.2 equiv)An excess of the electrophile is used to trap the organolithium species.
Solvent Anhydrous THF or Diethyl etherAnhydrous, non-protic solvents are crucial to prevent quenching of the organolithium intermediate.
Temperature -78 °CLow temperatures are essential to prevent side reactions and ensure the stability of the lithiated pyridine.
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are highly air- and moisture-sensitive.

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete metal-halogen exchange.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Continue stirring at -78 °C for a period of time before allowing the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Conclusion: A Versatile Synthon for Complex Molecule Synthesis

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its predictable reactivity in a range of powerful transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange, allows for the strategic introduction of a wide array of functional groups. A thorough understanding of the underlying mechanisms governing these reactions, as detailed in this guide, is paramount for the rational design of efficient and robust synthetic routes. By leveraging the principles and protocols outlined herein, researchers can continue to unlock the full potential of this important heterocyclic synthon in the pursuit of novel and complex molecular architectures.

References

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-isopropoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a bromine atom at the 4-position and an isopropoxy group at the 2-position, offers a unique combination of electronic and steric properties that govern its reactivity. The bromine atom, in particular, serves as a key functional handle for the introduction of diverse molecular fragments through various cross-coupling and substitution reactions. This guide provides a comprehensive technical overview of the reactivity of the bromine atom in this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The pyridine nitrogen atom renders the C4 position electron-deficient, thereby activating the C-Br bond for oxidative addition to a palladium(0) catalyst.[1][2] The 2-isopropoxy group, being an electron-donating group, can modulate the electronic properties of the pyridine ring, influencing the overall reactivity. Understanding these electronic effects is crucial for predicting reaction outcomes and optimizing conditions.

This guide will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the causal factors behind experimental choices, empowering researchers to effectively utilize this valuable synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] For this compound, the bromine atom at the electron-deficient 4-position is well-suited for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-pyridine structures.[5][6] The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, SPhos) is typically employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging couplings, more electron-rich and bulky ligands can enhance the rate of oxidative addition.

  • Base: A base, such as K₂CO₃ or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7] The choice of base can influence the reaction rate and substrate compatibility.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[8]

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)(Br)L₂ start This compound (Ar-Br) pd2_transmetalation Ar-Pd(II)(R)L₂ pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0  Regeneration  of Catalyst product 4-Substituted-2-isopropoxypyridine (Ar-R) pd2_transmetalation->product Reductive Elimination start->pd2_oxidative Oxidative Addition boronic Organoboron Reagent (R-B(OR)₂) boronic->pd2_transmetalation base Base base->boronic G setup 1. Reaction Setup (Schlenk flask) reagents 2. Add Solids: - this compound - Amine - Base (e.g., NaOtBu) setup->reagents catalyst 3. Add Catalyst System: - Pd precursor - Ligand reagents->catalyst inert 4. Inert Atmosphere (Evacuate/Backfill Ar) catalyst->inert solvent 5. Add Anhydrous Solvent (e.g., Toluene) inert->solvent reaction 6. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 7. Work-up (Quench, Extract) reaction->workup purify 8. Purification (Column Chromatography) workup->purify G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)(Br)L₂ pd0->pd2_oxidative Oxidative Addition pd2_transmetalation Ar-Pd(II)(C≡CR)L₂ pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product 4-Alkynyl-2-isopropoxypyridine (Ar-C≡CR) pd2_transmetalation->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_transmetalation alkyne Terminal Alkyne (H-C≡CR) alkyne->cu_acetylide base Base base->alkyne start This compound (Ar-Br) start->pd2_oxidative

References

The Strategic Utility of 4-Bromo-2-isopropoxypyridine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, pyridine derivatives hold a position of prominence due to their prevalence in a myriad of biologically active molecules. This technical guide delves into the potential applications of 4-Bromo-2-isopropoxypyridine, a versatile building block poised for significant utility in medicinal chemistry. While direct literature on this specific compound is emerging, its structural motifs suggest a rich and varied reactivity profile. By examining analogous structures and established synthetic methodologies, we can confidently project its role in the construction of complex molecular architectures. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and potential applications, all grounded in established chemical principles.

Introduction: The Privileged Status of Substituted Pyridines in Drug Design

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, a testament to its ability to engage in a wide range of biological interactions. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring itself can participate in π-stacking and other non-covalent interactions with protein targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

The introduction of a bromine atom, as in this compound, provides a versatile synthetic handle for a plethora of cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling the exploration of a vast chemical space. The 2-isopropoxy group, in turn, can influence the molecule's conformation and metabolic fate, potentially offering advantages over simpler alkoxy groups like methoxy.

Synthesis of this compound: A Projected Pathway

While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be confidently projected from established methods for analogous 2-alkoxypyridines. A plausible and efficient route would likely start from the commercially available 4-Bromo-2-hydroxypyridine.

Projected Synthetic Workflow:

A 4-Bromo-2-hydroxypyridine C This compound A->C Williamson Ether Synthesis B Sodium isopropoxide (NaOiPr) or Isopropanol/Base B->C

Caption: Projected synthesis of this compound.

Detailed Experimental Protocol (Projected):
  • Reaction Setup: To a solution of 4-Bromo-2-hydroxypyridine (1.0 eq) in a suitable aprotic polar solvent, such as DMF or DMSO, add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: After stirring for 30 minutes, add 2-bromopropane (isopropyl bromide, 1.5 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

The Chemical Reactivity of this compound: A Gateway to Molecular Diversity

The true synthetic potential of this compound lies in the strategic exploitation of its C-Br bond. This position is ripe for a variety of powerful and well-established cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Key Potential Transformations:

Core This compound Suzuki Suzuki Coupling (R-B(OR)2, Pd catalyst, Base) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) Core->Buchwald Heck Heck Reaction (Alkene, Pd catalyst, Base) Core->Heck Stille Stille Coupling (R-SnBu3, Pd catalyst) Core->Stille Product_Suzuki 4-Aryl/Heteroaryl-2-isopropoxypyridine Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-2-isopropoxypyridine Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino-2-isopropoxypyridine Buchwald->Product_Buchwald Product_Heck 4-Alkenyl-2-isopropoxypyridine Heck->Product_Heck Product_Stille 4-Aryl/Vinyl-2-isopropoxypyridine Stille->Product_Stille

Methodological & Application

Using 4-Bromo-2-isopropoxypyridine in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 4-Bromo-2-isopropoxypyridine in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Importance of 2,4-Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Specifically, the 2,4-disubstituted pyridine motif allows for precise modulation of a molecule's steric and electronic properties, enabling fine-tuning of its biological activity or physical characteristics. This compound serves as a versatile and highly valuable building block for introducing this key structural unit. The isopropoxy group at the 2-position modulates the electronic nature of the pyridine ring, while the bromine atom at the 4-position provides a reactive handle for carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures.[1][2] Its success is attributed to mild reaction conditions, broad functional group tolerance, the commercial availability of a wide range of boronic acids, and the generation of non-toxic inorganic byproducts.[2][3]

This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, detail robust experimental protocols, and offer a comprehensive troubleshooting guide to empower researchers in drug discovery and development to effectively utilize this key synthetic intermediate.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium species that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a new Pd(II) intermediate, and it is often the rate-determining step of the entire cycle.[6][7]

  • Transmetalation: In this step, the organic moiety from the organoboron species (boronic acid or ester) is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex, facilitating the ligand exchange on the palladium center.[1][8][9]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired C-C bond in the product molecule and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L₂) (Transmetalation Intermediate) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (Ar-R) Trans->Product ArX This compound (Ar-X) ArX->OxAdd Boronic R-B(OR)₂ (Boronic Acid/Ester) Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling with this compound

The successful execution of a Suzuki coupling, especially with heteroaryl substrates, hinges on the careful selection of several key components. Pyridine-containing substrates can be particularly challenging due to the potential for the lone pair on the nitrogen atom to coordinate with and inhibit the palladium catalyst.[7][10]

The Catalyst and Ligand System

The choice of the palladium source (precatalyst) and, more importantly, the ligand is critical for achieving high yields.

  • Palladium Precatalyst: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂. While Pd(II) sources are often used, they must be reduced in situ to the active Pd(0) state to initiate the cycle.

  • Ligands: For challenging substrates like bromopyridines, standard ligands such as triphenylphosphine (PPh₃) may prove ineffective.[10] The pyridine nitrogen can compete with the phosphine for coordination to the palladium center, leading to catalyst deactivation. To overcome this, bulky and electron-rich phosphine ligands are required. These ligands create a sterically hindered environment around the palladium atom, preventing pyridine coordination while promoting the desired oxidative addition and reductive elimination steps.[7]

    • Highly Recommended Ligands: Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often the ligands of choice for these transformations.[10][11]

The Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[9] The choice of base can dramatically influence reaction rates and yields.

  • Common Choices: Inorganic bases are typically preferred. Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[1][9]

  • Performance: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for difficult couplings, as they more readily form the highly nucleophilic boronate "ate" complex required for efficient transmetalation.[9][10] It is critical that the base is anhydrous and finely powdered to maximize its reactivity.[10]

The Solvent System

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

  • Typical Solvents: Aprotic polar solvents are common, including 1,4-dioxane, tetrahydrofuran (THF), and toluene.[12][13]

  • Role of Water: Often, a small amount of water is added to the organic solvent. This biphasic system helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[12] However, excess water can promote an undesirable side reaction known as protodeboronation, where the boronic acid is cleaved to the corresponding arene.[10]

The Boron Nucleophile
  • Boronic Acids: These are the most common coupling partners due to their wide availability. However, they can be susceptible to decomposition and protodeboronation.[10][12]

  • Boronic Esters: Pinacol esters of boronic acids (Bpin) or potassium trifluoroborate salts are often more stable alternatives.[7][8] They are more resistant to protodeboronation and can sometimes provide higher and more reproducible yields, especially in complex syntheses.

Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., SPhos, 5.0 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this vacuum/backfill cycle three to five times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Reaction Optimization and Screening

For challenging substrates or to maximize yield, a systematic screening of reaction parameters is recommended. A 96-well plate format can be used for high-throughput screening, or individual reactions can be run in parallel.

Variables to Screen:

  • Catalyst/Ligand: Compare different palladium precatalysts (Pd(OAc)₂, Pd₂(dba)₃) with a panel of bulky phosphine ligands (SPhos, XPhos, RuPhos, P(t-Bu)₃).

  • Base: Screen K₃PO₄, Cs₂CO₃, and K₂CO₃.

  • Solvent: Test different solvent systems such as Dioxane/H₂O, Toluene/H₂O, and THF/H₂O.

  • Temperature: Evaluate the reaction at different temperatures (e.g., 80 °C, 100 °C, 110 °C).

Data Presentation: Condition Screening

The following table illustrates a hypothetical outcome for a condition screening experiment, demonstrating how different parameters can affect the yield of the desired 2-isopropoxy-4-phenylpyridine product.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100<10
2Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Dioxane/H₂O10035
3Pd₂(dba)₃ (2.5)SPhos (5)K₂CO₃ (2)Dioxane/H₂O10085
4 Pd₂(dba)₃ (2.5) SPhos (5) K₃PO₄ (2) Dioxane/H₂O 100 >95
5Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Toluene/H₂O10092
6Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane10078

Data is illustrative and serves as a guide for optimization. As shown, the combination of a modern biarylphosphine ligand like SPhos and a stronger base like K₃PO₄ (Entry 4) provides a superior yield, highlighting the importance of systematic optimization.[9][10]

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common issues.

Troubleshooting_Workflow cluster_solutions start Reaction Issue: Low or No Yield check_reagents Check Reagent Quality - Boronic acid fresh? - Solvents anhydrous? - Base finely ground? start->check_reagents check_inert Review Inert Technique - Degassing thorough? - Positive pressure maintained? check_reagents->check_inert Reagents OK optimize_conditions Systematically Optimize - Screen bulky ligands (SPhos, XPhos) - Screen bases (K₃PO₄, Cs₂CO₃) - Increase temperature check_reagents->optimize_conditions Reagents Poor check_inert->optimize_conditions Technique Poor side_reactions Side Reactions Observed? check_inert->side_reactions Technique OK success Successful Coupling optimize_conditions->success side_reactions->optimize_conditions No homocoupling Homocoupling of Boronic Acid? side_reactions->homocoupling Yes protodeboronation Protodeboronation of Boronic Acid? homocoupling->protodeboronation No solve_homocoupling Solution: Improve Degassing Strictly exclude O₂ homocoupling->solve_homocoupling Yes protodeboronation->optimize_conditions No solve_proto Solution: Use anhydrous base/solvent Switch to boronate ester (Bpin) protodeboronation->solve_proto Yes solve_homocoupling->success solve_proto->success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Common Problems & Solutions
  • Problem: Low or no conversion of starting material.

    • Cause: Catalyst inhibition by the pyridine nitrogen is a primary suspect.[7] The active Pd(0) catalyst may also have been oxidized by trace oxygen.[10]

    • Solution: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.[7][10] Ensure all solvents are rigorously degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and that a strict inert atmosphere is maintained throughout the reaction.[10]

  • Problem: Significant formation of a homocoupled boronic acid byproduct.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a competing catalytic cycle.[10]

    • Solution: The most critical action is the rigorous exclusion of oxygen. Improve degassing procedures for all solvents and ensure the reaction vessel is properly purged with inert gas.[10]

  • Problem: Formation of the debrominated starting material (2-isopropoxypyridine) and/or the deboronated coupling partner.

    • Cause: This is typically due to protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source, most commonly water.[10]

    • Solution: Ensure all reagents and solvents are anhydrous. Use a freshly opened bottle of boronic acid or consider switching to a more stable boronate ester (e.g., pinacol ester), which is less prone to this side reaction.[7]

Conclusion

This compound is a powerful synthetic intermediate for accessing valuable 2,4-disubstituted pyridine derivatives. Its successful implementation in Suzuki-Miyaura cross-coupling reactions is readily achievable through the rational selection of reaction components. The key to success lies in overcoming the inherent challenge of catalyst inhibition posed by the pyridine substrate. By employing bulky, electron-rich phosphine ligands, appropriate bases like potassium phosphate, and maintaining rigorous anhydrous and anaerobic conditions, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to effectively harness the synthetic potential of this important building block.

References

Application Notes and Protocols: 4-Bromo-2-isopropoxypyridine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,4-Disubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutic agents. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and aqueous solubility make it a privileged structure in drug design.[1] Among the various substitution patterns, 2,4-disubstituted pyridines offer a particularly valuable platform for generating molecular diversity. The differentiation of electronic and steric properties at these two positions allows for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.

4-Bromo-2-isopropoxypyridine (CAS: 139591-62-3) has emerged as a highly strategic building block for the synthesis of complex pharmaceutical intermediates. This reagent is engineered for versatility:

  • The 4-Bromo Group : Serves as a robust and reliable synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions. Its reactivity is well-understood, allowing for the predictable formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • The 2-Isopropoxy Group : This ether linkage provides several key advantages. Chemically, it modulates the electronic character of the pyridine ring, influencing the reactivity at the C4 position. Pharmacologically, the isopropyl moiety can enhance lipophilicity, improve metabolic stability by blocking a potential site of oxidation, and engage in beneficial hydrophobic interactions within a target's binding pocket.[2][3]

This guide provides an in-depth analysis of this compound, detailing its synthesis, key applications in palladium-catalyzed cross-coupling, and field-proven protocols designed for immediate use by researchers in drug development.

Physicochemical Properties and Synthesis

A reliable synthesis of this compound is crucial for its use in multi-step campaigns. A common and effective route begins with the commercially available 2,4-dibromopyridine. Regioselective nucleophilic aromatic substitution (SNAr) at the more electrophilic C2 position with sodium isopropoxide yields the target molecule. The higher reactivity of the C2 position over the C4 position in dihalopyridines for SNAr is a well-established principle.

Table 1: Physicochemical Data
PropertyValue
CAS Number 139591-62-3
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Approx. 235-240 °C (Predicted)
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C

Core Applications in Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position is the key to the synthetic utility of this building block, enabling access to a diverse range of downstream intermediates.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Pharmaceutical Intermediate Classes start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki + Ar-B(OH)₂ buchwald Buchwald-Hartwig (C-N Bond) start->buchwald + R₂NH sonogashira Sonogashira (C-C Bond, Alkyne) start->sonogashira + RC≡CH aryl 4-Aryl-2-isopropoxypyridines suzuki->aryl amino 4-Amino-2-isopropoxypyridines buchwald->amino alkynyl 4-Alkynyl-2-isopropoxypyridines sonogashira->alkynyl

Caption: Logical flow from the core building block to diverse pharmaceutical intermediate classes.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most important C-C bond-forming reaction in modern pharmaceutical synthesis due to its operational simplicity and vast functional group tolerance.[4][5] Coupling this compound with various aryl or heteroaryl boronic acids or esters provides direct access to 4-arylpyridine scaffolds, which are key components of kinase inhibitors, GPCR modulators, and other drug classes.

Causality Behind the Protocol: The choice of a palladium catalyst with a supporting phosphine ligand is critical. The ligand stabilizes the palladium center, prevents precipitation as palladium black, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[5] The use of a mixed solvent system like dioxane/water ensures the solubility of both the organic and inorganic reagents.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Arylboronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Phenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O90>85%
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O100>90%
3-Thienylboronic AcidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O100>80%
4-Pyridylboronic AcidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O11070-85%[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl-amine bonds is another critical transformation in drug discovery.[7] The Buchwald-Hartwig amination provides a general and mild method for this purpose, overcoming the limitations of older methods like nucleophilic aromatic substitution.[7][8] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles.

Causality Behind the Protocol: This reaction requires a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.[9] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition, especially with challenging substrates.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane, degassed

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask. Add anhydrous toluene. Stir at room temperature for 15 minutes. This allows the active Pd(0)L complex to form.

  • Reagent Addition: Add the amine, followed by this compound to the catalyst mixture.

  • Reaction: Seal the flask and heat in an oil bath at 100-110 °C for 6-24 hours. Monitor for completion by LC-MS.

  • Work-up: Cool to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add Reagents (Pd Catalyst, Ligand, Base, Bromide, Amine) to Schlenk Flask b 2. Evacuate & Backfill with Argon (3x) a->b c 3. Add Degassed Solvent b->c d 4. Heat with Stirring (e.g., 100 °C, 12h) c->d e 5. Monitor by TLC / LC-MS d->e f 6. Quench Reaction & Extract with Solvent e->f g 7. Wash, Dry, & Concentrate f->g h 8. Column Chromatography g->h

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling introduces a C(sp)-hybridized carbon, forming arylalkynes.[11][12] These are not only valuable final motifs but also serve as versatile intermediates for further transformations like cyclizations, reductions, or click chemistry. The reaction is co-catalyzed by palladium and copper(I).[13][14]

Causality Behind the Protocol: The Sonogashira reaction follows a dual catalytic cycle.[11] The palladium cycle mirrors other cross-couplings. The copper cycle involves deprotonating the terminal alkyne with the amine base to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[12] An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) serves both as the base and often as a solvent.[13]

  • Setup: To a Schlenk flask under argon, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%), and Copper(I) iodide (CuI) (4 mol%).

  • Solvent/Reagents: Add anhydrous, degassed triethylamine (or THF/Et₃N mixture). Add the terminal alkyne (1.5 equiv).

  • Reaction: Stir at a temperature ranging from room temperature to 60 °C until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the crude product and purify by flash column chromatography.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently strong base (Suzuki). 3. Poor quality reagents/solvents.1. Ensure rigorous inert atmosphere; use fresh catalyst or pre-catalyst. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Use freshly distilled/anhydrous solvents and pure reagents.
Protodebromination (Bromo group replaced by H)1. Presence of water/protons. 2. Side reaction in the catalytic cycle.1. Ensure anhydrous conditions. 2. Use a different ligand or lower reaction temperature. In Suzuki, use boronate esters instead of boronic acids.
Homocoupling of Boronic Acid (Suzuki)Presence of oxygen leading to oxidative homocoupling.[4]Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Catalyst Deactivation Pyridine nitrogen coordinating to the palladium center.[6]Use a ligand known to be effective for heteroaryl couplings (e.g., bulky biaryl phosphines like XPhos, SPhos, or dppf). These ligands form stable, active complexes that are less susceptible to inhibition.

Conclusion

This compound is a powerful and versatile building block that provides a direct and efficient entry into a wide range of high-value 2,4-disubstituted pyridine intermediates. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows medicinal chemists to rapidly generate novel molecular architectures. By understanding the causality behind the selection of catalysts, ligands, and bases, researchers can effectively troubleshoot and optimize these transformations, accelerating the discovery and development of next-generation therapeutics.[15]

References

Application Note: Strategic Synthesis of Kinase Inhibitors Using 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy.[2] Within the vast chemical space of kinase inhibitors, pyridine-based scaffolds are particularly prominent due to their unique electronic properties and ability to form key interactions within the ATP-binding site of kinases.[3][4][5]

This application note details the strategic use of 4-Bromo-2-isopropoxypyridine as a versatile and highly valuable building block for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the 4-position and the isopropoxy group at the 2-position offers a distinct synthetic advantage. The C4-bromo group serves as a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.[6] Concurrently, the 2-isopropoxy group modulates the electronic character of the pyridine ring and provides steric influence, which can be crucial for achieving selectivity and potency.

This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed protocols for leveraging this key intermediate in kinase inhibitor discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful reaction design and scale-up.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO[7]
Molecular Weight 216.08 g/mol N/A (Calculated)
Appearance Colorless to light yellow liquid[7]
CAS Number 908267-63-0[7]
Purity >97%[7]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[8]

Synthetic Strategy and Mechanistic Rationale

The synthetic utility of this compound hinges on the reactivity of the C-Br bond at the 4-position. This position is primed for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.[9][10]

  • Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[10][11] The reaction of this compound with a variety of aryl or heteroaryl boronic acids (or esters) allows for the modular construction of a biaryl core, a common motif in Type I and Type II kinase inhibitors.[6][12] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions like protodebromination.[11][13]

  • Buchwald-Hartwig Amination: This reaction is essential for forging C-N bonds, enabling the introduction of various amine-containing side chains.[9][14] Many potent kinase inhibitors feature an amine linkage that forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.[15] The use of specialized phosphine ligands is often required to facilitate the coupling of the electron-rich pyridine ring.[9][16]

The general order of reactivity for halopyridines in such cross-coupling reactions is typically I > Br > Cl, making the C-Br bond in the title compound sufficiently reactive under standard conditions while maintaining stability for storage and handling.[13][17]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a two-step synthesis of a hypothetical p38 MAP kinase inhibitor, demonstrating the application of Suzuki-Miyaura and Buchwald-Hartwig reactions. p38 MAP kinases are well-validated targets for inflammatory diseases.[18][19][20][21]

Workflow Overview

G A This compound B Intermediate: 4-(Aryl)-2-isopropoxypyridine A->B Step 1: Suzuki Coupling (Pd Catalyst, Base) C Final Product: Kinase Inhibitor B->C Step 2: Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base)

Caption: General synthetic workflow for kinase inhibitor synthesis.

Step 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-(4-fluoro-2-methylphenyl)-2-isopropoxypyridine.

Materials:

  • This compound (1.0 equiv)

  • (4-fluoro-2-methylphenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, (4-fluoro-2-methylphenyl)boronic acid, and potassium carbonate.[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Catalyst and Solvent Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst. Subsequently, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 v/v ratio) via syringe.[22] Degassing the solvents is critical to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).[12]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Step 2: Buchwald-Hartwig Amination for Final Product

Objective: To synthesize the final kinase inhibitor by coupling the Suzuki product with a desired amine.

Materials:

  • 4-(4-fluoro-2-methylphenyl)-2-isopropoxypyridine (from Step 1) (1.0 equiv)

  • Desired Amine (e.g., morpholine) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Xantphos (ligand) (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add Pd(OAc)₂, the Xantphos ligand, and Cesium Carbonate to a dry Schlenk flask.[23] The use of a biarylphosphine ligand like Xantphos is often necessary to facilitate the reductive elimination step for C-N bond formation with pyridyl substrates.[14][23]

  • Reagent Addition: Add the Suzuki product from Step 1, followed by the amine and anhydrous toluene.

  • Reaction: Seal the flask and heat the mixture to 110 °C.

  • Monitoring: Monitor the reaction by LC-MS until the starting pyridine is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography or preparative HPLC to afford the final kinase inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Context: Targeting the p38 MAP Kinase Pathway

The synthesized inhibitor is designed to target a protein kinase within a critical cellular signaling pathway. For instance, p38 MAP kinase inhibitors are sought for treating inflammatory diseases because they block the production of pro-inflammatory cytokines like TNF-α and IL-1.[18][21]

G Stress Inflammatory Stimuli (e.g., LPS, Stress) TAK1 TAK1 Stress->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) MK2->Cytokines Inhibitor Synthesized Inhibitor (From Protocol) Inhibitor->p38 Inhibition

Caption: Simplified p38 MAP Kinase signaling pathway targeted by inhibitors.

Conclusion

This compound stands out as a highly effective and strategically designed starting material for the synthesis of novel kinase inhibitors. Its architecture allows for the sequential and regioselective introduction of diverse functionalities through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols and strategies outlined in this document provide a solid foundation for medicinal chemists to accelerate the discovery and development of next-generation targeted therapies.

References

Application Notes and Protocols for the Buchwald-Hartring Amination of 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation in Pyridine Scaffolds

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become particularly indispensable in the pharmaceutical industry, where the introduction of nitrogen-containing functional groups into aromatic and heteroaromatic systems is a common and crucial step in the synthesis of biologically active molecules.[3][4] Pyridine rings, in particular, are prevalent scaffolds in a vast array of pharmaceuticals, and the ability to functionalize them through C-N bond formation is of paramount importance for drug discovery and development.

This document provides a detailed technical guide for the Buchwald-Hartwig amination of a specific and challenging substrate: 4-bromo-2-isopropoxypyridine. The insights and protocols herein are tailored for researchers, scientists, and drug development professionals seeking to efficiently synthesize N-substituted 2-isopropoxypyridin-4-amine derivatives.

The Challenge of this compound: Electronic and Steric Considerations

The successful amination of this compound is not without its challenges. The pyridine ring is inherently electron-deficient, which can affect the oxidative addition step of the catalytic cycle.[5] Furthermore, the 2-isopropoxy group introduces both steric hindrance and electronic effects that must be carefully considered when selecting the appropriate catalyst system and reaction conditions. The isopropoxy group is an electron-donating group, which can influence the reactivity of the C-Br bond at the 4-position. The steric bulk of the isopropoxy group can also hinder the approach of the palladium catalyst to the C-Br bond.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Pd(II)_Complex R-Pd(II)(Br)L_n (Oxidative Addition Complex) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Complex [R-Pd(II)(HNR'R'')L_n]Br Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation -HBr Amido_Complex R-Pd(II)(NR'R'')L_n (Amido Complex) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-NR'R'' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.[8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[5]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst.[6]

Recommended Catalyst Systems and Reaction Conditions

The choice of palladium precursor, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination of this compound.[9] For challenging substrates like this, sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the key steps of the catalytic cycle.[10]

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.[11]
Ligand XPhos, RuPhos, or BrettPhosThese bulky, electron-rich biarylphosphine ligands are known to be highly effective for coupling with heteroaryl halides and can overcome the challenges posed by the substrate.[10][12][13]
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOtBu is a common choice, but for base-sensitive substrates, a weaker inorganic base like K₃PO₄ may be preferable, potentially requiring higher temperatures.[9][11]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation.[5]
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.[11]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Equipment
  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Caption: General experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup under Inert Atmosphere: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base. Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2][14]

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Then, add the amine, followed by the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-isopropoxypyridin-4-amine.[2]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.[5] Consider using a pre-catalyst.
Poor choice of ligand/baseScreen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[9][10]
Side Product Formation (e.g., Hydrodehalogenation) Reaction temperature too highLower the reaction temperature.[5]
Unfavorable ligandA different ligand may favor the desired reductive elimination over side reactions.
Decomposition of Starting Material or Product Base is too strongSwitch to a weaker base such as K₃PO₄ or Cs₂CO₃.[9]

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of novel substituted pyridines for drug discovery and development. While the substrate presents some challenges due to its electronic and steric properties, a rational approach to the selection of the catalyst system and reaction conditions can lead to high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful C-N bond-forming reaction. Careful optimization of the reaction parameters for each specific amine coupling partner will be key to achieving optimal results.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by palladium and a copper co-catalyst, proceeds under mild conditions and demonstrates remarkable tolerance for a wide array of functional groups, making it indispensable in the synthesis of complex molecules.[1][2] Its applications are extensive, spanning the creation of pharmaceuticals, natural products, and advanced organic materials.[1][3]

Substituted pyridines are prevalent scaffolds in medicinal chemistry and drug development. Specifically, 4-alkynyl-2-isopropoxypyridine derivatives serve as critical intermediates for the synthesis of kinase inhibitors, receptor modulators, and other biologically active compounds. The isopropoxy group modifies the electronic properties and solubility of the pyridine ring, while the 4-alkynyl substituent provides a versatile handle for further molecular elaboration through click chemistry, cyclization reactions, or subsequent cross-coupling reactions.

This guide provides a comprehensive overview and detailed experimental protocols for the successful Sonogashira coupling of 4-bromo-2-isopropoxypyridine. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel chemical entities.

Core Principles and Mechanistic Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4]

Causality Behind Component Selection:

  • Palladium Catalyst: The active catalyst is a Pd(0) species, which initiates the cycle by undergoing oxidative addition into the aryl-bromide bond of this compound.[5] Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) form.[6] The choice of phosphine ligands is critical; bulky, electron-rich ligands can accelerate the reaction, especially for less reactive bromides.[6]

  • Copper (I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper acetylide intermediate.[7] This step increases the nucleophilicity of the alkyne and facilitates the crucial transmetalation step with the Pd(II)-aryl complex.

  • Base: An amine base (e.g., triethylamine, diisopropylamine) is essential.[7] It serves two primary functions: neutralizing the hydrogen halide byproduct generated during the reaction and deprotonating the terminal alkyne to facilitate the formation of the copper acetylide.[1][5] In many protocols, the amine can also serve as the solvent.

  • Solvent: While the amine base can be the solvent, co-solvents like THF, DMF, or toluene are often used to ensure the solubility of all reactants and intermediates.[8] Anhydrous and anaerobic (degassed) conditions are crucial to prevent catalyst deactivation and the undesirable homocoupling of the alkyne (Glaser coupling).[7]

The generally accepted catalytic cycle is illustrated below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) PdII trans-ArPd(II)BrL₂ (B) Pd0->PdII Oxidative Addition (Ar-Br) PdII_alkyne trans-ArPd(II)(C≡CR)L₂ (C) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Product Ar-C≡C-R PdII_alkyne->Product Reductive Elimination CuI Cu(I)Br PdII_alkyne->CuI + CuBr Cu_acetylide Cu(I)-C≡CR (D) Cu_acetylide->PdII Cu_acetylide->CuI pi_complex π-Alkyne-Cu Complex CuI->pi_complex + Alkyne pi_complex->Cu_acetylide Deprotonation (Base) Alkyne H-C≡C-R

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary depending on the specific alkyne used.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a reliable method for a wide range of terminal alkynes and is recommended for initial screening.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (Anhydrous, degassed)

  • Tetrahydrofuran (THF) (Anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 216 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (3 mL) via syringe.

  • Stirring: Stir the resulting suspension at room temperature for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive alkynes or if the reaction is sluggish, gently heat the mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.

  • Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper-mediated side reactions, such as alkyne homocoupling, are a concern or when the final product is intended for applications where copper contamination is undesirable.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (216 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) followed by the terminal alkyne (1.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Copper-free reactions can sometimes be slower than their copper-catalyzed counterparts.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Summary and Comparison

The choice of protocol can influence reaction time, temperature, and yield. The table below summarizes the key parameters for the proposed methods.

ParameterProtocol 1: Copper-CatalyzedProtocol 2: Copper-Free
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)
Co-catalyst CuI (5 mol%)None
Base Triethylamine (Et₃N)Cesium Carbonate (Cs₂CO₃)
Solvent THF / Et₃NDMF
Temperature Room Temp to 60 °C80 - 100 °C
Typical Time 4 - 12 hours12 - 24 hours
Key Advantage Faster, milder conditionsAvoids alkyne homocoupling

Workflow Visualization

The general workflow for performing a Sonogashira coupling experiment is outlined below.

Workflow A 1. Assemble Glassware (Oven-dried Schlenk Flask) B 2. Add Solids (Aryl Halide, Catalyst, Base) A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) B->C D 4. Add Degassed Solvents & Liquid Reagents (Alkyne) C->D E 5. Run Reaction (Stir at specified Temp) D->E F 6. Monitor Progress (TLC / LC-MS) E->F F->E Continue Reaction G 7. Quench & Work-up (Filter, Wash, Extract) F->G Reaction Complete H 8. Purify Product (Column Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Standard experimental workflow for Sonogashira cross-coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Impure starting materials.1. Use fresh catalyst from a reliable source.2. Ensure rigorous degassing of all liquids by sparging with inert gas or freeze-pump-thaw cycles.3. Purify starting materials if necessary.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of CuI.1. Improve anaerobic technique.2. Reduce CuI loading to 1-2 mol% or switch to a copper-free protocol.3. Add the alkyne slowly to the reaction mixture.
Formation of Palladium Black 1. Catalyst decomposition.2. Reaction temperature is too high.1. Ensure a strictly inert atmosphere.2. Lower the reaction temperature. Consider using a more robust ligand if high temperatures are required.
Difficult Purification 1. Residual catalyst or ligand.2. Similar polarity of product and byproducts.1. Ensure the filtration through Celite or silica is thorough during work-up.2. Optimize the solvent system for column chromatography; a gradient elution may be required.

References

Application Note: Formation and Utility of 4-Magnesio-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the generation and synthetic applications of the Grignard reagent derived from 4-bromo-2-isopropoxypyridine. The 2,4-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry and materials science. Traditional Grignard formation via oxidative insertion of magnesium into halopyridines is often low-yielding and fraught with side reactions. This note focuses on a superior and highly reliable method: the halogen-magnesium exchange. We provide a robust protocol using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) for the efficient preparation of 4-(chloromagnesio)-2-isopropoxypyridine. Furthermore, we present detailed procedures for its subsequent reaction with representative electrophiles, including a classic carbonyl addition and a palladium-catalyzed Kumada cross-coupling, to afford functionalized pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a predictable and scalable method for the synthesis of complex pyridine-based molecules.

Introduction: The Challenge and Opportunity of Pyridyl Grignards

The pyridine ring is a cornerstone of modern pharmaceuticals and functional materials. Specifically, molecules bearing substituents at the 2- and 4-positions are of immense interest. The formation of a carbon-carbon or carbon-heteroatom bond at the C4 position is a critical transformation, and the Grignard reaction represents a powerful tool for this purpose.

However, the direct reaction of magnesium metal with bromopyridines is often challenging.[1] The process can be difficult to initiate, and the high reactivity of the formed Grignard reagent can lead to undesired side reactions, such as Chichibabin-type additions.[2] The key to unlocking the synthetic potential of these intermediates lies in modern organometallic techniques that bypass the classical, heterogeneous reaction. The halogen-magnesium exchange reaction, particularly using Knochel's "Turbo Grignard" reagents like i-PrMgCl·LiCl, offers a transformative solution.[3][4]

Causality of Method Selection: The halogen-magnesium exchange is preferred over classical oxidative insertion for several key reasons:

  • Homogeneous Reaction: The exchange occurs in solution, providing better control and reproducibility compared to the solid-liquid insertion reaction.[5]

  • Mild Conditions: The reaction is typically performed at low temperatures (0 °C to -40 °C), which preserves sensitive functional groups on the pyridine ring or the electrophile.[4]

  • High Functional Group Tolerance: This method allows for the preparation of Grignard reagents from substrates bearing esters, nitriles, and other sensitive moieties that would be incompatible with classical Grignard formation.[3][6]

  • Enhanced Reactivity: The presence of lithium chloride breaks down dimeric aggregates of the Grignard reagent, leading to more soluble and kinetically more reactive monomeric species.[7]

This application note provides a validated protocol for this superior method, enabling researchers to confidently access the 4-pyridyl Grignard reagent and utilize it in key synthetic transformations.

Mechanistic Principles

Halogen-Magnesium Exchange

The core of this protocol is the Br/Mg exchange reaction. An alkyl Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl), is used to swap its magnesium moiety with the bromine atom on the pyridine ring.[8] The equilibrium of this reaction is driven by the relative stability of the organomagnesium species. The formation of the more stable sp²-hybridized arylmagnesium species from the less stable sp³-hybridized alkylmagnesium reagent is thermodynamically favorable.

The reaction proceeds via a four-centered transition state. The electron-deficient nature of the pyridine ring further accelerates the exchange rate compared to electron-rich aromatic systems.[3]

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products R This compound TS [Four-centered Intermediate] R->TS + i-PrMgCl G P1 4-(chloromagnesio)-2-isopropoxypyridine TS->P1 P2 TS->P2

Caption: Halogen-Magnesium Exchange Pathway.

Subsequent Reactions of the Pyridyl Grignard

Once formed, the 4-(chloromagnesio)-2-isopropoxypyridine acts as a potent C4-nucleophile.[9] Its utility is broad, but two principal reaction classes are highlighted here:

  • Nucleophilic Addition to Carbonyls: The Grignard reagent readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction involves the attack of the nucleophilic carbon at the C4 position of the pyridine onto the electrophilic carbonyl carbon.[10] A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the final alcohol product.

  • Kumada Cross-Coupling: This palladium- or nickel-catalyzed reaction is a powerful method for forming C-C bonds between the Grignard reagent and an organic halide (e.g., an aryl or vinyl bromide).[11][12] The catalytic cycle involves three key steps: oxidative addition of the catalyst to the organic halide, transmetalation with the pyridyl Grignard reagent, and reductive elimination to form the new biaryl product and regenerate the catalyst.[13]

G Start This compound Grignard 4-(chloromagnesio)-2-isopropoxypyridine Start->Grignard i-PrMgCl·LiCl (Halogen-Mg Exchange) Carbonyl Electrophile (e.g., Benzaldehyde) Grignard->Carbonyl 1. Nucleophilic Addition ArX Electrophile (e.g., Aryl Bromide + Pd Catalyst) Grignard->ArX Kumada Coupling Alcohol Product A (Secondary Alcohol) Carbonyl->Alcohol 2. H3O+ Workup Biaryl Product B (2,4'-Bipyridine Derivative) ArX->Biaryl

Caption: Synthetic pathways utilizing the 4-pyridyl Grignard reagent.

Detailed Experimental Protocols

Safety Precaution: All Grignard reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Grignard reagents are sensitive to moisture and air.[5] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Preparation of 4-(chloromagnesio)-2-isopropoxypyridine

This protocol details the formation of the Grignard reagent stock solution.

Materials:

  • This compound

  • Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF is commercially available)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line, syringes

Procedure:

  • Setup: Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Formation: Add i-PrMgCl·LiCl solution (1.05 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. The formation of the Grignard reagent is typically complete within this time.

  • Confirmation (Optional): To confirm formation and determine the titer, an aliquot can be quenched with a known amount of I₂ and back-titrated, or analyzed via methods described by Paquette.[4]

  • Usage: The resulting pale yellow to light brown solution of 4-(chloromagnesio)-2-isopropoxypyridine is used directly in the subsequent reactions. Do not isolate; use in situ.

Protocol 2: Reaction with an Aldehyde (Benzaldehyde)

Procedure:

  • Electrophile Preparation: In a separate flame-dried Schlenk flask under inert gas, dissolve benzaldehyde (1.0 eq relative to the starting bromide) in anhydrous THF.

  • Cooling: Cool the benzaldehyde solution to 0 °C.

  • Addition: Slowly transfer the prepared Grignard solution from Protocol 3.1 into the benzaldehyde solution via cannula or syringe over 30 minutes.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2 hours or until TLC/LCMS analysis indicates complete consumption of the aldehyde.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired (2-isopropoxypyridin-4-yl)(phenyl)methanol.

Protocol 3: Palladium-Catalyzed Kumada Cross-Coupling

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under inert gas, add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).

  • Reagent Addition: To the catalyst, add the aryl halide coupling partner (e.g., 1-bromo-4-methoxybenzene, 1.0 eq) dissolved in anhydrous THF.

  • Grignard Addition: At room temperature, add the prepared Grignard solution from Protocol 3.1 (1.1-1.2 eq) dropwise to the catalyst/aryl halide mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LCMS.

  • Quenching and Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Perform an extractive workup as described in Protocol 3.2.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-isopropoxy-4-(4-methoxyphenyl)pyridine.

Representative Data and Scope

The 4-pyridyl Grignard reagent generated via this halogen-magnesium exchange protocol is highly versatile and reacts with a wide array of electrophiles. The table below summarizes expected outcomes and yields for various classes of electrophiles, based on literature precedents for similar pyridyl Grignard reagents.[14][15]

Electrophile ClassRepresentative ElectrophileProduct StructureExpected Yield Range
AldehydeBenzaldehydeSecondary Alcohol80-95%
KetoneAcetophenoneTertiary Alcohol75-90%
Aryl Halide (Kumada)4-BromoanisoleBiaryl70-88%
NitrileBenzonitrileKetone (after hydrolysis)65-80%
EsterEthyl BenzoateKetone or Tertiary Alcohol50-75%

Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification efficiency. Reaction with esters can sometimes lead to double addition, yielding a tertiary alcohol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Failure of Grignard formation (low yield) 1. Wet glassware or solvent. 2. Impure this compound. 3. Inactive i-PrMgCl·LiCl reagent.1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Purify the starting material by chromatography or distillation. 3. Use a fresh bottle of the Grignard reagent or titrate it before use.
Low yield in subsequent reaction 1. Incomplete Grignard formation. 2. Steric hindrance from the electrophile. 3. Inactive catalyst (for Kumada coupling).1. Stir the Grignard formation step for a longer duration or at a slightly elevated temperature (e.g., room temp). 2. Increase reaction time and/or temperature. 3. Use a fresh catalyst or a different ligand/precatalyst system.
Formation of side products (e.g., homocoupling) 1. Presence of oxygen during the reaction. 2. Transition metal impurities.1. Ensure a robust inert atmosphere is maintained throughout. Degas solvents if necessary. 2. For Kumada coupling, carefully control catalyst loading; for other reactions, ensure high-purity reagents.

References

Reaction conditions for Negishi coupling of 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Negishi Coupling of 4-Bromo-2-isopropoxypyridine: Protocols and Mechanistic Insights

Introduction: The Strategic Importance of Pyridine Scaffolds

Substituted pyridines are cornerstone structural motifs in modern pharmaceuticals, agrochemicals, and materials science. Their synthesis, therefore, is a subject of intense research and development. The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that forges a carbon-carbon bond between an organozinc reagent and an organic halide, stands out as a particularly powerful tool for this purpose.[1][2] Its high functional group tolerance and the relatively high reactivity of organozinc reagents make it a preferred method for constructing complex molecular architectures.[3]

This application note provides a comprehensive guide to the Negishi coupling of this compound, an electron-rich heteroaromatic halide. We will delve into the critical reaction parameters, provide detailed, field-tested protocols, and explain the underlying mechanistic principles that govern the success of this transformation. This guide is intended for researchers and process chemists seeking to reliably synthesize 4-substituted-2-isopropoxypyridine derivatives.

Core Principles: Deconstructing the Reaction Conditions

The success of the Negishi coupling hinges on the careful selection of several key components. For a substrate like this compound, which is an electron-rich heteroaryl bromide, specific considerations are necessary to achieve high efficiency and yield.

The Palladium Catalyst: Precatalyst Selection

The active catalyst in the Negishi coupling is a Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) or Palladium(0) precatalyst.[4] The choice of precatalyst can significantly impact the reaction rate and efficiency by influencing the speed at which the active L₁Pd(0) species is formed.[3]

  • Common Precatalysts:

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common, air-stable Pd(0) source.

    • Pd(OAc)₂ (Palladium(II) Acetate) : A Pd(II) source that is reduced in situ by phosphine ligands or other reagents.

    • Palladacycle Precatalysts : These are highly efficient Pd(II) precatalysts, such as the Buchwald Palladacycles (e.g., G3-XPhos), which are designed for rapid generation of the active monoligated Pd(0) catalyst.[3] Studies have shown that palladacycle precatalysts can generate the active catalytic species more efficiently than sources like Pd(OAc)₂ or Pd₂(dba)₃, leading to faster reactions and lower catalyst loadings.[3]

The Ligand: The Engine of Reactivity

The ligand is arguably the most critical factor in achieving a successful coupling with challenging substrates. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich heteroaryl bromides, bulky, electron-rich monophosphine ligands are generally the most effective.[5]

  • Why Bulky, Electron-Rich Ligands?

    • Promotes Oxidative Addition : The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.

    • Facilitates Reductive Elimination : The steric bulk of the ligand promotes the final, product-forming reductive elimination step.

    • Inhibits Undesirable Pathways : These ligands can help prevent side reactions like β-hydride elimination (more relevant for alkylzinc partners) and the formation of inactive palladium species.[6]

  • Recommended Ligands:

    • Buchwald-type Biarylphosphines : Ligands such as XPhos , SPhos , and RuPhos have proven to be exceptionally effective for coupling heteroaryl halides.[3][6]

    • Trialkylphosphines : Ligands like PCyp₃ (Tricyclopentylphosphine) can also be effective, particularly for overcoming slow oxidative addition.[7]

The Organozinc Reagent: The Nucleophilic Partner

Organozinc reagents (R-ZnX) are more reactive than their corresponding organoboron or organotin counterparts, often allowing for reactions to proceed under milder conditions.[8] They can be prepared from organic halides or organolithium/Grignard reagents.

  • Preparation : Can be generated in situ from an organohalide and activated zinc metal (e.g., Rieke zinc) or via transmetalation from an organolithium or Grignard reagent with a zinc salt like ZnCl₂.[1]

  • Reactivity Enhancement : The addition of lithium salts (e.g., LiCl) can be beneficial. These salts break up organozinc aggregates, forming more reactive "ate" complexes (R-ZnX₂⁻ Li⁺), which accelerates the transmetalation step.[9][10]

  • Stability : While traditionally considered sensitive, recent developments have led to solid, moderately air-stable organozinc reagents (e.g., pivalates or dioxane-stabilized complexes) that offer greater operational simplicity.[8][11]

Solvent and Temperature
  • Solvents : Anhydrous ethereal solvents are most common. Tetrahydrofuran (THF) is the workhorse solvent for Negishi couplings due to its excellent ability to solvate the organometallic species involved. Other solvents like 2-MeTHF, CPME, or mixtures including aprotic polar solvents like NMP or DMAc can be used for less reactive substrates.[7]

  • Temperature : The reaction temperature depends on the reactivity of the coupling partners. For an activated substrate like an aryl bromide, reactions can often be run from room temperature to a moderate heat of 50-80 °C.[3]

The Catalytic Cycle: A Mechanistic Overview

The Negishi coupling proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Negishi_Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(X) Oxidative Adduct Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_TM L-Pd(II)(Ar)(R') Transmetalated Complex PdII_OA->PdII_TM Transmetalation (R'-ZnX) PdII_TM->Pd0 Reductive Elimination Product Coupled Product (Ar-R') ZnX2 ZnX₂ PdII_TM->dummy3 ArX This compound (Ar-X) ArX->dummy1 RZnX Organozinc Reagent (R'-ZnX) RZnX->dummy2 dummy1->Pd0  + dummy2->PdII_OA  + dummy3->Product  + dummy3->ZnX2 Workflow start Setup reagents Charge Schlenk flask with Pd₂(dba)₃, XPhos, and This compound. start->reagents evacuate Evacuate and backfill with inert gas (3x). reagents->evacuate add_solvent Add anhydrous THF via syringe. evacuate->add_solvent add_zinc Add Phenylzinc chloride solution via syringe at room temperature. add_solvent->add_zinc heat Heat reaction to 60-70 °C. add_zinc->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to RT and quench with saturated aq. NH₄Cl solution. monitor->quench extract Extract with Ethyl Acetate (3x). Combine organic layers. quench->extract wash Wash with brine, dry over Na₂SO₄, and filter. extract->wash concentrate Concentrate in vacuo. wash->concentrate purify Purify by column chromatography. concentrate->purify end Characterize Product purify->end

References

Application Notes and Protocols: 4-Bromo-2-isopropoxypyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Strategic Importance of 4-Bromo-2-isopropoxypyridine in Advanced Materials

In the landscape of materials science, particularly in the realm of organic electronics, the thoughtful design of molecular building blocks is paramount. This compound emerges as a strategically functionalized precursor, offering a unique combination of electronic and steric properties. The pyridine core, being electron-deficient, is a common motif in electron-transporting and host materials for Organic Light-Emitting Diodes (OLEDs)[1][2]. The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the facile introduction of a wide range of aromatic and heteroaromatic moieties[3].

The isopropoxy group at the 2-position is not merely a passive substituent. Its electron-donating nature can modulate the electronic properties of the pyridine ring, influencing the HOMO and LUMO energy levels of the final material. Furthermore, its steric bulk can be leveraged to disrupt intermolecular packing in the solid state, which can be beneficial in preventing aggregation-caused quenching of luminescence and improving the solubility and morphological stability of thin films—critical parameters for solution-processed and vapor-deposited OLEDs. This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced materials for OLEDs, complete with detailed experimental protocols.

I. Synthesis of a Bipolar Host Material: A Case Study

A key application of this compound is in the synthesis of bipolar host materials for phosphorescent OLEDs (PhOLEDs). A bipolar host possesses both hole- and electron-transporting capabilities, which facilitates a more balanced charge injection and transport within the emissive layer, leading to a wider recombination zone and improved device efficiency and lifetime. In this section, we will detail the synthesis of a hypothetical, yet plausible, bipolar host material, 9,9'-(5-(2-isopropoxypyridin-4-yl)-1,3-phenylene)bis(9H-carbazole) , leveraging the unique attributes of our starting precursor.

Synthetic Strategy

The synthesis involves a sequential Suzuki-Miyaura cross-coupling reaction. The first coupling introduces a carbazole moiety onto a dibromobenzene core, and the second coupling attaches the 2-isopropoxypyridinyl group derived from this compound.

Protocol 1: Synthesis of (5-bromo-1,3-phenylene)bis(9H-carbazole)

This protocol outlines the first step in the synthesis of our target bipolar host material.

Materials:

  • 1,3,5-tribromobenzene

  • 9H-carbazole

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 1,3,5-tribromobenzene (1.0 equiv.), 9H-carbazole (2.2 equiv.), potassium carbonate (3.0 equiv.), copper(I) iodide (0.2 equiv.), and 1,10-phenanthroline (0.4 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired product.

Protocol 2: Synthesis of 9,9'-(5-(2-isopropoxypyridin-4-yl)-1,3-phenylene)bis(9H-carbazole)

This protocol details the final step, a Suzuki-Miyaura coupling reaction to introduce the 2-isopropoxypyridine moiety.

Materials:

  • (5-bromo-1,3-phenylene)bis(9H-carbazole) (from Protocol 1)

  • This compound

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane, anhydrous and degassed

  • Potassium phosphate (K₃PO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In-situ formation of the boronic ester: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.1 equiv.), bis(pinacolato)diboron (1.2 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.). Add anhydrous and degassed 1,4-dioxane and heat the mixture at 80 °C for 2 hours.

  • Suzuki Coupling: To the reaction mixture containing the in-situ generated boronic ester, add (5-bromo-1,3-phenylene)bis(9H-carbazole) (1.0 equiv.), an aqueous solution of potassium phosphate (3.0 equiv.), and additional Pd(dppf)Cl₂ (0.05 equiv.).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel followed by recrystallization or sublimation to obtain the pure bipolar host material.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Anhydrous and Degassed Solvents: Water can participate in side reactions, such as the hydrolysis of the boronic ester and can also affect the activity of the catalyst. Degassing removes dissolved oxygen.

  • Choice of Base: Potassium phosphate is a moderately strong base that is effective in the Suzuki-Miyaura coupling of heteroaryl halides. It is generally preferred over stronger bases like sodium hydroxide which can promote side reactions.

  • In-situ Boronic Ester Formation: This approach avoids the isolation of the potentially unstable pyridyl boronic ester, streamlining the synthetic process.

II. Characterization of the Synthesized Material

The synthesized bipolar host material, 9,9'-(5-(2-isopropoxypyridine-4-yl)-1,3-phenylene)bis(9H-carbazole) , would be characterized using a suite of spectroscopic and analytical techniques to confirm its structure and purity, and to evaluate its photophysical and electrochemical properties.

Technique Purpose Expected Observations/Data
¹H and ¹³C NMR Structural confirmation and purity assessment.Characteristic peaks corresponding to the carbazole, phenyl, and isopropoxypyridine moieties with correct integration and splitting patterns.
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
UV-Vis Spectroscopy To determine the absorption properties.Absorption bands in the UV region corresponding to π-π* transitions of the carbazole and pyridine moieties.
Photoluminescence (PL) Spectroscopy To determine the emission properties.A high-energy emission spectrum in the blue or near-UV region, indicative of a wide bandgap material suitable as a host.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.Reversible or quasi-reversible oxidation and reduction peaks from which the HOMO and LUMO levels can be calculated. These values are crucial for assessing the charge injection barriers in an OLED.
Thermogravimetric Analysis (TGA) To assess thermal stability.A high decomposition temperature (Td > 400 °C) is desirable for vapor-deposited OLEDs.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A high Tg (> 100 °C) is indicative of good morphological stability of the thin film.

III. Fabrication of a Phosphorescent OLED (PhOLED)

The synthesized bipolar host material can be incorporated into a PhOLED device to evaluate its performance.

Protocol 3: Fabrication of a Multilayer PhOLED by Thermal Evaporation

Device Structure: ITO / HTL / EML / HBL / ETL / LiF / Al

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole-Transporting Layer (e.g., NPB)

  • EML: Emissive Layer (Synthesized host doped with a phosphorescent emitter, e.g., Ir(ppy)₃)

  • HBL: Hole-Blocking Layer (e.g., TPBi)

  • ETL: Electron-Transporting Layer (e.g., Alq₃)

  • LiF: Lithium Fluoride (Electron-Injection Layer)

  • Al: Aluminum (Cathode)

Procedure:

  • Substrate Preparation: Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rates and thicknesses are monitored using a quartz crystal microbalance.

    • Deposit a 40 nm thick layer of the HTL.

    • Co-evaporate the synthesized host material and a green phosphorescent emitter (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 8 wt%) to form a 20 nm thick EML.

    • Deposit a 10 nm thick layer of the HBL.

    • Deposit a 30 nm thick layer of the ETL.

  • Cathode Deposition: A 1 nm thick layer of LiF followed by a 100 nm thick layer of Al are deposited through a shadow mask to define the cathode.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

IV. Visualization of Workflows and Concepts

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis of Bipolar Host start This compound step1 In-situ Borylation (Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc) start->step1 intermediate1 (2-isopropoxypyridin-4-yl)boronic acid pinacol ester step1->intermediate1 step2 Suzuki-Miyaura Coupling ((5-bromo-1,3-phenylene)bis(9H-carbazole), Pd(dppf)Cl₂, K₃PO₄) intermediate1->step2 product 9,9'-(5-(2-isopropoxypyridin-4-yl)-1,3-phenylene)bis(9H-carbazole) step2->product

Caption: Synthetic route to the bipolar host material.

Diagram 2: OLED Device Architecture

G cluster_1 OLED Device Structure cathode Cathode (Al) lif Electron Injection Layer (LiF) cathode->lif etl Electron Transport Layer (ETL) lif->etl hbl Hole Blocking Layer (HBL) etl->hbl eml Emissive Layer (Host:Emitter) hbl->eml htl Hole Transport Layer (HTL) eml->htl anode Anode (ITO) htl->anode substrate Glass Substrate anode->substrate

Caption: Multilayer structure of a typical PhOLED.

V. Concluding Remarks

This compound represents a highly versatile and valuable building block for the synthesis of advanced materials in organic electronics. Its judiciously placed functional groups allow for precise molecular engineering, enabling the creation of materials with tailored electronic and physical properties. The protocols and concepts outlined in this guide are intended to provide a solid foundation for researchers to explore the potential of this precursor in developing next-generation OLEDs and other organic electronic devices. The continued exploration of such strategically designed building blocks will undoubtedly pave the way for further advancements in materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2-isopropoxypyridine. As a crucial building block in medicinal chemistry, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges, particularly the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what is the core chemical principle?

The most prevalent and efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction typically starts with a dihalogenated pyridine, most commonly 2,4-dichloropyridine or 2-bromo-4-chloropyridine.

The core principle involves the attack of an isopropoxide nucleophile on the electron-deficient pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the two halogen atoms facilitates this attack, allowing for the displacement of one of the halides.[1] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which then collapses to restore aromaticity by expelling the halide leaving group.[2]

Q2: I've isolated my product, but NMR analysis shows two distinct isomeric products. What is the likely side product and why did it form?

The most common isomeric side product is 2-Bromo-4-isopropoxypyridine . Its formation is a direct consequence of the regioselectivity of the SNAr reaction on the 2,4-dihalopyridine starting material.

Causality: In a 2,4-dihalopyridine, the nucleophile can attack either the C4 or the C2 position.

  • Attack at C4 (Desired Path): Nucleophilic attack at the C4 position is generally favored. The resulting Meisenheimer intermediate allows for the delocalization of the negative charge onto the pyridine nitrogen, which is a more stable arrangement.[2][3] This leads to the formation of the desired this compound.

  • Attack at C2 (Side Product Path): Attack at the C2 position is sterically more hindered and the resulting intermediate is less stable. However, this pathway is still viable and will occur to some extent, leading to the formation of the 2-Bromo-4-isopropoxypyridine isomer. The ratio of these products is highly dependent on reaction conditions such as temperature, solvent, and the nature of the starting dihalide.

Q3: My mass spectrometry results indicate a di-substituted product, C₁₀H₁₅NO₂. How can I prevent the formation of this byproduct?

This molecular formula corresponds to 2,4-diisopropoxypyridine . This side product forms when the isopropoxide nucleophile reacts a second time, displacing the remaining halogen on the pyridine ring.

Causality & Prevention: This over-reaction, or di-substitution, is typically caused by overly forcing reaction conditions. To minimize its formation, consider the following adjustments:

  • Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of your sodium isopropoxide or isopropanol/base. A large excess of the nucleophile will drive the reaction towards di-substitution.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures provide the necessary activation energy for the second, less favorable substitution to occur.

  • Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Q4: I'm observing an impurity with a mass corresponding to a hydroxyl group instead of the second halogen. What is it and how did it get there?

This impurity is likely 4-Bromo-2-hydroxypyridine . It arises from the hydrolysis of either the starting material or the product, caused by the presence of water in the reaction mixture.

Causality & Prevention: Hydroxide ions (from water and base) can act as competing nucleophiles, attacking the pyridine ring to displace a halide. To prevent this:

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use.

  • Dry Solvents: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Guide for Side Product Formation

Symptom / Observation Probable Cause(s) Recommended Solution(s)
High percentage of 2-Bromo-4-isopropoxypyridine isomer Reaction temperature is too high, promoting the less-favored C2 attack.Lower the reaction temperature. Consider a more polar aprotic solvent to better stabilize the C4-attack intermediate.
Significant amount of 2,4-diisopropoxypyridine Excess nucleophile (isopropoxide). Reaction temperature is too high or reaction time is too long.Use 1.05-1.1 equivalents of the nucleophile. Reduce the reaction temperature and monitor closely by TLC/GC-MS to stop the reaction upon completion.
Presence of 4-Bromo-2-hydroxypyridine Water contamination in reagents or solvent.Use anhydrous solvents and reagents. Flame-dry all glassware and run the reaction under an inert atmosphere (N₂ or Ar).
Incomplete conversion; significant starting material remains Insufficient reaction time or temperature. Deactivated base or nucleophile.Gradually increase the reaction temperature or allow for a longer reaction time while monitoring. Use freshly prepared sodium isopropoxide or high-purity reagents.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic pathway and the competing side reactions that lead to common impurities.

SNAr_Main_Pathway SM 2-Bromo-4-chloropyridine TS1 Meisenheimer Complex (Attack at C4) SM->TS1 + NaO-iPr Nuc NaO-iPr Product This compound (Desired Product) TS1->Product - Cl⁻

Caption: Desired SNAr pathway for this compound synthesis.

SNAr_Side_Reactions cluster_0 Isomer Formation cluster_1 Di-substitution SM_iso 2-Bromo-4-chloropyridine TS_iso Meisenheimer Complex (Attack at C2) SM_iso->TS_iso + NaO-iPr SP1 2-Bromo-4-isopropoxypyridine (Isomeric Impurity) TS_iso->SP1 - Cl⁻ Product_main This compound TS_di Second Meisenheimer Complex Product_main->TS_di + NaO-iPr (excess) SP2 2,4-Diisopropoxypyridine (Over-reaction Impurity) TS_di->SP2 - Br⁻

Caption: Competing side reactions leading to common impurities.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing side reactions.

Materials:

  • 2-Bromo-4-chloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous isopropanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Flame-dried, three-neck round-bottom flask with a reflux condenser, thermometer, and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Preparation of Nucleophile: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF followed by anhydrous isopropanol (1.5 equivalents). Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium isopropoxide.

  • SNAr Reaction: Add a solution of 2-Bromo-4-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF to the isopropoxide solution dropwise via a syringe.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and carefully quench by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and then brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating the desired product from the isomeric byproduct and other impurities.[4]

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column and associated glassware

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or hexane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product. The this compound isomer is typically less polar and will elute before the 2-Bromo-4-isopropoxypyridine isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Purification of 4-Bromo-2-isopropoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-2-isopropoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to tackle purification challenges with confidence.

Introduction

This compound derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the isopropoxy group modulates the electronic properties and solubility of the molecule. Achieving high purity of these intermediates is critical for the success of subsequent synthetic steps and the quality of the final products.

This guide provides a structured approach to the purification of this compound derivatives, addressing common challenges and offering practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude product of a this compound derivative synthesis?

A1: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Unreacted starting materials: Such as 2-chloro-4-bromopyridine or 2-hydroxy-4-bromopyridine.

  • Isomeric byproducts: Depending on the synthetic strategy, you might encounter other positional isomers.

  • Over-brominated or under-brominated species: Di-brominated or non-brominated pyridine derivatives can be formed as byproducts.[1]

  • Hydrolysis products: The isopropoxy group can be susceptible to hydrolysis back to the corresponding pyridin-2-one under certain conditions.

  • Residual catalysts and reagents: Such as palladium catalysts from cross-coupling reactions or residual acids/bases from the work-up.

Q2: What is the best general-purpose purification technique for this compound derivatives?

A2: Flash column chromatography is the most versatile and widely used technique for the purification of these derivatives.[2] It allows for the separation of compounds with different polarities, which is effective for removing most of the common impurities. For compounds that are solids, recrystallization can be an excellent final purification step to achieve high purity.

Q3: How do I choose the right solvent system for flash column chromatography?

A3: The ideal solvent system should provide good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[3] For this compound derivatives, which are moderately polar, a gradient of ethyl acetate in hexanes is often a good choice. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for optimal separation on the column.

Q4: My purified this compound derivative is a solid, but I'm having trouble recrystallizing it. What should I do?

A4: Successful recrystallization depends on finding a suitable solvent or solvent pair where your compound has high solubility at elevated temperatures and low solubility at room temperature. For bromo-alkoxy-pyridines, you can screen solvents like hexanes, heptane, ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes. If your compound "oils out" instead of crystallizing, it could be due to the presence of impurities or cooling the solution too quickly. Try adding a co-solvent to increase the solubility of the oil or allow the solution to cool more slowly.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound derivatives in a problem-cause-solution format.

Issue 1: Peak Tailing in Flash Column Chromatography
  • Problem: The peaks of your compound on the chromatogram are broad and asymmetrical, with a "tail" extending from the back of the peak.

  • Cause: Peak tailing with pyridine derivatives is often caused by the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the surface of the silica gel.[2] This leads to a secondary, stronger interaction that slows the elution of a portion of the compound, resulting in a tailed peak.

  • Solution:

    • Add a basic modifier to the eluent: Adding a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.

    • Use a different stationary phase: If peak tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

    • Optimize loading: Overloading the column can also lead to peak broadening and tailing. Ensure you are not exceeding the recommended loading capacity of your column.

Issue 2: Co-elution of Impurities
  • Problem: An impurity is eluting at the same time as your desired this compound derivative, making separation by flash chromatography difficult.

  • Cause: The impurity has a very similar polarity to your target compound. This is common with isomeric byproducts.

  • Solution:

    • Optimize the solvent system: Experiment with different solvent systems on TLC to maximize the separation between your product and the impurity. Sometimes, switching to a solvent with a different selectivity (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can improve separation.

    • Use a high-performance chromatography column: Columns with smaller particle sizes and a more uniform packing provide higher resolution and may be able to separate closely eluting compounds.

    • Consider an alternative purification technique: If chromatography fails, recrystallization might be effective if the impurity has a different solubility profile than your product. Alternatively, if the impurity has a different functional group, a chemical separation (e.g., an acid-base extraction) might be possible.

Issue 3: Low Recovery After Purification
  • Problem: The amount of purified this compound derivative obtained is significantly lower than expected.

  • Cause:

    • Decomposition on the column: Some pyridine derivatives can be sensitive to the acidic nature of silica gel and may decompose during chromatography.

    • Irreversible adsorption: The compound may be strongly adsorbed to the stationary phase and not elute completely.

    • Losses during work-up: The compound may have some solubility in the aqueous phase during extractions, or it could be volatile and lost during solvent removal.

  • Solution:

    • Deactivate the silica gel: As mentioned for peak tailing, adding a basic modifier to the eluent can also prevent decomposition.

    • Perform a "dry load": Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can sometimes improve recovery.

    • Careful work-up: During aqueous extractions, ensure the pH is neutral or slightly basic to minimize the protonation of the pyridine nitrogen and its partitioning into the aqueous layer. Use a brine wash to reduce the solubility of your compound in the aqueous phase. When removing the solvent, use a rotary evaporator at a moderate temperature and pressure to avoid loss of a volatile product.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in a series of solvent systems (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity). The ideal eluent system should give your target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity eluent. Gradually increase the polarity of the eluent based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of a Solid this compound Derivative
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals start to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

TechniquePurity Achieved (Typical)ThroughputAdvantagesDisadvantages
Flash Column Chromatography 95-99%Low to MediumWidely applicable, good for separating mixtures.Can be time-consuming, potential for product decomposition on silica.
Recrystallization >99%Medium to HighExcellent for achieving high purity, scalable.Only applicable to solids, requires finding a suitable solvent.
Acid-Base Extraction VariableHighGood for removing acidic or basic impurities.Not effective for separating neutral impurities with similar polarity.

Visualizations

Workflow for Troubleshooting Purification Issues

TroubleshootingWorkflow start Crude Product purification Purification Attempt (Chromatography/Recrystallization) start->purification check_purity Check Purity (TLC, NMR, etc.) purification->check_purity pure Pure Product check_purity->pure Purity OK impure Product is Impure check_purity->impure Purity Not OK troubleshoot Troubleshoot Issue impure->troubleshoot peak_tailing Peak Tailing in Chromatography? troubleshoot->peak_tailing Chromatography Issue co_elution Co-elution of Impurities? troubleshoot->co_elution Chromatography Issue low_recovery Low Recovery? troubleshoot->low_recovery General Issue no_crystals No Crystals Forming? troubleshoot->no_crystals Recrystallization Issue add_modifier Add Basic Modifier to Eluent peak_tailing->add_modifier optimize_solvent Optimize Solvent System co_elution->optimize_solvent check_workup Review Work-up Procedure low_recovery->check_workup screen_solvents Screen Different Recrystallization Solvents no_crystals->screen_solvents add_modifier->purification optimize_solvent->purification check_workup->purification screen_solvents->purification

Caption: A decision tree for troubleshooting common purification problems.

Logical Relationship of Purification Steps

PurificationSteps cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Final Polishing workup Aqueous Work-up - Remove inorganic salts - Neutralize acids/bases extraction Solvent Extraction - Isolate crude organic product workup->extraction chromatography Flash Chromatography - Separate by polarity - Remove organic impurities extraction->chromatography recrystallization Recrystallization - Achieve high purity - For solid products chromatography->recrystallization If solid pure_product Pure Product chromatography->pure_product If liquid recrystallization->pure_product crude Crude Reaction Mixture crude->workup

Caption: A typical workflow for the purification of this compound derivatives.

References

Technical Support Center: Troubleshooting Suzuki Couplings with 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with the Suzuki-Miyaura cross-coupling of 4-bromo-2-isopropoxypyridine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address common failures and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the system's mechanics.

This compound is a valuable building block, but its structure presents a unique set of challenges. The electron-donating isopropoxy group increases electron density on the pyridine ring, which can slow the rate-determining oxidative addition step. More critically, the pyridine nitrogen's lone pair can coordinate to the palladium catalyst, leading to inhibition or complete deactivation.[1][2][3] This guide provides strategies to mitigate these inherent difficulties.

Part 1: Foundational Concepts - The Catalytic Cycle and Pyridine Interference

Understanding the fundamental catalytic cycle is the first step in effective troubleshooting. The Suzuki-Miyaura reaction proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Inhibition Pathway A Pd(0)L_n Active Catalyst B R¹-Pd(II)L_n-X Oxidative Adduct A->B Oxidative Addition (R¹-X) Inactive Pyridine-Pd Complex (Inactive Catalyst) A->Inactive Catalyst Sequestration C R¹-Pd(II)L_n-R² Transmetalation Product B->C Transmetalation (R²-B(OR)₃⁻) C->A Reductive Elimination (R¹-R²) Pyridine This compound Pyridine->Inactive Coordination

Caption: The Suzuki-Miyaura catalytic cycle and the catalyst inhibition pathway.

The primary challenge with substrates like this compound is the parasitic reaction where the pyridine nitrogen reversibly or irreversibly binds to the Pd(0) or Pd(II) center, forming an inactive complex and effectively removing the catalyst from the productive cycle.[3]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in a question-and-answer format.

Scenario 1: No Reaction or Trace Conversion

Question 1: I've assembled my reaction, but after several hours, LC-MS/TLC analysis shows only starting materials. What are the most likely causes?

Answer: This issue almost always points to a fundamental problem with one of three areas: the catalyst's activity, the quality of the reagents, or the reaction setup itself.

  • Cause A: Inactive Catalyst System. The palladium catalyst must be in the active Pd(0) state to initiate the cycle.

    • Expert Insight: While Pd(II) precatalysts like Pd(dppf)Cl₂ are common, they must be reduced in situ to Pd(0). This reduction can fail if reagents are impure or conditions are not sufficiently anaerobic. The pyridine substrate itself can interfere with this activation.

    • Troubleshooting Steps:

      • Switch to a Pd(0) Source: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in situ reduction.[1] This is a direct way to ensure active catalyst is present from the start.

      • Employ Modern Precatalysts: Use Buchwald-type precatalysts (e.g., XPhos-Pd-G3). These are designed for rapid and clean generation of the active Pd(0)L species, often outcompeting the rate of pyridine inhibition.

  • Cause B: Poor Reagent Quality. The Suzuki coupling is highly sensitive to the purity of its components.

    • Expert Insight: Boronic acids are susceptible to degradation over time, especially upon exposure to air and moisture, leading to the formation of inactive boroxines (trimeric anhydrides) or protodeboronation.[4][5] The base can also be a point of failure if it is old or has absorbed significant atmospheric water.

    • Troubleshooting Steps:

      • Verify Boronic Acid Quality: Do not assume a commercial boronic acid is pristine. If in doubt, dissolve a small sample in a deuterated solvent with an internal standard and take a ¹H NMR to confirm its integrity. Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which is less prone to degradation.[3]

      • Use Fresh, High-Purity Base: Use a freshly opened bottle of base (e.g., K₃PO₄, Cs₂CO₃) or dry it in an oven before use. For anhydrous reactions, grinding the base to a fine powder increases its surface area and reactivity.[6]

  • Cause C: Oxygen Contamination. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of boronic acids.[1]

    • Expert Insight: A common mistake is inadequate degassing of the reaction mixture. Simply purging the headspace of the flask is often insufficient.

    • Troubleshooting Steps:

      • Implement Rigorous Degassing: The solvent must be thoroughly degassed before addition to the reaction solids. The most effective method is to subject the solvent to three "freeze-pump-thaw" cycles. A simpler, though slightly less effective, method is to sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.[7]

      • Maintain Inert Atmosphere: After adding the degassed solvent, ensure the reaction is kept under a positive pressure of inert gas throughout the heating process.

Scenario 2: Low Yield or Stalled Reaction

Question 2: My reaction proceeds to about 20-30% conversion and then stops. What is preventing it from going to completion?

Answer: A stalled reaction typically indicates that the catalytic system is losing activity over time or that the reaction conditions are suboptimal for this specific, challenging substrate.

  • Cause A: Catalyst Deactivation via Pyridine Coordination. This is the most common culprit for heteroaromatic substrates.

    • Expert Insight: Standard phosphine ligands like triphenylphosphine (PPh₃) are often not bulky enough to prevent the pyridine nitrogen from accessing and deactivating the palladium center.[3]

    • Troubleshooting Steps:

      • Switch to Bulky, Electron-Rich Ligands: This is the most critical factor for success.[8] Employ modern biarylmonophosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[9] Their steric bulk creates a protective pocket around the palladium, physically hindering pyridine coordination and promoting the desired reductive elimination step.[10] N-heterocyclic carbenes (NHCs) are also a powerful alternative for similar reasons.[9][11]

  • Cause B: Suboptimal Base/Solvent Combination. The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[9][10][12]

    • Expert Insight: The solubility and strength of the base are critical. A base that is insoluble in the reaction medium can lead to slow and inefficient activation of the boronic acid.

    • Troubleshooting Steps:

      • Screen Different Bases: Strong inorganic bases are often preferred. K₃PO₄ and Cs₂CO₃ are excellent starting points.[9] Cesium carbonate is more soluble in many organic solvents and can be particularly effective.

      • Optimize the Solvent System: A mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/water, Toluene/water) is often optimal.[9] Water can help solubilize the inorganic base and facilitate the formation of the active boronate species. However, too much water can promote protodeboronation. A typical starting ratio is 4:1 or 5:1 organic solvent to water.

  • Cause C: Insufficient Thermal Energy. The oxidative addition into the electron-rich this compound C-Br bond can be sluggish and may require higher temperatures.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: If the reaction is stalling at 80 °C, consider increasing the temperature to 100-120 °C, provided the solvent and reagents are stable at that temperature.[2]

Scenario 3: Significant Side Product Formation

Question 3: My desired product is formed, but I see large amounts of homocoupled boronic acid (R²-R²) and/or the protodeboronated arene (R²-H). How do I minimize these side reactions?

Answer: These side reactions point to specific flaws in reagent stability and reaction atmosphere control.

  • Cause A: Boronic Acid Homocoupling. This is typically caused by oxygen-mediated oxidative coupling.

    • Expert Insight: Even trace amounts of oxygen can facilitate this side reaction, consuming your nucleophile and complicating purification.

    • Troubleshooting Steps:

      • Improve Degassing: As mentioned in Scenario 1, ensure your solvent and reaction setup are scrupulously free of oxygen.[1]

      • Slow Addition: In some cases, adding the boronic acid solution slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[8]

  • Cause B: Protodeboronation. This is the replacement of the C-B bond with a C-H bond, often accelerated by excessive water, high temperatures, or certain bases.[3][13]

    • Expert Insight: This side reaction consumes the boronic acid and is a common failure mode, especially with electron-rich or sterically hindered boronic acids.

    • Troubleshooting Steps:

      • Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding pinacol boronate ester (Bpin) or potassium trifluoroborate salt (BF₃K). These reagents are significantly more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[3]

      • Minimize Water: While some water is often beneficial, an excess can accelerate protodeboronation. Try reducing the water content in your solvent system or switching to a completely anhydrous system (e.g., using a soluble organic base like K-OtBu in dry THF or Toluene), although this may require re-optimization of other parameters.

Part 3: Recommended Protocols & Data
General Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium precatalyst/ligand system.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the vessel and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the previously degassed solvent (or solvent mixture) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe under inert atmosphere) and analyzing by TLC or LC-MS.[14][15]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Recommended Screening Conditions for Optimization
Parameter Condition 1 (Standard) Condition 2 (For Hindered/Deactivated Partners) Condition 3 (Anhydrous) Rationale / Comments
Pd Source Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)G3 precatalysts are highly active. Pd₂(dba)₃ is a reliable Pd(0) source.
Ligand XPhos (4 mol%)SPhos (4 mol%)Bulky, electron-rich ligands are essential to prevent catalyst inhibition and speed up the cycle.[8][3]
Base K₂CO₃ (2.5 equiv.)K₃PO₄ (3.0 equiv.)K-OtBu (3.0 equiv.)K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings.[9] K-OtBu is for anhydrous conditions.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)THF (dry)Solvent choice impacts reagent solubility and reaction kinetics.
Temperature 90 °C110 °C65 °CHigher temperatures can overcome activation barriers but may increase side reactions.
Part 4: Visual Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common issues.

Troubleshooting_Flowchart start Reaction Failed: No or Low Conversion check_reagents Step 1: Verify Reagents & Setup start->check_reagents reagent_ok Reagents & Setup OK check_reagents->reagent_ok Purity Confirmed? Degassing Rigorous? reagent_bad Fix Reagent Quality or Degassing Protocol reagent_ok->reagent_bad No check_catalyst Step 2: Evaluate Catalyst System reagent_ok->check_catalyst Yes catalyst_ok Using Bulky Ligand? check_catalyst->catalyst_ok catalyst_bad Switch to Bulky Ligand (XPhos, SPhos, etc.) catalyst_ok->catalyst_bad No check_conditions Step 3: Optimize Conditions catalyst_ok->check_conditions Yes conditions_ok Conditions Optimized? check_conditions->conditions_ok conditions_bad Screen Base, Solvent, & Increase Temperature conditions_ok->conditions_bad No success Reaction Successful conditions_ok->success Yes

References

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-isopropoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and improve the yield and purity of your reactions.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction, where the isopropoxide group displaces a leaving group at the 2-position of a 4-bromopyridine derivative. While seemingly straightforward, this reaction can be prone to several issues that can impact yield and purity. This guide provides a systematic approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a suitable 4-bromopyridine precursor with an isopropoxide source. The general reaction is a variation of the Williamson ether synthesis applied to an aromatic system.

Q2: Which starting material is better: 2,4-dibromopyridine or 4-bromo-2-fluoropyridine?

Both can be used. 4-Bromo-2-fluoropyridine is often preferred as fluoride is an excellent leaving group in SNAr reactions on electron-deficient rings, which can lead to milder reaction conditions and higher yields.[1] However, 2,4-dibromopyridine is also a viable and often more readily available starting material.[2]

Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?

Incomplete conversion is a common issue. Consider the following:

  • Base Strength: Ensure your base is strong enough to fully deprotonate the isopropanol to form the isopropoxide nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.

  • Reaction Time: Extend the reaction time. Some SNAr reactions can be sluggish.

Q4: I am observing the formation of multiple products. What are the likely side reactions?

Common side reactions include:

  • Substitution at the 4-position: While less favored, the nucleophile can attack the 4-position, leading to the formation of 2-bromo-4-isopropoxypyridine.

  • Hydrolysis of the starting material or product: If there is moisture in your reaction, you may form 4-bromo-2-hydroxypyridine.

  • Elimination: If using a secondary alkyl halide to introduce the isopropoxy group (less common for this synthesis), you might observe elimination byproducts.

Troubleshooting Guide

Low or No Yield

A low or non-existent yield of this compound can be frustrating. The following decision tree can help diagnose the root cause:

low_yield_troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low or No Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Evaluate Reaction Conditions start->conditions workup Assess Workup & Purification start->workup reagent_purity Impure Starting Material or Isopropanol? reagents->reagent_purity Purity base_activity Inactive Base (e.g., old NaH)? reagents->base_activity Activity solvent_dryness Wet Solvent? reagents->solvent_dryness Anhydrous? temperature Temperature Too Low? conditions->temperature Temperature time Insufficient Reaction Time? conditions->time Time atmosphere Inert Atmosphere Maintained? conditions->atmosphere Atmosphere extraction Inefficient Extraction? workup->extraction Extraction purification_loss Product Loss During Chromatography? workup->purification_loss Purification

Caption: Troubleshooting workflow for low or no product yield.

Formation of Impurities and Byproducts

The presence of impurities can complicate purification and reduce the overall yield.

Observed Impurity Potential Cause Troubleshooting Steps
4-Bromo-2-hydroxypyridine Presence of water in the reaction.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Maintain a strict inert atmosphere (e.g., argon or nitrogen).
2-Bromo-4-isopropoxypyridine Nucleophilic attack at the C4 position.While C2 is generally more reactive in SNAr on 2,4-dihalopyridines, this can occur.[3] Lowering the reaction temperature may improve regioselectivity. If using 2,4-dibromopyridine, consider switching to 4-bromo-2-fluoropyridine for enhanced C2 selectivity.
Unidentified byproducts Decomposition of starting materials or product.Avoid excessively high reaction temperatures. Ensure a clean reaction setup. Analyze byproducts by GC-MS or LC-MS to identify their structures and deduce their formation pathways.

Experimental Protocols

Protocol 1: Synthesis from 2,4-Dibromopyridine

This protocol is a representative procedure and may require optimization.

Materials:

  • 2,4-Dibromopyridine

  • Isopropanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq.) to anhydrous DMF.

  • Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous isopropanol (1.5 eq.) dropwise. Stir the mixture at room temperature for 30 minutes.

  • SNAr Reaction: Add 2,4-dibromopyridine (1.0 eq.) to the reaction mixture. Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

protocol_workflow setup Reaction Setup (Flame-dried glassware, inert atmosphere) nucleophile Nucleophile Formation (NaH + Isopropanol in DMF at 0 °C to RT) setup->nucleophile snar SNAr Reaction (Add 2,4-Dibromopyridine, heat to 80-100 °C) nucleophile->snar workup Workup (Quench with NH4Cl (aq), extract with Ethyl Acetate) snar->workup purification Purification (Dry, concentrate, and column chromatography) workup->purification

Caption: General experimental workflow for the synthesis of this compound.

Mechanistic Considerations

The synthesis of this compound from 2,4-dibromopyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is electron-deficient, which facilitates the attack of nucleophiles.

snar_mechanism reactant 2,4-Dibromopyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + i-PrO⁻ nucleophile Isopropoxide (i-PrO⁻) product This compound intermediate->product - Br⁻

Caption: Simplified SNAr reaction mechanism.

The attack of the isopropoxide nucleophile is favored at the 2-position due to the ability of the nitrogen atom to stabilize the negative charge in the resulting Meisenheimer intermediate through resonance.[3]

References

Preventing debromination of 4-Bromo-2-isopropoxypyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this versatile building block during synthetic reactions. As your partner in chemical synthesis, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the success of your projects.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers working with this compound.

Q1: What is debromination, and why is it a significant problem with this compound?

A1: Debromination is an undesired side reaction where the bromine atom at the C-4 position of your starting material is replaced by a hydrogen atom, yielding 2-isopropoxypyridine as a byproduct.[1][2] This is problematic for several reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the yield of your desired product.

  • Purification Challenges: The debrominated byproduct often has similar polarity to the starting material or the desired product, complicating purification by chromatography.

  • Stoichiometric Imbalance: In multi-step syntheses, the formation of this byproduct disrupts the stoichiometry for subsequent reactions.

The 2-isopropoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This can make the C-Br bond more susceptible to certain cleavage pathways, particularly in palladium-catalyzed cross-coupling reactions.[2]

Q2: I'm observing a significant amount of 2-isopropoxypyridine in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the most likely causes?

A2: This is a classic case of hydrodehalogenation, a common side reaction in cross-coupling chemistry.[1][3] The primary culprit is the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[2] This reactive intermediate can transfer a hydride to your substrate, leading to the debrominated product. Several factors can promote the formation of Pd-H species:

  • The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to generate Pd-H species, especially at elevated temperatures.[2]

  • The Solvent: Solvents can act as hydride sources. Protic solvents like alcohols are obvious sources, but aprotic solvents like DMF, dioxane, and acetonitrile can also decompose to generate hydrides under certain conditions.[1][4]

  • The Ligand: If the chosen phosphine ligand does not promote the desired reductive elimination step of the catalytic cycle quickly enough, it allows more time for the competing debromination pathway to occur.[2]

  • High Temperature: Elevated temperatures can accelerate the rate of both desired and undesired reactions, but often disproportionately increase the rate of decomposition pathways that lead to hydride formation and subsequent debromination.[1]

  • Water Content: While some water is often necessary for Suzuki couplings (to help dissolve the base and facilitate transmetalation), excessive amounts can be a proton source that contributes to debromination pathways.[2]

Q3: How can I definitively identify and quantify the debrominated byproduct in my crude reaction mixture?

A3: Accurate identification is crucial for effective troubleshooting. The most common methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile components. The debrominated byproduct (2-isopropoxypyridine) will have a distinct retention time and a molecular ion peak corresponding to its lower molecular weight compared to the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for less volatile compounds and for monitoring reaction progress in real-time. You will see a peak with the expected mass-to-charge ratio for the protonated debrominated product.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In the ¹H NMR spectrum of the crude mixture, you can often identify characteristic signals for 2-isopropoxypyridine. Specifically, you would look for the disappearance of the doublet for the proton at C-5 (ortho to the bromine) and the appearance of a new set of pyridine ring signals corresponding to the unsubstituted product. Comparing the integration of these signals to your desired product or internal standard can provide a quantitative estimate.

Q4: I am performing a lithium-halogen exchange on this compound using n-BuLi, but after quenching with an electrophile, I'm isolating mainly the debrominated product. What is happening?

A4: This indicates that instead of a clean bromine-lithium exchange, the organolithium reagent may be acting as a base, deprotonating a source of protons in the reaction mixture, which then protonates the desired 4-lithiated intermediate upon its formation. Potential proton sources include trace water, the solvent (THF can be deprotonated at the alpha position, especially at temperatures above -78 °C), or even the isopropoxy group under certain conditions.[5] Additionally, if the temperature is not strictly controlled, side reactions like "halogen dance" (isomerization) or pyridyne formation can occur, though debromination is more common.[6] In some cases, dilithium-bromine exchange can lead to fully debrominated products.[7]

Root Cause Analysis: Understanding the Mechanisms of Debromination

To effectively prevent debromination, it is essential to understand the chemical pathways that lead to it. For this compound, the primary mechanism depends on the reaction type.

Mechanism 1: Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling

In reactions like Suzuki or Buchwald-Hartwig amination, the debromination occurs within the catalytic cycle.[8] After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate is supposed to undergo transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), followed by reductive elimination to form the desired product.

However, a competing pathway exists where a palladium-hydride (Pd-H) species is formed. This Pd-H species can react with the Pd(II)-aryl intermediate, leading to reductive elimination of the debrominated arene (Ar-H) and regenerating the active catalyst.[2][3]

Competing Pathways cluster_main Desired Catalytic Cycle cluster_side Debromination Side Reaction Pd0 Pd(0)L₂ Product Desired Product (Ar-R) OxAdd Ar-Pd(II)-Br(L)₂ Transmetalation Ar-Pd(II)-R(L)₂ OxAdd->Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdH_Intermediate H-Pd(II)-Br(L)₂ OxAdd->PdH_Intermediate Reaction with Hydride Source Transmetalation->Pd0 Reductive Elimination Transmetalation->Product Start This compound (Ar-Br) Start->OxAdd Oxidative Addition PdH_Source Hydride Source (Base, Solvent, H₂O) PdH_Intermediate->Pd0 Reductive Elimination Debrom_Product Debrominated Product (Ar-H) PdH_Intermediate->Debrom_Product

Figure 1. Competing pathways in Pd-catalyzed cross-coupling.
Preventative Strategies & Protocol Optimization

Based on the mechanisms described above, we can formulate specific strategies to suppress debromination.

Troubleshooting Workflow

Use the following decision tree to guide your optimization efforts when significant debromination (>5%) is observed.

Troubleshooting Workflow Start Debromination Observed CheckBase Is the base an alkoxide (e.g., NaOtBu, KOMe)? Start->CheckBase SwitchBase Action: Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) CheckBase->SwitchBase Yes CheckTemp Is the reaction temp > 100 °C? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Action: Lower temperature (Try 60-80 °C) CheckTemp->LowerTemp Yes CheckLigand Is the ligand PPh₃ or similar? CheckTemp->CheckLigand No LowerTemp->CheckLigand SwitchLigand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) CheckLigand->SwitchLigand Yes CheckSolvent Is the solvent protic or DMF? CheckLigand->CheckSolvent No SwitchLigand->CheckSolvent SwitchSolvent Action: Switch to Toluene or Dioxane CheckSolvent->SwitchSolvent Yes End Problem Solved / Re-evaluate CheckSolvent->End No SwitchSolvent->End

Figure 2. Decision tree for troubleshooting debromination.
For Palladium-Catalyzed Cross-Coupling Reactions

The goal is to accelerate the desired C-C or C-N bond-forming reductive elimination relative to the C-H bond-forming (debromination) pathway.

1. Ligand Selection: This is often the most critical parameter. Simple, less electron-donating ligands like PPh₃ can be inefficient. Modern biaryl phosphine ligands (Buchwald ligands) are designed to promote rapid reductive elimination.[2][9]

Ligand TypeExamplesRationale for Use
Simple Phosphines PPh₃, P(o-tol)₃Generally not recommended for this substrate; often lead to slow reactions and increased debromination.
Bulky, Electron-Rich XPhos, SPhos, RuPhos Highly Recommended. These ligands accelerate the rate-limiting reductive elimination step, outcompeting the debromination pathway. Their steric bulk promotes the formation of the active monoligated Pd(0) species.[2]
Bidentate Ligands DPPF, BINAPCan be effective, particularly in preventing palladium dimer formation, but modern biaryl ligands often provide better results for challenging substrates.[8]

2. Base Selection: Avoid strong alkoxide bases where possible. Weaker inorganic bases are generally preferred as they are less likely to act as hydride sources.[2]

BaseTypeRecommendation
Alkoxides (NaOtBu, KOtBu)Strong, OrganicUse with caution. Necessary for many Buchwald-Hartwig aminations, but should be the first variable changed if debromination is observed.
Phosphates (K₃PO₄)Moderate, InorganicExcellent first choice for Suzuki couplings. Offers good reactivity with a lower risk of debromination.[2]
Carbonates (K₂CO₃, Cs₂CO₃)Mild, InorganicGood alternative. Often effective and can minimize debromination, though reactions may require slightly higher temperatures or longer times.[1][2]

3. Solvent & Temperature:

  • Solvents: Aprotic solvents like Toluene or 1,4-Dioxane are generally the best choices.[1][4] If using a solvent/water mixture for a Suzuki reaction, ensure the water is degassed and used in the minimum amount necessary (e.g., 10:1 organic:water).

  • Temperature: Start optimizations at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow. High temperatures often exacerbate debromination.[1]

This protocol is designed as a robust starting point to minimize debromination.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • SPhos (3.5 mol%)

    • Anhydrous, degassed Toluene and Water (10:1 v/v)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, add the Pd₂(dba)₃ and SPhos, and add a small amount of the Toluene to form a slurry.

    • Add the catalyst/ligand slurry to the Schlenk flask containing the reagents.

    • Add the remaining Toluene and the degassed water via syringe.

    • Degas the entire reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

For Metal-Halogen Exchange Reactions (Lithiation)

The key to preventing protonation of the desired lithiated intermediate is rigorous control of temperature and the exclusion of proton sources.

  • Reagent and Stoichiometry: Use n-BuLi or s-BuLi. Use of 1.0-1.1 equivalents is recommended to avoid excess organolithium which could participate in side reactions.

  • Temperature: This is the most critical parameter. The reaction must be maintained at -78 °C or below for the entire duration of the addition and stirring. An acetone/dry ice bath is essential. Even a temporary rise in temperature can lead to side reactions.[6]

  • Addition: Add the organolithium reagent dropwise via syringe over several minutes to the cooled solution of the substrate. Slow addition prevents localized warming.

  • Solvent: Anhydrous THF is the standard solvent. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle under an inert atmosphere.

  • Procedure:

    • Add this compound to a flame-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a septum.

    • Dissolve the substrate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equiv) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.

    • Stir the resulting solution at -78 °C for 30-60 minutes.

    • Add a solution of the desired electrophile in anhydrous THF dropwise at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours before slowly warming to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Proceed with standard aqueous workup and extraction.

By understanding the underlying mechanisms and carefully controlling these key reaction parameters, you can successfully minimize or eliminate the debromination of this compound, leading to higher yields, easier purifications, and more reliable synthetic outcomes.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-rich heteroaryl halide. Here, we provide field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and select the optimal catalytic system for your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The advice provided is based on established mechanistic principles and successful reported syntheses.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the likely causes and how can I troubleshoot it?

A1: Low conversion with this substrate is a common issue, often stemming from the electron-rich nature of the pyridine ring and potential catalyst inhibition.

Causality & Explanation: The 2-isopropoxy group is electron-donating, which can slow down the rate-limiting oxidative addition step. Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]

Troubleshooting Steps:

  • Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need a ligand that is both bulky and electron-rich.[2][3] This combination accelerates oxidative addition and subsequent reductive elimination while sterically discouraging catalyst inhibition by the pyridine nitrogen.[4][5]

    • Primary Recommendation: Switch to a biaryl phosphine ligand. SPhos and XPhos are excellent starting points.[6]

    • Alternative: Consider N-heterocyclic carbene (NHC) ligands, which are known for their strong electron-donating ability and effectiveness with challenging substrates.[5]

  • Re-evaluate Your Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species might be inefficient.[7]

    • Recommendation: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated pre-catalyst (e.g., SPhos G3 Palladacycle). Pre-catalysts often provide more reproducible results by ensuring the efficient generation of the active L₁Pd(0) species.[6][8]

  • Check Your Base and Solvent System: The base is crucial for activating the boronic acid for transmetalation.[9][10]

    • Base Selection: For this substrate, a moderately strong base is often optimal. Potassium phosphate (K₃PO₄) is a highly reliable choice.[9][11] Stronger bases like NaOtBu can sometimes promote side reactions, while weaker bases like K₂CO₃ might not be effective enough.

    • Solvent: A polar aprotic solvent system is generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1) is a standard and effective choice.[6][11]

  • Ensure Inert Conditions: Oxygen can oxidize your phosphine ligand and the active Pd(0) catalyst, leading to deactivation.[12]

    • Protocol: Thoroughly degas your solvent by sparging with argon or nitrogen for at least 15-20 minutes or by using several freeze-pump-thaw cycles.[13] Assemble your reaction under a positive pressure of an inert gas.

Q2: I'm observing significant protodebromination (replacement of -Br with -H) on my pyridine starting material. How can I prevent this?

A2: Protodebromination, or hydrodehalogenation, is a common side reaction, especially with electron-rich heteroaryl halides. It typically arises from a competing pathway involving a palladium-hydride (Pd-H) species.[13]

Causality & Explanation: Pd-H species can be generated from reactions of the palladium complex with trace water, alcohols, or the base.[13] This Pd-H intermediate can then reductively eliminate with the coordinated aryl group to form the undesired debrominated product. This pathway becomes more competitive if the desired cross-coupling catalytic cycle is slow.

Mitigation Strategies:

  • Accelerate the Main Reaction: The most effective strategy is to use a catalytic system that promotes a rapid rate of cross-coupling, thereby outcompeting the protodebromination pathway.

    • Recommendation: Employ highly active, bulky, and electron-rich ligands like SPhos, XPhos, or RuPhos.[4][14] These ligands are designed to accelerate the key steps of the Suzuki reaction.[15]

  • Use Anhydrous Conditions: Minimize the sources that can generate Pd-H species.

    • Protocol: Use anhydrous solvents. If your reaction requires water (e.g., for Suzuki), ensure it is deoxygenated. Use a high-purity, anhydrous base.

  • Boronic Acid Quality: Be aware of a related side reaction, protodeboronation, where the boronic acid coupling partner is converted to an arene.[16] This is particularly problematic with unstable heteroaryl boronic acids.[17] Using high-purity boronic acids or more stable derivatives like MIDA boronates or organotrifluoroborates can help.[14][16]

Q3: My Buchwald-Hartwig amination with this compound is sluggish. What adjustments should I make?

A3: The challenges in Buchwald-Hartwig amination of this substrate are similar to those in Suzuki coupling: difficult oxidative addition and potential catalyst inhibition.

Causality & Explanation: The C-N reductive elimination step can be challenging. The choice of ligand is paramount to facilitate this step and prevent catalyst decomposition.[18]

Optimization Steps:

  • Ligand is Key: Standard bidentate ligands like BINAP or dppf may not be sufficient.[18][19]

    • Primary Recommendation: Use a bulky biaryl phosphine ligand. XPhos is a widely cited, highly effective ligand for coupling amines with hindered or electron-rich aryl halides.[4][6] BrettPhos is another excellent choice, particularly for primary amines.[20]

    • Catalyst System: A combination of Pd₂(dba)₃ with the chosen ligand is a robust starting point.[6] Alternatively, use a corresponding pre-catalyst for better consistency.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[6][21] Lithium bis(trimethylsilyl)amide (LiHMDS) is a viable alternative.[12] Ensure the base is fresh and handled under inert conditions.

  • Solvent Choice: The solvent must be anhydrous and is typically a non-polar aromatic or etheral solvent.

    • Recommendation: Toluene or 1,4-dioxane are standard choices.[6][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for a Suzuki-Miyaura coupling with this compound and a standard arylboronic acid?

A1: For a reliable starting point, we recommend a system known for its high activity with challenging substrates.

ComponentRecommendationMolar Loading (mol%)Rationale
Palladium Source Pd₂(dba)₃ or SPhos G3 Precatalyst1-2% PdPre-catalysts ensure reliable formation of the active Pd(0) species.[8]
Ligand SPhos or XPhos2-4%Bulky, electron-rich ligands accelerate the reaction and prevent catalyst inhibition.[4][6]
Base K₃PO₄2-3 equivalentsEffective at promoting transmetalation without being overly harsh.[9]
Solvent 1,4-Dioxane / Water (4:1)-A common, effective solvent system for Suzuki couplings.[11]
Temperature 80-100 °C-Provides sufficient thermal energy to overcome activation barriers.
Q2: How does the isopropoxy group at the 2-position influence catalyst selection compared to an unsubstituted 4-bromopyridine?

A2: The 2-isopropoxy group is a moderately strong electron-donating group. This electronic effect makes the C-Br bond less electrophilic and therefore more resistant to oxidative addition by the Pd(0) catalyst. Consequently, a more electron-rich ligand is required to increase the electron density on the palladium center, which in turn facilitates the oxidative addition step.[2][3] Simple ligands like PPh₃, which might work for electron-deficient pyridines, will likely fail here. You must use advanced, electron-rich phosphine ligands (e.g., biaryl phosphines) or N-heterocyclic carbenes.[5]

Q3: Can I use microwave irradiation to improve my reaction times and yields?

A3: Yes, microwave heating is an excellent technique for accelerating sluggish cross-coupling reactions. It can often reduce reaction times from many hours to minutes and can sometimes improve yields by minimizing the time available for side reactions to occur. The general catalyst and reagent recommendations remain the same, but you can often use lower catalyst loadings.[22] Always use a dedicated microwave reactor with proper pressure and temperature controls for safety and reproducibility.

Q4: I am planning a Sonogashira coupling with a terminal alkyne. What special considerations are there for this compound?

A4: The Sonogashira coupling also benefits from the use of electron-rich ligands to facilitate the initial oxidative addition.

Key Considerations:

  • Catalyst System: A standard system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically CuI.[23]

  • Copper-Free Variant: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be promoted by oxygen and the copper catalyst, consider a copper-free Sonogashira protocol.[24][25] This often requires a more active palladium/ligand system.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both the base and often as the solvent.[23][24]

  • Inert Atmosphere: It is absolutely critical to exclude oxygen to prevent alkyne homocoupling.[24][25]

Section 3: Recommended Protocols

Disclaimer: These are general starting procedures. Optimal conditions may vary depending on the specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-5 mol%), and NaOtBu (1.2-1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene, to achieve 0.1 M concentration).

  • Reaction: Heat the sealed tube to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Visualized Workflows & Mechanisms

Troubleshooting Workflow for Low Conversion

This flowchart provides a logical sequence for diagnosing and solving issues with low reaction yield.

Troubleshooting_Workflow start Low Conversion Observed ligand Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) start->ligand base Is the base appropriate? (e.g., K3PO4 for Suzuki, NaOtBu for Amination) ligand->base Yes action_ligand Switch to a biaryl phosphine ligand ligand->action_ligand No conditions Are conditions strictly inert? (Degassed Solvents) base->conditions Yes action_base Screen alternative bases (e.g., Cs2CO3, LiHMDS) base->action_base No precatalyst Is the Pd(0) source active? (Consider a pre-catalyst) conditions->precatalyst Yes action_conditions Re-degas solvents and re-purge reaction vessel conditions->action_conditions No action_precatalyst Use a palladacycle pre-catalyst (e.g., G3) precatalyst->action_precatalyst No success Problem Solved precatalyst->success Yes action_ligand->success action_base->success action_conditions->success action_precatalyst->success

Caption: A decision tree for troubleshooting poor reaction conversion.

Simplified Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_reactants Reactants cluster_products Products L2Pd0 L₂Pd(0) OxAdd L₂(Ar)Pd(II)X L2Pd0->OxAdd Oxidative Addition Trans L₂(Ar)Pd(II)R OxAdd->Trans Transmetalation Trans->L2Pd0 Reductive Elimination ArR Ar-R Trans->ArR ArX Ar-X RBOH2 R-B(OH)₂ + Base

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues when utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured in a question-and-answer format to directly address the challenges you may face in the lab.

Understanding the Molecule: this compound

Before delving into troubleshooting, let's analyze the structure of this compound. Its solubility is governed by the interplay of three key features: the polar pyridine ring, the nonpolar isopropoxy group, and the bromine atom. The pyridine nitrogen can act as a hydrogen bond acceptor and imparts some polarity.[1] However, the bulky and hydrophobic isopropoxy group, along with the bromine atom, increases the molecule's lipophilicity. This dual nature can lead to solubility challenges in certain solvent systems.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

A1: Initial Solvent Selection and Optimization

The first step is to ensure you are using an appropriate solvent system. For many common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, a range of solvents can be employed.[2][3] The choice of solvent is critical as it needs to dissolve not only your starting material but also the catalyst, base, and other reagents.[2]

Troubleshooting Steps:

  • Consult a Solvent Miscibility Chart: Start by considering common aprotic polar and nonpolar solvents. Ethers like 1,4-dioxane and tetrahydrofuran (THF) , and aromatic hydrocarbons such as toluene , are often good starting points for cross-coupling reactions.[3] Amide solvents like N,N-dimethylformamide (DMF) can also be effective due to their high polarity.[3]

  • Consider Co-solvents: If your starting material has poor solubility in a nonpolar solvent like toluene, the addition of a polar co-solvent can be highly effective. For instance, in Suzuki reactions, a mixture of an organic solvent with water is often used to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[4][5] This can also improve the solubility of polar starting materials. A common ratio to start with is 4:1 or 5:1 organic solvent to water.[4][5]

  • Heating the Reaction Mixture: Solubility of solids and liquids in liquid solvents generally increases with temperature.[6] Gently heating your reaction mixture while stirring can significantly improve the dissolution of your starting material. Most cross-coupling reactions are run at elevated temperatures (e.g., 80-120 °C), which aids in solubility.[5]

Data Presentation: Recommended Initial Solvent Screening

Solvent SystemRationaleTypical Starting Temperature
TolueneGood for dissolving nonpolar and moderately polar organics.80-110 °C
1,4-Dioxane / Water (4:1)Dioxane is a good solvent for organics, and water helps dissolve inorganic bases.80-100 °C
THFA polar aprotic ether, often a good general-purpose solvent.65 °C (reflux)
DMFA highly polar aprotic solvent, can be effective for stubborn solubility issues.80-120 °C
Q2: I'm performing a Suzuki-Miyaura coupling and my reaction is sluggish. Could solubility be the issue?

A2: Optimizing Suzuki-Miyaura Reactions

Yes, poor solubility of any of the reactants (the bromopyridine, the boronic acid/ester, or the base) can lead to a sluggish or incomplete reaction. The catalytic cycle of the Suzuki-Miyaura reaction involves several steps, and for efficient turnover, all components need to be accessible in the solution phase.[3]

Troubleshooting Workflow for Suzuki Coupling:

Suzuki_Troubleshooting Start Sluggish Suzuki Reaction Check_Solubility Are all components fully dissolved? Start->Check_Solubility Change_Solvent Modify Solvent System: - Add co-solvent (e.g., water, ethanol) - Switch to a more polar solvent (e.g., DMF) - Increase temperature Check_Solubility->Change_Solvent No Check_Base_Catalyst Review Base and Catalyst System Check_Solubility->Check_Base_Catalyst Yes No No Yes Yes Re_evaluate Re-run Reaction Change_Solvent->Re_evaluate Optimize_Base Ensure base is soluble. Consider phase-transfer catalyst if using a biphasic system. Check_Base_Catalyst->Optimize_Base Base Issue Optimize_Catalyst Pyridine N may coordinate to Pd. Consider ligands that prevent catalyst deactivation. Check_Base_Catalyst->Optimize_Catalyst Catalyst Issue Optimize_Base->Re_evaluate Optimize_Catalyst->Re_evaluate

Caption: Troubleshooting workflow for sluggish Suzuki coupling reactions.

Experimental Protocol: A General Starting Point for Suzuki Coupling

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[5]

  • Solvent Addition: Add a degassed solvent system, for example, 1,4-dioxane and water in a 4:1 ratio, to achieve a concentration of 0.1-0.5 M with respect to the bromopyridine.[5]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.[7]

  • Monitoring: Monitor the reaction progress using TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q3: I'm attempting a Buchwald-Hartwig amination and observing low conversion. How can I improve this?

A3: Addressing Solubility in Buchwald-Hartwig Amination

Similar to Suzuki couplings, the efficiency of Buchwald-Hartwig amination is highly dependent on the solubility of all reaction components. The choice of solvent, base, and ligand is crucial for success.[8][9]

Troubleshooting Steps for Buchwald-Hartwig Amination:

  • Solvent Choice: Toluene is a very common solvent for Buchwald-Hartwig reactions.[9][10] Ethers like THF and dioxane are also frequently used.[9] If solubility is a problem, consider a more polar solvent, but be mindful of potential side reactions.

  • Base Selection and Solubility: Strong, non-nucleophilic bases are typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9] These bases have varying solubilities in organic solvents. If the base is not dissolving, the reaction will be heterogeneous and likely slow. In such cases, a more polar solvent or a co-solvent might be necessary.

  • Ligand Effects: The phosphine ligand used can influence both the catalytic activity and the solubility of the palladium complex. Some bulky electron-rich ligands can enhance the solubility of the catalyst.

Experimental Protocol: A General Starting Point for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C.[10]

  • Monitoring and Work-up: Follow similar procedures as described for the Suzuki coupling.

Q4: Are there any advanced techniques to overcome severe solubility issues?

A4: Phase-Transfer Catalysis (PTC)

For reactions involving an organic-insoluble nucleophile (e.g., an inorganic salt) and an organic-soluble substrate like this compound, phase-transfer catalysis is an excellent strategy.[11][12] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[13][14]

How Phase-Transfer Catalysis Works:

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) PTC PTC (Q⁺X⁻) Nu_aq->PTC Ion Exchange RX_org This compound (R-X) Product_org Product (R-Nu) RX_org->Product_org Reaction Occurs Product_org->PTC PTC Regenerated PTC->RX_org Transfers Nu⁻ to Organic Phase

Caption: Simplified mechanism of phase-transfer catalysis.

When to Consider PTC:

  • When using an inorganic salt (e.g., NaN₃, KCN, KF) that is insoluble in your organic reaction solvent.

  • When you want to avoid using high-boiling point polar aprotic solvents like DMF or DMSO.

Typical PTC Conditions:

  • Solvent: A nonpolar organic solvent like toluene or dichloromethane.

  • Catalyst: A quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) (1-10 mol%).[11][13]

  • Stirring: Vigorous stirring is essential to maximize the interfacial area between the two phases.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges associated with this compound and successfully incorporate this valuable building block into their synthetic pathways.

References

Technical Support Center: Temperature Management for 4-Bromo-2-isopropoxypyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing cross-coupling reactions with 4-Bromo-2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in achieving successful and reproducible outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding temperature control in palladium-catalyzed cross-coupling reactions involving this compound.

Q1: What is a good starting temperature for a Suzuki or Buchwald-Hartwig coupling with this compound?

A general starting point for Suzuki-Miyaura reactions is between 60 °C and 100 °C.[1] For Buchwald-Hartwig aminations, a slightly higher range of 80-100 °C is typical.[2][3] It is crucial to recognize that these are starting points, not universal optima. The ideal temperature is highly dependent on the specific catalyst, ligand, base, and solvent system employed. For instance, some modern, highly active catalyst systems may allow for reactions at lower temperatures, even room temperature in specific cases.[4]

Q2: How does reaction temperature relate to kinetic versus thermodynamic control, and why is it important for my reaction?

This concept is fundamental to understanding product distribution.[5]

  • Kinetic Control (Low Temperature, Short Time): At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest, meaning it has the lowest activation energy barrier.[6][7] This is the kinetic product.

  • Thermodynamic Control (High Temperature, Long Time): At higher temperatures, there is enough energy to overcome the activation barriers for both the forward and reverse reactions, establishing an equilibrium.[6][7] The major product will be the most stable one, regardless of how fast it forms. This is the thermodynamic product.

For pyridine couplings, this is critical. An undesired side product might form faster (kinetic product), but the desired coupled product may be more stable (thermodynamic product). Running the reaction at a higher temperature could favor your desired outcome, but excessively high temperatures can lead to degradation.[8][9]

Q3: What are the main advantages of using microwave irradiation for heating these couplings?

Microwave-assisted synthesis offers several key advantages over conventional oil bath heating. The primary benefit is a dramatic reduction in reaction time, often from hours to minutes.[10][11] This acceleration is due to the efficient and rapid heating of the reaction mixture.[12] Microwave heating can also lead to improved product yields and, in some cases, can drive reactions to completion that are sluggish under conventional heating, even with less reactive substrates like aryl chlorides. For Suzuki reactions, temperatures around 120 °C for short durations (e.g., 2 minutes) under microwave irradiation have proven effective.[12]

Q4: How does the pyridine nitrogen in this compound influence temperature considerations?

The lone pair of electrons on the pyridine nitrogen can be problematic. It can coordinate to the palladium center, potentially forming inactive catalyst species or poisoning the catalyst.[13] This effect can be temperature-dependent. In some cases, higher temperatures may be required to overcome this inhibitory coordination and promote the desired catalytic cycle. However, this must be balanced against the thermal stability of the catalyst and substrates.[14] The choice of a bulky, electron-rich ligand is often a primary strategy to sterically shield the palladium and mitigate this issue, which in turn influences the optimal temperature range.[13]

Troubleshooting Guide: Temperature-Related Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or no yield of the desired product, with significant recovery of starting material.

  • Root Cause Analysis: This classic symptom often indicates that the reaction temperature is too low, providing insufficient thermal energy to overcome the activation energy of a key step in the catalytic cycle, such as oxidative addition.[13][15]

  • Troubleshooting Steps:

    • Increase Temperature Incrementally: If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments. Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, GC-MS).

    • Verify Solvent's Boiling Point: Ensure your chosen solvent allows for the target temperature. If you are limited by the solvent's boiling point (e.g., THF), consider switching to a higher-boiling solvent like toluene, dioxane, or DMF.[16]

    • Evaluate Catalyst/Ligand System: Some catalyst systems inherently require higher activation temperatures. If increasing the temperature leads to decomposition before the reaction proceeds, you may need to screen different, more active catalysts or ligands that operate efficiently at lower temperatures.[15]

Issue 2: Significant formation of byproducts, such as homocoupling or debromination.

  • Root Cause Analysis: The formation of homocoupled products (e.g., biaryl from the boronic acid) or protodebromination (replacement of bromine with hydrogen) is often accelerated at elevated temperatures.[15][17] While some heat is necessary, excessive temperatures can favor these undesired pathways.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most direct approach. Try running the reaction at the lower end of the typical range (e.g., 60-80 °C) and extend the reaction time.[17] This shifts the conditions away from thermodynamic control that might favor side products and allows the desired kinetic pathway to dominate.

    • Optimize Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling. Reducing the catalyst loading may help minimize this side reaction.[15]

    • Ensure Inert Atmosphere: Homocoupling of boronic acids is often promoted by the presence of oxygen.[13] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[17]

Issue 3: Catalyst decomposition is observed (e.g., formation of palladium black).

  • Root Cause Analysis: The precipitation of palladium black is a clear sign that the active Pd(0) catalyst is agglomerating and falling out of the catalytic cycle. This is frequently caused by temperatures that exceed the thermal stability of the palladium-ligand complex.[8]

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the reaction temperature. A stable catalytic system should remain homogeneous.

    • Screen More Robust Ligands: The thermal stability of the catalyst is highly dependent on the ligand. If decomposition occurs even at moderate temperatures, screen more thermally stable ligands. Bulky, electron-rich phosphine ligands often form more robust palladium complexes.

    • Check Reagent Purity: Impurities in reagents or solvents can sometimes contribute to catalyst decomposition. Ensure high-purity materials are used.

Issue 4: The reaction works well on a small scale but fails or gives poor results upon scale-up.

  • Root Cause Analysis: Heat transfer is a major challenge in scaling up reactions.[18] A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A large reactor has a much lower ratio, making it difficult to remove heat. An exothermic reaction that is well-behaved in a 50 mL flask can become an uncontrollable "runaway" in a 5 L reactor, leading to localized overheating, byproduct formation, and decomposition.[18]

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Do not rely on the oil bath or heating mantle setpoint. Always use a calibrated probe to monitor the internal temperature of the reaction mixture.

    • Controlled Reagent Addition: For exothermic reactions, consider adding one of the reagents slowly via an addition funnel or syringe pump to control the rate of heat generation.

    • Ensure Efficient Stirring: Inadequate stirring in a large vessel can lead to "hot spots." Use an appropriate overhead stirrer to ensure the mixture is homogeneous and heat is evenly distributed.

Summary of Recommended Temperature Ranges
Coupling TypeCatalyst System (Example)Base (Example)Solvent (Example)Temperature Range (°C)Notes
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Toluene/H₂O80 - 110A classic, reliable system.[13]
Suzuki-Miyaura PdCl₂(dppf)K₃PO₄Dioxane80 - 100Effective for a broad range of boronic acids.[19]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene80 - 100A common system for C-N bond formation.[2]
Microwave Suzuki Pd(OAc)₂ / LigandKOHEtOH/H₂O~120 (ramp)Reaction times are typically very short (minutes).[12]

Visual Guides and Protocols

Diagram 1: Troubleshooting Flowchart for Temperature Issues

G start Reaction Outcome Unsatisfactory q1 Is yield low with SM remaining? start->q1 a1_yes Increase Temp. Incrementally (e.g., +10-20 °C) q1->a1_yes Yes a1_no Proceed to next question q1->a1_no No q2 Are byproducts (homocoupling, debromination) significant? a1_no->q2 a2_yes Decrease Temp. &/or Extend Time q2->a2_yes Yes a2_no Proceed to next question q2->a2_no No q3 Is catalyst decomposition (Pd black) observed? a2_no->q3 a3_yes Decrease Temp. & Screen More Stable Ligands q3->a3_yes Yes a3_no Issue may not be temperature-related. Consider other factors (reagent quality, base, etc.) q3->a3_no No

Caption: A decision tree for troubleshooting common temperature-related issues.

Diagram 2: Kinetic vs. Thermodynamic Product Formation

Caption: Energy profile showing kinetic vs. thermodynamic reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Reaction Temperature Screening

This protocol outlines a method for identifying the optimal reaction temperature using parallel reaction vials.

  • Preparation: In an inert atmosphere glovebox or using Schlenk technique, add the solid reagents (this compound, coupling partner, base, catalyst, and ligand) to three separate reaction vials equipped with stir bars.

  • Solvent Addition: Add the degassed solvent to each vial. Seal the vials securely.

  • Heating Setup: Place the vials in separate wells of a pre-heated aluminum reaction block on three different stirring hotplates, or use a multi-position hotplate. Set the temperatures to your desired screening points (e.g., 60 °C, 80 °C, and 100 °C).[1]

  • Monitoring: Allow the reactions to stir for a predetermined time (e.g., 2 hours). Then, carefully take a small aliquot from each reaction for analysis (TLC, LC-MS, or GC-MS) to assess conversion and byproduct formation.

  • Analysis: Compare the results from the different temperatures. If the 60 °C reaction is clean but incomplete, while the 100 °C reaction shows byproduct formation, the optimal temperature likely lies around 80 °C or may require a longer reaction time at the lower temperature.

Protocol 2: Best Practices for Accurate Temperature Monitoring

Accurate and consistent temperature control is paramount for reproducibility.

  • System Setup: Use a stirring hotplate with a calibrated external temperature probe. Place a suitable container (e.g., a crystallizing dish) on the hotplate to serve as an oil bath.

  • Probe Placement: Submerge the hotplate's control probe in the oil bath to regulate the bath temperature accurately.

  • Internal Monitoring: Place a second, independent and calibrated thermometer or thermocouple probe inside the reaction flask, submerged in the reaction mixture but not touching the glass walls. This provides the true internal reaction temperature.[20]

  • Insulation: For higher temperatures or to maintain stability, gently wrap the top of the reaction flask and the oil bath with glass wool or aluminum foil to minimize heat loss.

  • Data Logging: For critical processes, especially during scale-up, use a system that logs the internal temperature over time. This helps identify any exotherms and ensures the reaction profile is consistent between batches.[20]

References

Technical Support Center: Workup Procedures for 4-Bromo-2-isopropoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-isopropoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving this versatile building block. The following sections are structured to address common and specific challenges encountered in the laboratory, ensuring scientific integrity and providing practical, field-proven insights.

I. Foundational Knowledge: Understanding the Compound

Before delving into specific workup procedures, it is crucial to understand the physicochemical properties of this compound that influence its behavior during reaction workups.

Key Physicochemical Properties:

PropertyValue/DescriptionImplication for Workup
Molecular Formula C₈H₁₀BrNO---
Molecular Weight 200.08 g/mol ---
Appearance Colorless to light yellow liquidVisual cue for presence in organic layers.
Boiling Point ~95-97 °C at 15 mmHgCan be purified by vacuum distillation.
Solubility Soluble in common organic solvents (e.g., EtOAc, DCM, THF, Toluene). Sparingly soluble in water.Dictates choice of extraction solvents.
Basicity (pKa of pyridinium ion) Estimated to be slightly lower than pyridine (~5.2) due to the electron-withdrawing effect of the bromine atom, but enhanced by the electron-donating isopropoxy group.[1][2][3]Affects partitioning during acid-base extractions. The compound will be protonated and water-soluble at acidic pH.
Stability The isopropoxy group is generally stable but can be susceptible to hydrolysis under strong acidic conditions, especially with heating, to yield 4-bromo-2-hydroxypyridine.[4]Avoid prolonged exposure to strong acids during workup.

II. General Workup and Extraction Protocols

This section provides a general framework for the initial workup of reactions involving this compound.

FAQ 1: What is a standard aqueous workup procedure for a reaction containing this compound?

A standard aqueous workup is designed to remove water-soluble impurities such as inorganic salts, acids, or bases.[5]

Step-by-Step Protocol:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Quenching (if applicable): If reactive reagents like organometallics are present, quench the reaction cautiously. For instance, for organolithium reagents, slowly add a proton source like saturated aqueous NH₄Cl solution at a low temperature (e.g., 0 °C).[6][7]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, add water and a less polar organic solvent to create two distinct phases.

  • Washing:

    • Wash the organic layer with water to remove the bulk of water-soluble impurities.

    • If the reaction was acidic, wash with a dilute basic solution (e.g., saturated aqueous NaHCO₃) to neutralize excess acid.

    • If the reaction was basic, a wash with dilute acid (e.g., 1M HCl) can be used, but be mindful of the potential for protonating the pyridine nitrogen and partitioning your product into the aqueous layer. A brine wash is often a safer alternative to break up emulsions and remove water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

III. Troubleshooting Common Workup Issues

This section addresses specific problems that may arise during the workup of this compound reactions.

FAQ 2: I'm observing an emulsion during my extraction. How can I resolve this?

Emulsions are a common issue, particularly with basic pyridine compounds.

Troubleshooting Steps:

  • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Solvent Addition: Add a small amount of a different organic solvent with a different density.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

FAQ 3: My product seems to be partially soluble in the aqueous layer, especially after an acidic wash. What should I do?

The pyridine nitrogen in this compound can be protonated by strong acids, forming a water-soluble pyridinium salt.

Solutions:

  • Avoid Strong Acidic Washes: If possible, use a neutral water wash or a brine wash instead of a strong acidic wash.

  • Back-Extraction: If an acidic wash is necessary, basify the acidic aqueous layer with a base like NaHCO₃ or dilute NaOH to a pH > 8. This will deprotonate the pyridinium salt, making it less water-soluble. Then, re-extract the aqueous layer with an organic solvent (e.g., EtOAc) to recover your product. Combine these organic extracts with your main organic phase.

IV. Purification Strategies

Following the initial workup, further purification is often necessary to isolate this compound or its derivatives.

FAQ 4: What are the best practices for purifying this compound derivatives using column chromatography?

Column chromatography is a powerful tool for purification, but basic compounds like pyridines can present challenges.[8]

Key Considerations for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica gel is most common. For particularly problematic separations, consider using alumina (neutral or basic) or deactivated silica gel.The acidic nature of standard silica gel can lead to peak tailing and sometimes degradation of basic compounds.[8]
Mobile Phase A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).The polarity of the eluent is adjusted to achieve an optimal Rf value (typically 0.2-0.4) for the desired compound.
Additive To mitigate peak tailing on silica gel, add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to the eluent.The basic additive competes with the pyridine product for binding to the acidic silanol groups on the silica surface, resulting in more symmetrical peaks.[8]
Loading "Dry loading" is often preferred. Adsorb the crude product onto a small amount of silica gel and then load the solid onto the column.This technique can lead to better resolution compared to "wet loading" in a strong solvent.

Visualizing on TLC:

Most pyridine derivatives are UV active and can be visualized under a UV lamp at 254 nm.[9] For compounds that are not UV active, various stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain, though pyridine itself may not show up well.[10] An iodine chamber is another simple, non-destructive method.[9][10]

V. Workup Procedures for Specific Reaction Types

FAQ 5: How should I work up a Suzuki-Miyaura coupling reaction with this compound?

Suzuki-Miyaura couplings are a common application for this substrate. The workup focuses on removing the palladium catalyst and boronic acid-related byproducts.[5][11]

Workflow for Suzuki-Miyaura Coupling Workup:

Suzuki_Workup A Reaction Completion B Cool to Room Temperature A->B C Filter through Celite® B->C Removes bulk of Pd catalyst D Dilute with Organic Solvent (e.g., EtOAc) C->D E Wash with Water/Brine D->E Removes inorganic salts and boronic acid byproducts F Dry Organic Layer (e.g., Na₂SO₄) E->F G Concentrate F->G H Purify (e.g., Column Chromatography) G->H

Caption: A typical workup workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Catalyst Removal: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This will remove the majority of the heterogeneous palladium catalyst.

  • Aqueous Extraction: Proceed with a standard aqueous workup as described in Section II. A wash with a dilute base like aqueous NaHCO₃ can help remove any unreacted boronic acid.

  • Boronic Acid Byproduct Removal: Some boronic acid-related impurities can be persistent. A wash with an aqueous solution of KF can sometimes help by forming insoluble trifluoroborate salts.[12]

  • Purification: Column chromatography is typically required to separate the product from any remaining starting material and homocoupled byproducts.

FAQ 6: What are the key considerations for the workup of a Buchwald-Hartwig amination reaction?

The workup for a Buchwald-Hartwig amination is similar to other cross-coupling reactions but requires careful removal of the phosphine ligand and the strong base used.[13][14][15]

Workflow for Buchwald-Hartwig Amination Workup:

Buchwald_Workup A Reaction Completion B Cool to Room Temperature A->B C Filter through Celite®/Silica Plug B->C Removes Pd catalyst and some ligand oxide D Dilute with Organic Solvent (e.g., Ether or EtOAc) C->D E Wash with Water/Brine D->E Removes inorganic base F Dry Organic Layer E->F G Concentrate F->G H Purify (e.g., Column Chromatography) G->H

Caption: A standard workup procedure for a Buchwald-Hartwig amination reaction.

Troubleshooting Ligand Removal:

  • Triphenylphosphine Oxide: If triphenylphosphine was used as a ligand, the resulting triphenylphosphine oxide can be challenging to remove. It has low solubility in non-polar solvents. Concentrating the reaction mixture and triturating with a solvent like pentane or a mixture of hexane/ether can cause the phosphine oxide to precipitate, after which it can be filtered off.[12]

  • Aqueous Washes: Multiple washes with water or brine are effective at removing inorganic bases like sodium tert-butoxide or cesium carbonate.[14]

FAQ 7: I am performing a lithiation/halogen-metal exchange on this compound. How should I quench and work up the reaction?

Reactions involving organolithium reagents require careful quenching to avoid safety hazards and to protonate the newly formed species.[6][16]

Quenching and Workup Protocol:

  • Safe Quenching: At low temperatures (typically -78 °C), slowly and carefully add a quenching agent. For simple protonation, a saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used.[6] For other electrophiles, the workup will depend on the nature of the electrophile.

  • Temperature Control: Maintain a low temperature during the initial phase of the quench, as the reaction can be exothermic.

  • Warming and Extraction: Allow the mixture to warm to room temperature, then perform a standard aqueous extraction as detailed in Section II.

Safety First: Always handle organolithium reagents under an inert atmosphere (e.g., argon or nitrogen) and use appropriate personal protective equipment. Ensure that all glassware is thoroughly dried before use.[16]

VI. References

  • Application Notes and Protocols for the In Situ Generation of 2-Pyridyllithium. Benchchem. Available from: --INVALID-LINK--

  • TLC Stains. University of California, Los Angeles. Available from: --INVALID-LINK--

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Institutes of Health. Available from: --INVALID-LINK--

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Available from: --INVALID-LINK--

  • Protocol for quenching reactive chemicals. EPFL. Available from: --INVALID-LINK--

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Available from: --INVALID-LINK--

  • Basicity of substituted pyridines. Chemistry Stack Exchange. Available from: --INVALID-LINK--

  • An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series. Available from: --INVALID-LINK--

  • How to quench Pyridine? ResearchGate. Available from: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem. Available from: --INVALID-LINK--

  • Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. MDPI. Available from: --INVALID-LINK--

  • 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. Available from: --INVALID-LINK--

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available from: --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. Available from: --INVALID-LINK--

  • Basicity of pyridine and some substituted pyridines in ionic liquids. PubMed. Available from: --INVALID-LINK--

  • Detection Progress of Selected Drugs in TLC. National Institutes of Health. Available from: --INVALID-LINK--

  • SiliaPlate TLC Visualization Methods. SiliCycle. Available from: --INVALID-LINK--

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem. Available from: --INVALID-LINK--

  • 4-Bromo-2-methylpyridine synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: --INVALID-LINK--

  • 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Cheméo. Available from: --INVALID-LINK--

  • 4-Bromo-2-isopropylpyridine. CymitQuimica. Available from: --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Organolithium additions to pyridine, and re‐aromatisation. ResearchGate. Available from: --INVALID-LINK--

  • Effect of Substituents On Basicity of Pyridine. Scribd. Available from: --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: --INVALID-LINK--

  • Cross-Coupling Chemistry. University of Rochester. Available from: --INVALID-LINK--

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. Available from: --INVALID-LINK--

  • Suzuki Coupling Mechanism. YouTube. Available from: --INVALID-LINK--

  • Help needed with unreproducible Suzuki coupling. Reddit. Available from: --INVALID-LINK--

  • 4-Bromo-2-methoxypyridine. PubChem. Available from: --INVALID-LINK--

  • Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al. Google Patents. Available from: --INVALID-LINK--

  • 4-bromo-2-isopropyl-6-(trifluoromethyl)pyridine. ChemicalBook. Available from: --INVALID-LINK--

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available from: --INVALID-LINK--

  • Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates. Journal of the Chemical Society B: Physical Organic. Available from: --INVALID-LINK--

  • 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • 4-bromo-2-isopropylpyridine. ChemicalBook. Available from: --INVALID-LINK--

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: --INVALID-LINK--

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. SpringerLink. Available from: --INVALID-LINK--

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: --INVALID-LINK--

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. National Institutes of Health. Available from: --INVALID-LINK--

  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem. Available from: --INVALID-LINK--

  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem. Available from: --INVALID-LINK--

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available from: --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide: 4-Bromo-2-isopropoxypyridine vs. 4-Chloro-2-isopropoxypyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The 2,4-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, and the choice of the C4-halogen—typically bromine or chlorine—can dictate reaction conditions, yields, and even the feasibility of certain transformations. This guide provides an in-depth, evidence-based comparison of the reactivity of 4-bromo-2-isopropoxypyridine and 4-chloro-2-isopropoxypyridine, moving beyond general principles to offer practical, data-driven insights for the laboratory.

At a Glance: Structural and Electronic Properties

Both this compound and 4-chloro-2-isopropoxypyridine share a common 2-isopropoxypyridine core, which influences the electron density of the pyridine ring through its electron-donating character. The primary distinction lies in the C4-halogen, which governs the C-X bond strength and the electrophilicity of the C4 position. The C-Br bond is inherently weaker and longer than the C-Cl bond, a fundamental property that dictates their divergent reactivity in many common synthetic transformations.[1]

PropertyThis compound4-Chloro-2-isopropoxypyridine
Molecular Weight216.08 g/mol 171.63 g/mol
C-X Bond Dissociation Energy (approx.)~71 kcal/mol~84 kcal/mol
Electronegativity of X2.963.16

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of C-C and C-N bonds. The reactivity of aryl halides in these transformations is predominantly governed by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The weaker C-Br bond in this compound leads to a lower activation energy for oxidative addition, resulting in faster reaction rates and often allowing for milder reaction conditions compared to its chloro-analogue.[3]

Comparative Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O (4:1)906~92% (estimated)
4-Chloro-2-isopropoxypyridinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Toluene11018~85% (estimated)

Yields are estimated based on typical results for similar substrates and may vary based on specific reaction conditions and optimization.[4][5]

The experimental data, though extrapolated from similar systems, illustrates a clear trend. The bromo-derivative can often be coupled effectively with standard palladium catalysts like Pd(PPh₃)₄, whereas the more inert chloro-derivative frequently requires more sophisticated and electron-rich phosphine ligands, such as XPhos, and higher temperatures to achieve comparable yields.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane (4 mL) and water (1 mL) are added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactant Selection cluster_conditions Reaction Conditions A 4-Halo-2-isopropoxypyridine C Palladium Catalyst & Ligand A->C B Arylboronic Acid B->C G Heating & Stirring C->G D Base (e.g., K₂CO₃, K₃PO₄) D->G E Solvent (e.g., Dioxane/H₂O, Toluene) E->G F Inert Atmosphere (Ar/N₂) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Work-up & Purification H->I Reaction Complete J Product: 4-Aryl-2-isopropoxypyridine I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is also sensitive to the strength of the C-X bond. The amination of this compound generally proceeds with higher efficiency and under milder conditions than that of 4-chloro-2-isopropoxypyridine. The increased reactivity of the bromo-derivative often translates to lower catalyst loadings and shorter reaction times.[7]

Comparative Experimental Data: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ (1.5 mol%), BINAP (3 mol%)NaOtBuToluene1008~95% (estimated)
4-Chloro-2-isopropoxypyridinePd(OAc)₂ (2 mol%), RuPhos (4 mol%)Cs₂CO₃Dioxane12024~88% (estimated)

Yields are estimated based on typical results for similar substrates and may vary based on specific reaction conditions and optimization.[8][9]

For the chloro-analogue, more specialized and often proprietary ligands like RuPhos may be necessary to achieve high conversion, along with stronger bases and higher temperatures. This underscores the practical advantages of the bromo-derivative in terms of catalyst cost and energy consumption.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-isopropoxypyridine

  • To a flame-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • The tube is sealed, evacuated, and backfilled with argon.

  • 4-Chloro-2-isopropoxypyridine (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and anhydrous 1,4-dioxane (5 mL) are added via syringe.

  • The reaction mixture is heated to 120 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated.

  • The residue is purified by flash column chromatography to afford the desired product.

Catalytic Cycle of Buchwald-Hartwig Amination

G A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C [Ar-Pd(II)-X]L₂ B->C D Ligand Exchange (Amine) C->D E [Ar-Pd(II)-NHR'R'']L₂⁺X⁻ D->E F Deprotonation (Base) E->F G [Ar-Pd(II)-NR'R'']L₂ F->G H Reductive Elimination G->H H->A Regenerated Catalyst I Ar-NR'R'' H->I Product

Caption: Buchwald-Hartwig Amination Cycle.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity in nucleophilic aromatic substitution (SNAr) is primarily governed by electronic factors rather than C-X bond strength. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[10] The rate-determining step is typically the initial nucleophilic attack.

The more electronegative chlorine atom in 4-chloro-2-isopropoxypyridine renders the C4 position more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate. Consequently, the chloro-derivative is generally more reactive than the bromo-derivative in SNAr reactions.[11]

Comparative Experimental Data: SNAr with Sodium Methoxide

| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | this compound | NaOMe | MeOH | 80 | 12 | ~75% (estimated) | | 4-Chloro-2-isopropoxypyridine | NaOMe | MeOH | 65 | 8 | ~90% (estimated) |

Yields are estimated based on typical results for similar substrates and may vary based on specific reaction conditions and optimization.

This reversal in reactivity compared to cross-coupling reactions is a key strategic consideration in synthesis design. If an SNAr reaction is planned at the C4 position, the chloro-analogue is the preferred starting material.

Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Chloro-2-isopropoxypyridine

  • To a solution of 4-chloro-2-isopropoxypyridine (1.0 mmol, 1.0 equiv.) in methanol (10 mL) is added a solution of sodium methoxide in methanol (1.5 mmol, 1.5 equiv.).

  • The reaction mixture is heated to reflux at 65 °C for 8 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water.

  • The organic layer is dried, filtered, and concentrated to yield the product, which can be further purified by chromatography if necessary.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group A 4-Halo-2-isopropoxypyridine B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C 4-Nu-2-isopropoxypyridine B->C - X⁻

Caption: SNAr Addition-Elimination Mechanism.

Conclusion and Strategic Recommendations

The choice between this compound and 4-chloro-2-isopropoxypyridine is not a matter of simple substitution but a strategic decision that should be guided by the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), this compound is the superior choice. Its greater reactivity allows for milder conditions, a broader range of catalysts, and often results in higher yields and shorter reaction times. This can lead to significant savings in terms of catalyst cost, energy, and time.

  • For nucleophilic aromatic substitution reactions, 4-chloro-2-isopropoxypyridine is the more reactive substrate. Its increased electrophilicity at the C4 position facilitates nucleophilic attack, leading to faster and more efficient reactions.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, and by leveraging the comparative data presented in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to 4-Bromo-2-isopropoxypyridine in Catalysis: Unlocking Potential in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The strategic selection of building blocks is paramount for the efficiency and success of these transformations. Substituted halopyridines are a critical class of substrates, and among them, 4-Bromo-2-isopropoxypyridine has emerged as a versatile and valuable reagent. This guide provides an in-depth technical comparison of this compound with other bromopyridines in key catalytic cross-coupling reactions, supported by established chemical principles and experimental data from analogous systems.

The Influence of the 2-Isopropoxy Group: An Electronic and Steric Perspective

The reactivity of a bromopyridine in catalysis is fundamentally governed by the electronic and steric environment of the pyridine ring and the carbon-bromine bond. The 2-isopropoxy substituent in this compound imparts a unique combination of these effects.

Electronic Effects: The isopropoxy group, an alkoxy group, is generally considered an electron-donating group (EDG) through resonance, while it is electron-withdrawing through induction. On a pyridine ring, the net effect of an alkoxy group is typically electron-donating, increasing the electron density of the ring. This has a nuanced impact on the C-Br bond at the 4-position. While increased electron density on the ring can sometimes slightly deactivate the C-Br bond towards oxidative addition (the initial step in many catalytic cycles), the electronic influence of substituents on the pyridine ring can be complex.[1]

Steric Effects: The isopropoxy group is bulkier than a methoxy or ethoxy group. This steric hindrance primarily influences reactions occurring at the adjacent 3- and 2-positions of the pyridine ring. For reactions at the 4-position, the steric impact of the 2-isopropoxy group is less direct but can influence the overall conformation of the molecule and its interaction with the catalyst.[2]

Comparative Performance in Key Cross-Coupling Reactions

We will now compare the anticipated performance of this compound in three of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The comparison will be made against unsubstituted 4-bromopyridine and other relevant isomers to highlight the unique characteristics of the target molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a pillar of modern organic synthesis.[3]

Reactivity Comparison:

The presence of the electron-donating isopropoxy group in this compound can be expected to modulate its reactivity in Suzuki-Miyaura coupling compared to unsubstituted 4-bromopyridine. Data from analogous compounds like 4-bromo-2-methoxypyridine suggests that such substrates are excellent partners in Suzuki-Miyaura couplings, allowing for the introduction of diverse aryl and heteroaryl groups.[4] The slightly increased electron density on the pyridine ring in this compound, when compared to 4-bromopyridine, may necessitate slightly more forcing reaction conditions or a more active catalyst system to achieve comparable reaction rates. However, the C-Br bond at the 4-position remains highly susceptible to oxidative addition.[5]

Compared to 2-bromopyridines, 4-bromopyridines often exhibit different reactivity profiles due to the position of the nitrogen atom relative to the C-Br bond. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially influencing its activity.[6]

Expected Performance Data (Qualitative):

SubstrateRelative Reactivity (Suzuki-Miyaura)Expected YieldsKey Considerations
This compound Good to ExcellentGood to HighMay require optimization of catalyst and base.
4-Bromopyridine ExcellentHighGenerally a highly reactive substrate.
2-Bromopyridine GoodGood to HighPotential for catalyst inhibition by the adjacent nitrogen.
4-Bromo-2-methoxypyridine ExcellentHighA close analogue with extensive literature precedent.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-2-alkoxypyridine

This generalized protocol is based on established procedures for similar substrates.[6][7]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[8][9]

Reactivity Comparison:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[10] The electron-donating nature of the isopropoxy group in this compound may slightly decrease the electrophilicity of the C-Br bond compared to unsubstituted 4-bromopyridine. However, with modern, highly active catalyst systems, this difference is often overcome, and high yields can be expected.[11] The steric bulk of the isopropoxy group is unlikely to significantly hinder the approach of the amine to the 4-position.

Expected Performance Data (Qualitative):

SubstrateRelative Reactivity (Buchwald-Hartwig)Expected YieldsKey Considerations
This compound GoodGood to HighHighly dependent on ligand and base selection.
4-Bromopyridine Good to ExcellentHighGenerally a good substrate with optimized conditions.
2-Bromopyridine GoodGood to HighRequires careful selection of catalyst to avoid inhibition.
4-Bromo-2-methoxypyridine Good to ExcellentHighA good proxy for reactivity trends.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromo-2-alkoxypyridine

This protocol is a general guideline based on literature precedents.[10][12]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂) and ligand (e.g., t-BuXPhos)

    • Base (e.g., NaOt-Bu, 1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

    • Add the solvent, followed by this compound and the amine.

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, quench with water, and extract with an organic solvent.

    • Wash the organic layer, dry, concentrate, and purify by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Pd(II)L-Br Ar-Pd(II)L-Br Oxidative_Addition->Ar-Pd(II)L-Br Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)L-Br->Amine_Coordination Ar-Pd(II)L(Br)(R2NH) [Ar-Pd(II)L(Br)(R2NH)] Amine_Coordination->Ar-Pd(II)L(Br)(R2NH) Deprotonation Deprotonation (-HBr) Ar-Pd(II)L(Br)(R2NH)->Deprotonation Base Ar-Pd(II)L(NR2) Ar-Pd(II)L(NR2) Deprotonation->Ar-Pd(II)L(NR2) Reductive_Elimination Reductive Elimination Ar-Pd(II)L(NR2)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-NR2 Ar-NR2 (Product) Reductive_Elimination->Ar-NR2

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13]

Reactivity Comparison:

Similar to the other cross-coupling reactions, the C-Br bond of this compound is a suitable electrophile for the Sonogashira coupling. The reaction is generally robust and tolerates a wide range of functional groups.[14] The electron-donating isopropoxy group is not expected to significantly impede the reaction, and good to excellent yields are anticipated under standard conditions. The steric bulk of the isopropoxy group should have a negligible effect on the reaction at the distant 4-position.

Expected Performance Data (Qualitative):

SubstrateRelative Reactivity (Sonogashira)Expected YieldsKey Considerations
This compound GoodGood to HighStandard conditions are generally effective.
4-Bromopyridine ExcellentHighA highly reactive substrate for this transformation.
2-Bromopyridine GoodGood to HighCan be an effective substrate.
4-Bromo-2-methoxypyridine Good to ExcellentHighDemonstrates the general reactivity of this class of compounds.

Experimental Protocol: Sonogashira Coupling of a 4-Bromo-2-alkoxypyridine

This is a general protocol and may require optimization.[14][15]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., THF or Toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas.

    • Add the solvent, base, and terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation_Pd Transmetalation Ar-Pd(II)L2-Br->Transmetalation_Pd Ar-Pd(II)L2-CCR Ar-Pd(II)L2-C≡CR Transmetalation_Pd->Ar-Pd(II)L2-CCR Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-CCR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-CCR Ar-C≡CR (Product) Reductive_Elimination->Ar-CCR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (R-C≡CH) Cu(I)X->Alkyne_Coordination Base Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd

Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. The 2-isopropoxy group, through its electronic and steric properties, subtly modulates the reactivity of the C-Br bond at the 4-position. While direct comparative kinetic data is not extensively available, by drawing parallels with analogous 2-alkoxy-4-bromopyridines, it is evident that this substrate is a competent partner in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

For researchers and drug development professionals, this compound offers a strategic entry point for the synthesis of complex, functionalized pyridine derivatives. The insights and protocols provided in this guide are intended to facilitate the effective utilization of this reagent, enabling the efficient construction of novel molecular entities with potential applications in medicine and materials science. As with any catalytic system, optimization of reaction parameters for specific substrates is crucial to achieving optimal results.

References

Validation of 4-Bromo-2-isopropoxypyridine Derivatives as Bioactive Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a significant number of FDA-approved drugs.[1] Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its amenability to chemical modification make it a privileged structure in medicinal chemistry.[1] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, as well as its pharmacodynamic profile.[1]

Among the vast landscape of pyridine-based compounds, 4-bromo-2-alkoxypyridine derivatives have garnered interest as potential kinase inhibitors and anticancer agents. The bromine atom at the 4-position can serve as a key interaction point in the active site of target proteins or as a handle for further synthetic elaboration through cross-coupling reactions. The alkoxy group at the 2-position, such as an isopropoxy group, can influence the compound's lipophilicity and steric profile, thereby affecting its binding affinity and selectivity.

This guide presents a comparative analysis of the potential bioactivity of 4-bromo-2-isopropoxypyridine derivatives, drawing upon experimental data from structurally related analogs to inform the validation process. We will delve into the rationale behind their design and provide detailed, field-proven protocols for their experimental validation.

Comparative Analysis of Bioactivity: Kinase Inhibition and Anticancer Potential

While specific biological data for this compound derivatives is not extensively available in the public domain, we can infer their potential bioactivity by examining structurally similar compounds. The primary areas of interest for this class of compounds are kinase inhibition and anticancer activity.

Kinase Inhibition: Targeting the ATP-Binding Site

Many small molecule kinase inhibitors are designed to be ATP-competitive, and the 2-aminopyridine scaffold is a well-established pharmacophore for interacting with the hinge region of the kinase ATP-binding site.[2] While our focus is on 2-alkoxy derivatives, the underlying principles of targeting the ATP pocket remain relevant.

The general structure of a 4-bromo-2-substituted pyridine derivative allows for key interactions within a kinase active site. The pyridine nitrogen can act as a hydrogen bond acceptor, while substituents at the 2- and 4-positions can occupy adjacent hydrophobic pockets.

To illustrate the potential of this scaffold, let's consider the structure-activity relationships (SAR) of related compounds. For instance, in a series of 4-(phenylamino)quinazolines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a 3-bromophenylamino group at the 4-position was found to be optimal for high potency.[3] This highlights the favorable contribution of a bromo-substituted aromatic ring in this region of the ATP-binding site.

Furthermore, studies on pyrido[2,3-d]pyrimidine derivatives have shown that substitutions at the 2-position of the pyridopyrimidine core can significantly impact potency and selectivity.[1] For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound enhanced its potency and bioavailability.[1] While this is an amino substituent, it demonstrates the importance of the 2-position in modulating the overall activity of the molecule.

Based on these observations, it is hypothesized that the isopropoxy group in this compound derivatives will occupy a hydrophobic pocket near the hinge region. The bulkier isopropoxy group, compared to a methoxy or ethoxy group, may offer improved van der Waals interactions, potentially leading to enhanced potency or altered selectivity profiles.

Anticancer Activity: Inducing Cell Death and Inhibiting Proliferation

The anticancer potential of pyridine derivatives is often linked to their ability to inhibit key kinases involved in cancer cell signaling pathways, leading to cell cycle arrest and apoptosis. The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines.

For example, derivatives of 2-substituted-4-methylpyridine have demonstrated notable cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range.[4] The introduction of aryl and heteroaryl moieties at the 2-position was shown to be crucial for anticancer activity.[4]

Table 1: Anticancer Activity of Structurally Related Pyridine Derivatives

Compound IDCore Structure2-SubstituentCancer Cell LineIC50 (µM)Reference
Derivative A 4-MethylpyridinePhenylHeLa (Cervical)~10-20[4]
MCF-7 (Breast)~15-25[4]
Derivative B 4-MethylpyridineThiazolePC-3 (Prostate)~5-15[4]
HepG2 (Liver)~10-20[4]
Compound 15f PhenylpicolinamideDiarylurea analogA549 (Lung)5.43[5]
MCF-7 (Breast)0.62[5]

Note: The IC50 values presented are for structurally related compounds and are intended for comparative purposes to guide the validation of this compound derivatives.

The data in Table 1 suggests that modifications at the 2-position of the pyridine ring can yield potent anticancer agents. The validation of this compound derivatives should, therefore, include a comprehensive assessment of their cytotoxic effects against a panel of relevant cancer cell lines.

Experimental Validation Protocols

To rigorously assess the bioactive potential of this compound derivatives, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating systems, providing a clear path to understanding the compound's mechanism of action.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Scientific Rationale: This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction. The assay is based on a coupled enzymatic reaction where the ADP is converted to ATP, which is then used by luciferase to generate light. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Incubation C ADP-Glo™ Reagent D ATP + Luciferin C->D Converts remaining ATP to ADP E Kinase Detection Reagent (Luciferase/Luciferin) F Light Signal E->F Generates light from newly synthesized ATP

In Vitro Kinase Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase being tested.

    • Prepare a serial dilution of the this compound derivative in DMSO, and then dilute into the kinase reaction buffer to create a 4X stock.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X compound solution.

    • Add 10 µL of the 2X kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

MTT Cytotoxicity Assay

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of viable cells, reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

G A Seed cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

MTT Cytotoxicity Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivative in cell culture medium.

    • Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Apoptosis Markers

Scientific Rationale: Western blotting is a technique used to detect specific proteins in a sample. To assess whether the cytotoxic effects of the this compound derivatives are due to the induction of apoptosis, the expression levels of key apoptotic proteins can be analyzed. Cleaved caspase-3 and cleaved PARP are hallmark indicators of apoptosis.

G A Treat cells with compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., anti-cleaved caspase-3) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal with chemiluminescence G->H

Western Blot Workflow for Apoptosis Markers

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of the apoptotic markers to the loading control to determine the relative protein expression.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel bioactive compounds, particularly as kinase inhibitors and anticancer agents. While direct experimental data is limited, a comparative analysis of structurally related compounds provides a strong rationale for their potential efficacy. The isopropoxy group at the 2-position is hypothesized to confer favorable properties for binding to hydrophobic pockets within kinase active sites.

The detailed experimental protocols provided in this guide offer a robust framework for the systematic validation of these derivatives. By employing a combination of in vitro kinase assays, cytotoxicity screening, and mechanistic studies such as western blotting for apoptosis markers, researchers can thoroughly characterize the bioactivity of this promising class of compounds.

Future work should focus on the synthesis and evaluation of a focused library of 4-bromo-2-alkoxypyridine derivatives to elucidate the precise structure-activity relationships and to identify lead compounds for further preclinical development.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Reaction Products from 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, substituted pyridines represent a class of heterocyclic compounds with immense significance. Their prevalence in pharmaceuticals, agrochemicals, and functional materials drives a continuous demand for efficient and modular synthetic routes. 4-Bromo-2-isopropoxypyridine has emerged as a particularly valuable and versatile building block. Its structure offers three key strategic advantages:

  • Orthogonal Reactivity: The bromine atom at the C-4 position is primed for a variety of palladium-catalyzed cross-coupling reactions, serving as a reliable synthetic handle.

  • Modulated Electronics: The electron-donating isopropoxy group at the C-2 position influences the electronic properties of the pyridine ring, impacting its reactivity and the characteristics of the final products.

  • Steric Influence: The bulky isopropoxy group can direct the regioselectivity of certain reactions and influence the conformation of the resulting molecules.

This guide provides an in-depth comparison of the primary synthetic transformations of this compound, focusing on the critical role of spectroscopic analysis in confirming reaction outcomes. We will explore the causality behind experimental choices and present the data required to unambiguously characterize the resulting products, providing researchers with a framework for their own synthetic endeavors.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

The C-Br bond at the 4-position of the pyridine ring is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures.[2][3] It involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Reaction Scheme:

  • This compound + Arylboronic Acid --(Pd Catalyst, Base)--> 4-Aryl-2-isopropoxypyridine

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for success. For electron-rich pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the subsequent reductive elimination, which is the product-forming step.[2] An aqueous base like K₃PO₄ or Na₂CO₃ is used to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[3]

dot graph a { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

// Nodes sub [label="this compound\n+ Pd(0) Catalyst"]; oa [label="Oxidative Addition\nComplex"]; boronic [label="Ar-B(OH)₂\n+ Base"]; boronate [label="[Ar-B(OH)₃]⁻"]; trans [label="Transmetalation"]; re [label="Reductive Elimination"]; prod [label="4-Aryl-2-isopropoxypyridine\n+ Pd(0) Catalyst"];

// Edges sub -> oa [label="Oxidative\nAddition"]; boronic -> boronate; {rank=same; oa; boronate} oa -> trans [constraint=false]; boronate -> trans; trans -> re; re -> prod; } Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Spectroscopic Product Validation:

Technique Observation Rationale
¹H NMR Disappearance of C-3 and C-5 proton signals as doublets. Appearance of new aromatic signals from the coupled aryl group. The characteristic isopropoxy signals (septet ~4.6-5.4 ppm, doublet ~1.3-1.4 ppm) remain.Successful substitution at the C-4 position removes the proton-proton coupling between H-3 and H-5. The chemical environment of all ring protons changes.
¹³C NMR Disappearance of the C-Br signal (~120-130 ppm). Appearance of new signals for the coupled aryl ring and a new quaternary carbon signal for C-4.The C-Br bond is replaced by a C-C bond, causing a significant shift in the C-4 resonance and the appearance of new carbon signals.
IR Appearance of new C=C stretching bands characteristic of the additional aromatic ring (~1600-1450 cm⁻¹). C-Br stretch (~600-500 cm⁻¹) disappears.The vibrational modes of the molecule are altered by the addition of the new aryl group.
Mass Spec Molecular ion (M⁺) corresponds to the calculated mass of the 4-aryl-2-isopropoxypyridine product. Isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) is absent.The mass of the product directly reflects the successful incorporation of the aryl group and loss of the bromine atom.
Buchwald-Hartwig Amination: Constructing C-N Bonds

For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method.[1][4][5] This reaction couples the aryl bromide with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

Reaction Scheme:

  • This compound + R¹R²NH --(Pd Catalyst, Base)--> 4-(R¹R²N)-2-isopropoxypyridine

Causality in Protocol Design: The base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is crucial.[6] It serves to deprotonate the amine in the catalytic cycle to form the palladium-amido complex, which is the direct precursor to the product via reductive elimination.[1] The choice of ligand is again critical to prevent catalyst decomposition and promote the key C-N bond-forming step.[7]

Spectroscopic Product Validation:

Technique Observation Rationale
¹H NMR Disappearance of C-3 and C-5 proton signals as doublets. Appearance of new signals corresponding to the alkyl/aryl groups on the coupled amine. A broad N-H signal may be present for primary amine couplings.Substitution at C-4 changes the pyridine ring's symmetry and introduces new proton environments from the amine substituent.
¹³C NMR Disappearance of the C-Br signal. The C-4 signal shifts significantly upfield due to the strong electron-donating nature of the nitrogen atom. New signals for the amine substituent appear.The C-N bond formation dramatically alters the electronic environment of the C-4 carbon.
IR For primary amine products, N-H stretching bands appear (~3500-3300 cm⁻¹). C-N stretching bands are also observed (~1350-1250 cm⁻¹). C-Br stretch disappears.The introduction of the N-H and C-N bonds gives rise to new, characteristic vibrational modes.
Mass Spec Molecular ion (M⁺) corresponds to the calculated mass of the aminated product. The bromine isotopic pattern is absent.The mass confirms the addition of the amine moiety and the displacement of the bromine atom.
Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne.[8][9][10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]

Reaction Scheme:

  • This compound + Terminal Alkyne --(Pd/Cu Catalyst, Base)--> 4-Alkynyl-2-isopropoxypyridine

Causality in Protocol Design: The dual-catalyst system is the hallmark of the classic Sonogashira reaction. The palladium catalyst orchestrates the main cycle involving oxidative addition and reductive elimination, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[9] This intermediate then undergoes transmetalation with the palladium complex. The amine (e.g., triethylamine or diisopropylamine) acts as both the base and often as the solvent.[11]

Spectroscopic Product Validation:

Technique Observation Rationale
¹H NMR Disappearance of C-3 and C-5 proton signals as doublets. A new signal for the acetylenic proton appears if the alkyne was monosubstituted. Protons on the alkyne substituent will also be visible.The magnetic environment of the pyridine ring protons is altered upon substitution.
¹³C NMR Disappearance of the C-Br signal. Two new signals appear in the alkyne region (~80-100 ppm) for the two sp-hybridized carbons.The formation of the C-C triple bond is confirmed by the appearance of these characteristic downfield signals.
IR A sharp, weak to medium C≡C stretching band appears around 2260-2100 cm⁻¹. If a terminal alkyne product, a sharp ≡C-H stretch is seen around 3300 cm⁻¹. C-Br stretch disappears.The C≡C triple bond has a very distinct and easily identifiable absorption in the IR spectrum.
Mass Spec Molecular ion (M⁺) corresponds to the calculated mass of the alkynylated product. The bromine isotopic pattern is absent.The mass confirms the successful coupling of the alkyne and loss of bromine.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant for functionalizing the C-4 position, it is important to understand the principles of Nucleophilic Aromatic Substitution (SNAr) in pyridine chemistry. For a halopyridine, SNAr is most favorable at the C-2 and C-4 positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it.[12][13]

However, the C-4 bromine in this compound is not strongly activated towards SNAr because the ring lacks strong electron-withdrawing groups (like a nitro group).[14][15] Furthermore, the electron-donating isopropoxy group at C-2 slightly deactivates the ring for nucleophilic attack. Therefore, forcing a nucleophile to displace the C-4 bromine would require harsh conditions (high temperature, very strong nucleophile/base) and is generally a less favorable and less controlled alternative to cross-coupling reactions.[16][17]

Part 3: Comparative Analysis with an Alternative Substrate

To appreciate the utility of this compound, it is useful to compare it with an alternative such as 2,4-dibromopyridine .[18]

Feature This compound 2,4-Dibromopyridine
Reactivity C-4 position is activated for cross-coupling. The isopropoxy group is generally stable.Possesses two reactive sites. The C-2 bromine is generally more reactive towards Pd-catalyzed coupling than the C-4 bromine due to its proximity to the nitrogen.[18]
Selectivity Offers a single, well-defined point of reaction.Achieving selective monosubstitution at the C-4 position can be challenging and may require careful control of stoichiometry and reaction conditions. Disubstitution is a common side reaction.
Product Analysis Straightforward characterization of a single major product.Analysis is more complex, requiring careful spectroscopic and chromatographic separation to distinguish between starting material, C-2 substituted, C-4 substituted, and C-2,4-disubstituted products.
Application Ideal for syntheses where a 2-alkoxy-4-substituted pyridine motif is the final target.Useful for creating more complex, non-symmetrical pyridine derivatives through sequential, regioselective cross-coupling reactions.

Part 4: Experimental Protocols

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of Toluene and Water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[19]

Protocol 4.2: General Workflow for Spectroscopic Analysis

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// Nodes start [label="Purified Reaction\nProduct"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C)"]; ir [label="FT-IR Spectroscopy"]; ms [label="Mass Spectrometry\n(e.g., GC-MS or LC-MS)"]; data [label="Combined\nSpectroscopic Data"]; structure [label="Structure Elucidation\n& Confirmation", shape=ellipse, fillcolor="#34A853"];

// Edges start -> nmr [label="Dissolve in\nCDCl₃"]; start -> ir [label="Analyze as neat oil\nor KBr pellet"]; start -> ms [label="Prepare dilute\nsolution"]; nmr -> data; ir -> data; ms -> data; data -> structure; } Caption: General workflow for the spectroscopic characterization of a synthetic product.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[20]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard pulse programs are typically sufficient.

  • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).[21]

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid or oil products, a thin film can be prepared between two KBr or NaCl plates. For solid products, the KBr pellet method can be used.[20][22]

  • Data Acquisition: Acquire the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[22]

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the instrument via direct infusion (for LC-MS) or after separation on a capillary column (for GC-MS).

  • Ionization: Use a suitable ionization method, such as Electron Ionization (EI) for volatile, stable compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.[21]

Conclusion

This compound stands as a robust and reliable starting material for the synthesis of diverse 4-substituted pyridine derivatives. Mastery of its reaction chemistry is intrinsically linked to the ability to perform and interpret spectroscopic analysis. By understanding the expected NMR, IR, and MS signatures for the products of key reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, researchers can confidently validate their synthetic outcomes. This guide serves as a foundational resource, bridging the gap between synthetic planning and structural confirmation, and empowering scientists in the pursuit of novel molecular discovery.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed. Its unique electronic properties and capacity for diverse chemical modifications make it a cornerstone in the design of novel drugs. The introduction of a bromine atom to the pyridine ring, as seen in molecules like 4-Bromo-2-isopropoxypyridine, provides a versatile chemical handle for constructing complex molecular architectures with significant biological activities. This guide delves into the biological potential of compounds synthesized from such brominated pyridine precursors, offering a comparative analysis against established alternatives in two critical therapeutic areas: oncology and infectious diseases.

This guide is designed to provide not just a summary of activities, but a deep, causal understanding of the experimental choices, self-validating protocols, and the authoritative science that underpins the development of these potent molecules.

Part 1: Anticancer Activity - Targeting Kinase Signaling

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyridine-based scaffolds have proven to be exceptionally effective in the design of kinase inhibitors.

Pyridine-Based Candidate: Sorafenib

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its structure features a central pyridine ring connected to a bi-aryl urea moiety. This structure is key to its mechanism of action, which involves the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as Raf kinases (C-Raf, B-Raf) in the intracellular RAS/RAF/MEK/ERK signaling pathway.[2][3] By targeting these kinases, Sorafenib exerts a dual effect: it inhibits tumor cell proliferation and curtails angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3]

Alternative: Non-Pyridine Kinase Inhibitors

To provide a comparative perspective, we will consider pyrazole-based kinase inhibitors. Pyrazole derivatives have also emerged as a significant class of kinase inhibitors, with some compounds showing high potency and selectivity.[4] For instance, certain pyrazole-based compounds have demonstrated potent inhibitory activity against Aurora A kinase, another important target in oncology.[4]

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference(s)
Pyridine-Based (Sorafenib) VEGFR-2, PDGFR, RafHepG2 (Liver)5.47[5]
MCF-7 (Breast)9.18[5]
Pyrazole-Based (Compound 6) Aurora A KinaseHCT116 (Colon)0.39[4]
MCF7 (Breast)0.46[4]

Data Interpretation: The table highlights that both pyridine and pyrazole scaffolds can yield highly potent anticancer agents. Sorafenib demonstrates broad-spectrum activity against kinases involved in both proliferation and angiogenesis. The pyrazole-based inhibitor shows potent activity against a specific kinase (Aurora A) and strong cytotoxicity in colon and breast cancer cell lines. The choice of scaffold and its substitutions allows for the fine-tuning of target specificity and cellular activity.

Experimental Protocols: Anticancer Evaluation

A common synthetic route to Sorafenib and its analogs involves a multi-step process culminating in a urea formation reaction.[6] The pyridine core is typically introduced via a nucleophilic aromatic substitution reaction.

Protocol:

  • Amidation of Picolinic Acid: Picolinic acid is converted to its acid chloride, which then reacts with methylamine to form the corresponding amide.

  • Etherification: The resulting picolinamide is coupled with 4-aminophenol in the presence of a base to form the ether linkage.[1]

  • Urea Formation: The final step involves the reaction of the aminophenoxy-picolinamide intermediate with an appropriate isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to yield the final bi-aryl urea product.[6]

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the central role of VEGFR-2 in angiogenesis and how inhibitors like Sorafenib can block this pathway.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation RAS RAS P1->RAS P2 P P3 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Survival, Proliferation ERK->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->RAF Inhibits

Caption: VEGFR-2 signaling pathway and points of inhibition by Sorafenib.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., Sorafenib) and a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Part 2: Antimicrobial Activity - Disrupting Bacterial Replication

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, offering new structural motifs for development.

Pyridine-Based Candidates

Various pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain pyridothienopyrimidine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[7] The mechanism of action for many of these novel compounds is still under investigation, but some are believed to target essential bacterial enzymes.

Alternative: Fluoroquinolone Antibiotics

The fluoroquinolones are a well-established class of synthetic broad-spectrum antibacterial agents. Ciprofloxacin is a prominent member of this class. Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes that are essential for DNA replication, transcription, repair, and recombination.[][9][10] By targeting these enzymes, fluoroquinolones lead to rapid bacterial cell death.

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassTarget OrganismMIC (µg/mL)Reference(s)
Pyridothienopyrimidine Derivative (4b) Staphylococcus aureus7.81 - 15.63[7]
Escherichia coli7.81 - 15.63[7]
Fluoroquinolone (Ciprofloxacin) Staphylococcus aureus0.12 - 1.0[11]
Escherichia coli≤0.008 - 0.5[11]

Data Interpretation: The data shows that while the pyridine-based derivative exhibits promising antibacterial activity, the established fluoroquinolone, Ciprofloxacin, is generally more potent, with lower MIC values against both S. aureus and E. coli. However, the novel scaffold of the pyridine derivative offers a potential new avenue for overcoming existing resistance mechanisms to fluoroquinolones.

Experimental Protocols: Antimicrobial Evaluation

The synthesis of pyridothienopyrimidine derivatives often involves a multi-step sequence starting from a substituted pyridine.

Protocol:

  • Initial Condensation: A substituted aminopyridine is reacted with an appropriate reagent to form a fused thienopyridine core.

  • Cyclization: The thienopyridine intermediate undergoes cyclization with a suitable reagent to form the pyridothienopyrimidine ring system.

  • Functionalization: The final step often involves the introduction of various substituents at specific positions on the heterocyclic core to modulate biological activity.[7]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The following diagram illustrates the mechanism of action of fluoroquinolone antibiotics on bacterial DNA gyrase.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Blocks progression Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA->Replication_Fork Allows replication Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Leads to Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits re-ligation of DNA

Caption: Mechanism of fluoroquinolone inhibition of bacterial DNA gyrase.

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion: The Enduring Potential of the Pyridine Scaffold

This guide has demonstrated the significant potential of compounds derived from brominated pyridine scaffolds in both anticancer and antimicrobial drug discovery. Through a comparative analysis with established therapeutic agents, it is clear that the pyridine ring remains a highly versatile and valuable core structure for the development of novel, potent, and selective bioactive molecules. The synthetic accessibility and the ability to fine-tune biological activity through targeted modifications underscore the enduring importance of this heterocyclic system in medicinal chemistry. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable chemical scaffold.

References

A Senior Application Scientist's Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of carbon-carbon (C-C) bonds is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild reaction conditions and broad functional group tolerance. A key building block in medicinal chemistry is the 2-isopropoxypyridine scaffold, and its functionalization at the C-4 position via coupling with 4-Bromo-2-isopropoxypyridine is a frequently employed synthetic strategy.

The success of this transformation is critically dependent on the choice of the palladium catalyst. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic nature of the pyridine ring influences the kinetics of the catalytic cycle. This guide offers an in-depth, objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound, supported by experimental data and field-proven insights to aid in catalyst selection and reaction optimization.

The Critical Role of the Palladium Catalyst: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and is influenced by the electron density at the palladium center.

  • Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base.

  • Reductive Elimination: The two organic partners are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst.

The choice of palladium precursor and, more importantly, the associated ligands, profoundly impacts the efficiency of each step. Ligands modulate the steric and electronic environment of the palladium center, influencing its reactivity and stability.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)L_n-X] pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)L_n-R] oa_complex->transmetalation_complex Transmetalation (R-B(OR')_2) product_complex Ar-R transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

The selection of an optimal palladium catalyst for the coupling of this compound is a balance between reactivity, stability, cost, and practicality. Below is a comparative analysis of commonly employed catalyst systems.

Catalyst SystemLigandTypical Loading (mol%)Key AdvantagesConsiderations
Pd(PPh₃)₄ Triphenylphosphine2 - 5Commercially available, relatively inexpensive, and effective for a range of substrates.Can require higher temperatures; the PPh₃ ligand can sometimes lead to side products.
Pd(dppf)Cl₂ dppf1 - 3Robust and versatile, often providing good yields for challenging substrates.More expensive than Pd(PPh₃)₄.
Pd₂(dba)₃ + Ligand Buchwald or other phosphine ligands0.5 - 2Highly active, allowing for lower catalyst loadings and milder reaction conditions.Requires in-situ formation of the active catalyst; ligands can be costly.
Buchwald Precatalysts Buchwald ligands (e.g., XPhos, SPhos)0.1 - 1Air- and moisture-stable, providing high activity and reproducibility.Higher initial cost.
Experimental Data Snapshot
Catalyst System4-HalopyridineBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄4-BromopyridineK₂CO₃Toluene/H₂O1001285
PdCl₂(dppf)4-ChloropyridineK₃PO₄Dioxane1001692
Pd/IPr*2,4-DichloropyridineK₃PO₄DioxaneRT2485 (C4-selective)

*Data is synthesized from representative literature to provide a comparative overview. For challenging substrates like 4-chloropyridines, more advanced catalyst systems are often required to achieve high yields.[1]

In-Depth Analysis of Catalyst Classes

Traditional Phosphine-Based Catalysts: The Workhorses
  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but widely used catalyst is often the first choice for Suzuki-Miyaura couplings due to its commercial availability and extensive documentation. For the coupling of this compound, it can provide good to excellent yields, although it may necessitate elevated temperatures and longer reaction times.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable precatalyst is known for its robustness and versatility. The dppf ligand's wide bite angle is believed to stabilize the palladium center and promote reductive elimination. It is often a reliable choice for heteroaromatic couplings and can be particularly effective when other catalysts fail.

Advanced Catalyst Systems: Pushing the Boundaries of Reactivity
  • Buchwald Ligands and Precatalysts : The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling. Ligands such as XPhos and SPhos, when combined with a palladium source like Pd₂(dba)₃ or used as pre-formed, air-stable palladacycle precatalysts, exhibit exceptional activity. These systems often allow for reactions to be conducted at lower temperatures and with significantly lower catalyst loadings, which is advantageous for both economic and environmental reasons. For the coupling of this compound, a Buchwald-type catalyst system is highly recommended for achieving high turnover numbers and efficiency.

  • N-Heterocyclic Carbene (NHC) Ligands : Palladium complexes bearing NHC ligands have emerged as a powerful class of catalysts. The strong σ-donating ability of NHC ligands creates a highly electron-rich palladium center, which can facilitate the oxidative addition of even challenging substrates. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a notable example of user-friendly NHC-based precatalysts.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Experimental_Workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to a dry Schlenk flask. B 2. Add Pd(dppf)Cl₂ (2 mol%). A->B C 3. Evacuate and backfill the flask with Argon (3x). B->C D 4. Add degassed 1,4-dioxane and water (4:1). C->D E 5. Heat the reaction to 90-100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry over anhydrous Na₂SO₄, filter, and concentrate. H->I J 10. Purify by flash column chromatography. I->J

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Rationale for Experimental Choices:

  • Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step. K₃PO₄ is often a good choice for pyridine-containing substrates as it is less likely to cause side reactions compared to stronger bases like alkoxides.

  • Solvent (1,4-Dioxane/Water): This solvent system is widely used for Suzuki-Miyaura couplings as it can dissolve both the organic and inorganic reagents. Degassing is crucial to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Maintaining an inert atmosphere (e.g., argon or nitrogen) is essential for catalyst longevity and reaction reproducibility.

Protocol 2: High-Turnover Coupling using a Buchwald Precatalyst

This protocol is designed for achieving high efficiency with a more active, modern catalyst system.

Methodology:

  • Reaction Setup: To a dry glovebox or under a stream of argon, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), a finely ground base such as Cs₂CO₃ (1.5 equiv), and the Buchwald precatalyst (e.g., XPhos Pd G3, 0.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or THF.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the boronic acid.

  • Monitoring and Workup: Follow the same procedure as in Protocol 1.

Causality Behind Choices:

  • Buchwald Precatalyst: These catalysts are designed for high activity, allowing for lower catalyst loadings and milder conditions. The bulky, electron-rich XPhos ligand facilitates both oxidative addition and reductive elimination.

  • Base (Cs₂CO₃): Cesium carbonate is a stronger, more soluble base that can accelerate the transmetalation step, particularly with less reactive boronic acids.

  • Solvent (Toluene or THF): Anhydrous aprotic solvents are often preferred with highly active catalysts to minimize potential side reactions.

Troubleshooting and Optimization

Low Yields:

  • Catalyst Deactivation: The pyridine nitrogen may be inhibiting the catalyst. Consider using a more sterically hindered ligand (e.g., a Buchwald ligand) to shield the palladium center.

  • Inefficient Transmetalation: Try a stronger or more soluble base (e.g., Cs₂CO₃).

  • Protodeboronation: The boronic acid may be degrading. Consider using the corresponding boronate ester (e.g., a pinacol ester) which is more stable.

Byproduct Formation:

  • Homocoupling of Boronic Acid: This is typically caused by the presence of oxygen. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.

  • Debromination of the Starting Material: This can occur if the reaction is run for too long or at too high a temperature. Optimize the reaction time and temperature.

Conclusion

The choice of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that significantly impacts reaction efficiency and success. For routine applications, traditional catalysts like Pd(dppf)Cl₂ offer a reliable and cost-effective solution. For achieving higher yields, lower catalyst loadings, and milder reaction conditions, particularly in the context of complex molecule synthesis in drug development, advanced systems employing Buchwald ligands and precatalysts are the superior choice. A thorough understanding of the reaction mechanism and the rationale behind experimental choices, as outlined in this guide, will empower researchers to troubleshoot and optimize this powerful transformation for their specific synthetic needs.

References

A Comparative Guide to the Reaction Kinetics of 4-Bromo-2-isopropoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of substituted pyridine scaffolds is paramount. 4-Bromo-2-isopropoxypyridine stands out as a versatile building block, offering a synthetically useful handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. An in-depth understanding of its reaction kinetics is not merely academic; it is a critical factor for efficient process development, catalyst selection, and overall optimization of synthetic routes.

This guide provides a comparative analysis of the reaction kinetics of this compound in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While specific quantitative kinetic data for this exact substrate is not extensively documented in publicly available literature, this guide leverages established principles of physical organic chemistry and data from analogous systems to provide a robust predictive framework. We will explore the intrinsic reactivity of this molecule, compare it with viable alternatives, and provide a detailed experimental protocol for researchers to perform their own kinetic analyses.

The Reactivity Landscape of this compound

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is predominantly governed by the kinetics of the oxidative addition step. This is often the rate-determining step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond.[1] The facility of this step is inversely proportional to the bond dissociation energy of the carbon-halogen bond.[1] For halopyridines, the general trend of reactivity is I > Br > Cl > F.[1][2]

For this compound, several structural features influence its kinetic profile:

  • The Carbon-Bromine Bond: The C-Br bond is significantly weaker than a C-Cl bond, making this compound substantially more reactive than its chloro-analogue under similar conditions.[1]

  • Position of the Halogen: The bromine atom is at the 4-position of the pyridine ring. This position is electronically activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the ring nitrogen.[2]

  • The 2-Isopropoxy Group: This substituent exerts both electronic and steric effects.

    • Electronic Effect: As an alkoxy group, it is electron-donating through resonance, which can slightly decrease the electrophilicity of the pyridine ring and potentially slow the rate of oxidative addition compared to an unsubstituted bromopyridine.

    • Steric Effect: The bulky isopropoxy group ortho to the ring nitrogen can influence the coordination of the palladium catalyst and its ligands. This steric hindrance can affect the rate of reaction, though its impact is often dependent on the specific ligand system employed.

Comparative Kinetic Analysis: this compound vs. Alternatives

To contextualize the reactivity of this compound, it is instructive to compare its expected kinetic performance against structurally related alternatives in a Suzuki-Miyaura coupling. The following table provides a semi-quantitative comparison based on the principles discussed above.

FeatureThis compound4-Bromo-2-methoxypyridine4-Chloro-2-isopropoxypyridine
Relative Reaction Rate Moderate to FastFasterSignificantly Slower
Catalyst Loading Typically 1-3 mol%Potentially lower (e.g., 0.5-2 mol%)Higher (e.g., 2-5 mol%)
Typical Reaction Temp. 80-100 °C80-100 °C100-120 °C
Ligand Choice Bulky, electron-rich phosphines (e.g., SPhos, XPhos) are effective.A wider range of ligands may be effective.Requires highly active, specialized ligands (e.g., Buchwald-type biarylphosphines).
Primary Kinetic Influences Balance of activated C-Br bond and moderate steric hindrance from the isopropoxy group.Activated C-Br bond with minimal steric hindrance from the methoxy group.High C-Cl bond dissociation energy is the primary barrier to reactivity.

Causality Behind the Comparison:

  • 4-Bromo-2-methoxypyridine: By replacing the isopropoxy group with a smaller methoxy group, the steric hindrance around the nitrogen is reduced. This can lead to faster association of the palladium catalyst and potentially an overall increase in the reaction rate, assuming oxidative addition remains the rate-determining step.

  • 4-Chloro-2-isopropoxypyridine: The switch from a bromine to a chlorine atom introduces a much stronger carbon-halogen bond. This significantly increases the activation energy for the oxidative addition step, making this substrate far less reactive.[1] Consequently, more forcing conditions—higher temperatures, higher catalyst loadings, and more specialized, highly active ligands—are typically required to achieve comparable reaction times and yields.

Visualizing the Catalytic Cycles

To better understand the reactions discussed, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ar-Pd(II)(Br)L2->Ar-Pd(II)(NR2)L Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L->Pd(0)L2 Reductive Elimination (Ar-NR2)

Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol for Kinetic Analysis of a Suzuki-Miyaura Reaction

This protocol provides a framework for determining the reaction kinetics of the Suzuki-Miyaura coupling of this compound with a model boronic acid (e.g., phenylboronic acid). The method of initial rates or reaction progress curve analysis can be employed.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Internal standard (e.g., dodecane, biphenyl)

  • Reaction vials with septa and stir bars

  • Heating block or oil bath

  • GC-MS or HPLC for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of phenylboronic acid in the same solvent.

    • Prepare a stock solution of the internal standard.

    • Prepare a stock solution of the palladium precursor and ligand (if not using a pre-catalyst).

  • Reaction Setup:

    • In a series of oven-dried reaction vials, add the base and a stir bar.

    • Seal the vials with septa and purge with an inert gas (e.g., Argon) for 5-10 minutes.

    • To each vial, add the palladium/ligand solution and the solvent.

  • Initiation of Reaction:

    • Place the vials in a pre-heated heating block set to the desired temperature (e.g., 80 °C).

    • To initiate the reactions, add the this compound and phenylboronic acid stock solutions via syringe. To determine reaction orders, vary the initial concentration of one reactant while keeping the others in large excess (pseudo-first-order conditions).

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

    • Immediately quench the aliquot in a separate vial containing a quenching solution (e.g., a cooled solution of diethylamine in ethyl acetate) and the internal standard stock solution.

  • Analysis:

    • Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining this compound relative to the internal standard.

    • Plot the concentration of the product versus time. The initial slope of this curve will give the initial reaction rate. By performing this under different initial concentrations, the order of the reaction with respect to each component can be determined.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Substrates, Catalyst, Base, Standard) setup Set up Reaction Vials (Base, Catalyst, Solvent) prep_stock->setup initiate Initiate Reaction at T (Add Substrates) setup->initiate sampling Sample at Time Intervals initiate->sampling t = 0, 5, 10... min quench Quench Aliquots sampling->quench analyze Analyze by GC-MS or HPLC quench->analyze plot Plot [Product] vs. Time analyze->plot determine Determine Rate Constants & Reaction Orders plot->determine

Experimental workflow for the kinetic analysis of a cross-coupling reaction.

Conclusion

While a definitive, quantitative kinetic dataset for this compound in cross-coupling reactions remains to be published, a strong predictive understanding can be formulated based on established chemical principles. Its reactivity is a balance of the activated C-Br bond at the 4-position and the electronic and steric influence of the 2-isopropoxy group. This guide provides a framework for comparing its kinetic behavior to relevant alternatives, such as 4-bromo-2-methoxypyridine and 4-chloro-2-isopropoxypyridine, allowing researchers to make more informed decisions in their synthetic planning. The provided experimental protocol offers a clear and robust method for generating the specific kinetic data needed for process optimization, embodying the principle that a well-designed experiment is the ultimate arbiter of reactivity.

References

A Comparative Guide to the Characterization of Impurities in 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the identification, quantification, and control of impurities in 4-Bromo-2-isopropoxypyridine, a critical starting material and intermediate in pharmaceutical synthesis. We will delve into the strategic selection and application of modern analytical techniques, moving beyond mere procedural steps to explain the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the purity and safety of their compounds.

The Critical Role of Impurity Profiling in Drug Development

The characterization of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH). The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. For a key building block like this compound, a thorough understanding of its impurity profile is essential for process optimization, quality control, and regulatory compliance.

Anticipating the Impurity Landscape of this compound

A robust impurity characterization strategy begins with a theoretical assessment of potential impurities based on the synthetic route and potential degradation pathways. The most common synthesis of this compound involves the reaction of 2,4-dibromopyridine with isopropanol in the presence of a base, such as sodium isopropoxide.

Based on this, we can anticipate several classes of impurities:

  • Starting Materials and Reagents: Unreacted 2,4-dibromopyridine and residual isopropanol.

  • Isomeric Impurities: Positional isomers such as 2-Bromo-4-isopropoxypyridine, which can be challenging to separate due to similar physical properties.

  • Reaction By-products: Di-alkoxylated species like 2,4-diisopropoxypyridine.

  • Degradation Products: Hydrolysis of the isopropoxy group to form 4-Bromo-2-hydroxypyridine.

A Multi-Modal Approach to Impurity Characterization

No single analytical technique is sufficient to identify and quantify all potential impurities. A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC, particularly in its reverse-phase mode, is the primary technique for separating and quantifying non-volatile impurities. The choice of column and mobile phase is critical for achieving the necessary resolution between the main component and its closely related impurities.

Table 1: Comparative HPLC Methodologies for Impurity Profiling

ParameterMethod A: General ScreeningMethod B: Isomer-SpecificRationale
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm)The C18 column provides good general-purpose separation based on hydrophobicity. The Phenyl-Hexyl column offers alternative selectivity, particularly for aromatic and isomeric compounds, through pi-pi interactions.
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in WaterFormic acid is a good choice for mass spectrometry compatibility. Trifluoroacetic acid can improve peak shape for pyridine-containing compounds.
Mobile Phase B AcetonitrileMethanolThe choice of organic modifier can significantly impact selectivity. Running scouting gradients with both is recommended.
Gradient 5% to 95% B over 20 minutes20% to 70% B over 40 minutesA broad gradient is suitable for initial screening. A shallower gradient provides better resolution for closely eluting isomers.
Detection UV at 254 nm and 270 nmDiode Array Detector (DAD)DAD allows for the examination of peak purity and the identification of co-eluting species by comparing UV spectra across the peak.

Experimental Protocol: HPLC Method Development

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Initial Screening: Perform a fast gradient with a C18 column to identify the number of impurities present.

  • Method Optimization: Adjust the mobile phase composition, gradient slope, and column chemistry to maximize the resolution of all detected impurities.

  • Peak Purity Analysis: Utilize a DAD to confirm the homogeneity of each peak.

Workflow for HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_result Outcome prep Dissolve Sample (1 mg/mL in ACN:Water) screen Initial Screening (Fast Gradient, C18) prep->screen Inject optimize Method Optimization (Vary Column, Mobile Phase) screen->optimize Refine Separation purity Peak Purity Analysis (DAD) optimize->purity Confirm Homogeneity report Quantified Impurity Profile purity->report Finalize Method

Caption: HPLC method development workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for identifying unknown peaks.

Table 2: GC-MS Parameters for Volatile Impurity Analysis

ParameterRecommended SettingRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column providing good separation for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 minA standard temperature program to separate compounds with a range of boiling points.
Ion Source Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-450 amuCovers the expected mass range of impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed structural information and is crucial for the unambiguous identification of impurities, especially isomers. ¹H and ¹³C NMR can be used to confirm the structure of the main component and identify impurities, while techniques like COSY and HSQC can help in assigning complex structures.

Key NMR Observables for Impurity Identification:

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the pyridine ring, allowing for the differentiation of isomers.

  • ¹³C NMR: Provides information on the carbon skeleton and can help to identify by-products with different substitution patterns.

  • Quantitative NMR (qNMR): Can be used for the accurate quantification of impurities without the need for a reference standard of the impurity itself.

Integrated Strategy for Impurity Characterization

An effective impurity characterization strategy integrates these techniques in a logical workflow.

Workflow for Integrated Impurity Characterization

cluster_start Initial Analysis cluster_methods Analytical Techniques cluster_outcome Results cluster_final Final Report start This compound Sample hplc HPLC-DAD (Purity & Non-volatile Impurities) start->hplc gcms GC-MS (Volatile Impurities) start->gcms nmr NMR (Structural Elucidation) start->nmr identify Identify Impurities hplc->identify gcms->identify nmr->identify quantify Quantify Impurities identify->quantify report Comprehensive Impurity Profile quantify->report

Caption: Integrated workflow for impurity characterization.

Conclusion

The characterization of impurities in this compound requires a multi-faceted analytical approach. By combining the separation power of HPLC and GC with the structural elucidation capabilities of MS and NMR, a comprehensive impurity profile can be established. This not only ensures the quality and consistency of this critical intermediate but also supports a more robust and compliant drug development process. The methodologies and workflows presented in this guide provide a solid foundation for developing and validating in-house methods for the control of impurities in this compound and other key pharmaceutical intermediates.

A Senior Application Scientist's Guide to Cross-Coupling Reactions with 4-Bromo-2-isopropoxypyridine: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Pyridine derivatives, in particular, are ubiquitous pharmacophores, and the ability to selectively introduce molecular complexity is paramount. In this guide, we turn our focus to 4-Bromo-2-isopropoxypyridine, a versatile and increasingly relevant building block.

This document moves beyond a simple catalog of reactions. Instead, it serves as a comparative guide, benchmarking the performance of state-of-the-art catalytic systems for the three most pivotal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound and its close structural analogs as the substrate. We will dissect the causality behind catalyst selection, provide validated experimental protocols, and offer insights grounded in mechanistic principles to empower you to select and optimize the ideal conditions for your synthetic campaign.

The Challenge: Deconstructing the Reactivity of this compound

This compound presents a unique set of challenges and opportunities in cross-coupling catalysis. The electron-donating nature of the 2-isopropoxy group activates the pyridine ring, yet the inherent electron-deficient character of the pyridine nitrogen and its potential to coordinate with and deactivate the palladium catalyst must be carefully managed. The C4-bromo position is the target for coupling, and achieving high efficiency requires a catalyst system robust enough to overcome potential catalyst inhibition while promoting the key steps of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a preeminent method for creating C(sp²)-C(sp²) bonds. For a substrate like this compound, the goal is to achieve efficient coupling with a variety of boronic acids or their derivatives. The primary challenge lies in facilitating the oxidative addition and subsequent reductive elimination steps, which can be hindered by the pyridine nitrogen.

Performance Benchmark: Suzuki-Miyaura Catalysts

To provide a clear and objective comparison, the following table summarizes the performance of selected palladium catalyst systems in the Suzuki-Miyaura coupling of 4-bromo-2-alkoxypyridines and related bromopyridine substrates.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Observations & Rationale
Benchmark 1: Pd(OAc)₂ / SPhos K₃PO₄1,4-Dioxane/H₂O1004~95%SPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination, mitigating catalyst deactivation by the pyridine nitrogen.[1]
Benchmark 2: PEPPSI-IPr Cs₂CO₃t-AmylOH1002~98%N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors, creating a highly active palladium center. The PEPPSI precatalyst offers high stability and rapid initiation.[1]
Traditional: Pd(PPh₃)₄ K₂CO₃Toluene/H₂O80-10012~85%While a classic catalyst, it is often less efficient for challenging pyridine substrates due to slower catalytic turnover and potential for deactivation.[1][2]
Alternative: Pd(dppf)Cl₂ K₂CO₃1,4-Dioxane/H₂O120 (µW)-~81%The dppf ligand provides good stability, and microwave irradiation can accelerate the reaction, leading to high yields in shorter times for substrates like 2-bromo-4-methylpyridine.[3]
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromopyridine substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add Pd(OAc)₂ and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insight: The Role of Bulky Ligands

The superior performance of catalyst systems utilizing bulky, electron-rich ligands like SPhos or NHC ligands like IPr is directly linked to their ability to address the challenges posed by pyridine substrates.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_aryl_pd Ar-Pd(II)-Ar'L₂ transmetalation->di_aryl_pd reductive_elimination Reductive Elimination di_aryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'-B(OR)₂ reactants->transmetalation base Base base->transmetalation Activates Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The bulky ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center, preventing the formation of off-cycle, inactive complexes. Furthermore, their strong electron-donating properties increase the electron density on the palladium, which facilitates the oxidative addition of the aryl bromide and promotes the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[1]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[4][5] The challenges are similar to the Suzuki coupling: potential catalyst inhibition by the pyridine substrate and the amine coupling partner. The choice of ligand and base is crucial for achieving high yields.

Performance Benchmark: Buchwald-Hartwig Catalysts

The following table compares catalyst systems for the amination of bromopyridine substrates, providing a benchmark for reactions with this compound.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Observations & Rationale
Benchmark 1: Pd₂(dba)₃ / XPhos NaOtBuToluene80-110-HighXPhos is a highly effective bulky biaryl phosphine ligand for a wide range of amines, promoting efficient C-N bond formation with challenging heteroaryl halides.
Benchmark 2: RuPhos-Pd-G3 Precatalyst LiHMDSTHF6516~83%RuPhos is another excellent ligand for C-N coupling. Using a precatalyst can offer better reproducibility and activity, even at lower temperatures. LiHMDS is a strong, non-nucleophilic base suitable for sensitive substrates.[6]
Alternative: Pd(OAc)₂ / BrettPhos LiHMDSTHF65-HighBrettPhos is particularly effective for coupling primary amines and can provide excellent results with heteroaromatic substrates.[6]
Experimental Protocol: Buchwald-Hartwig Amination with a Precatalyst

This protocol is a representative procedure for the Buchwald-Hartwig amination using a modern precatalyst.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • RuPhos-Pd-G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv)

  • Anhydrous and degassed Toluene or THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the RuPhos-Pd-G3 precatalyst and the base (LiHMDS).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (repeat 3 times).

  • Reagent Addition: Add the degassed solvent, followed by this compound and the amine via syringe.

  • Reaction: Heat the sealed tube to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Insight: The Amination Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex [Ar-Pd(II)(NHR'R'')L]Br amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR'R'')L deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product reactants Ar-Br + HNR'R'' reactants->amine_coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[7] The use of strong, non-nucleophilic bases like NaOtBu or LiHMDS is critical for the deprotonation step.[8] The bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential as they promote the reductive elimination from the palladium-amido complex, which is often the rate-limiting step, and prevent β-hydride elimination, a common side reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to introduce alkynyl groups, creating a C(sp²)-C(sp) bond.[9] This reaction is invaluable for extending π-systems in materials science or for introducing a versatile functional handle for further transformations like click chemistry. The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.

Performance Benchmark: Sonogashira Catalysts

The following table outlines effective catalyst systems for the Sonogashira coupling of bromopyridine substrates.

Catalyst System (Pd / Cu / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Observations & Rationale
Benchmark 1: Pd(PPh₃)₄ / CuI Et₃NDMF1003~96%This is a classic, robust system for Sonogashira couplings. The combination of Pd(PPh₃)₄ and CuI is effective for a wide range of aryl bromides, including aminobromopyridines.[10]
Benchmark 2: PdCl₂(PPh₃)₂ / CuI Et₃N / TolueneTolueneRT6-20GoodThis system can be effective at room temperature for activated substrates, offering milder conditions.[11]
Copper-Free: Pd(OAc)₂ / P(t-Bu)₃ Cs₂CO₃1,4-Dioxane60-HighCopper-free conditions can be advantageous for substrates sensitive to copper salts. Bulky, electron-rich phosphines like P(t-Bu)₃ are crucial for promoting the catalytic cycle in the absence of a copper co-catalyst.
Experimental Protocol: Sonogashira Coupling with Pd(PPh₃)₄/CuI

This protocol is a representative procedure for a copper-co-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add degassed DMF and triethylamine, followed by the terminal alkyne via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[10]

Mechanistic Insight: The Dual Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) di_org_pd Ar-Pd(II)(C≡CR)L₂ pd_complex->di_org_pd Transmetalation di_org_pd->pd0 Reductive Elimination product Ar-C≡CR di_org_pd->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation to Pd alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

The Sonogashira reaction operates via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) complex occurs. In the copper cycle, the terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the palladium center yields the final product and regenerates the Pd(0) catalyst. The base is crucial not only for deprotonating the alkyne but also for neutralizing the HBr formed during the reaction.[10]

Conclusion

This compound is a valuable substrate for creating diverse molecular architectures through palladium-catalyzed cross-coupling reactions. While the pyridine nitrogen presents a challenge, modern catalyst systems, particularly those employing bulky, electron-rich phosphine and N-heterocyclic carbene ligands, have proven highly effective in overcoming these hurdles.

For Suzuki-Miyaura couplings , catalyst systems based on ligands like SPhos or NHCs such as IPr offer superior performance over traditional catalysts. For Buchwald-Hartwig aminations , bulky biaryl phosphine ligands like XPhos and RuPhos are the catalysts of choice, providing high yields for a broad range of amines. In the case of Sonogashira reactions , the classic Pd(PPh₃)₄/CuI system remains a reliable and high-yielding option, while copper-free alternatives offer advantages for sensitive substrates.

By understanding the mechanistic principles behind catalyst selection and employing the robust protocols outlined in this guide, researchers can confidently and efficiently utilize this compound as a key building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

A Senior Application Scientist's Guide to Regioselective Reactions of 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, pyridines represent a class of heterocyclic compounds of paramount importance. Their prevalence in FDA-approved pharmaceuticals underscores the necessity for robust and selective synthetic methodologies to access diverse substitution patterns. 4-Bromo-2-isopropoxypyridine is a particularly valuable building block, offering multiple reaction sites for diversification. However, the key to unlocking its synthetic potential lies in understanding and controlling the regioselectivity of its reactions. The interplay between the electron-donating C2-isopropoxy group, the electron-withdrawing pyridine nitrogen, and the reactive C4-bromo substituent creates a nuanced reactivity profile.

This guide provides an in-depth comparison of common synthetic transformations performed on this compound, offering field-proven insights and experimental data to guide researchers in making informed decisions. We will dissect the mechanistic underpinnings that govern regioselectivity in palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing a predictive framework for strategic synthesis.

Chapter 1: Foundational Principles of Regioselectivity

The reactivity of this compound is governed by a confluence of electronic and steric factors. A foundational understanding of these principles is critical for predicting and controlling reaction outcomes.

  • Electronic Effects : The pyridine nitrogen is strongly electron-withdrawing, which lowers the electron density of the aromatic ring and particularly acidifies the protons at the C2 and C6 positions. This effect also makes the C2 and C4 positions susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions.[1] Conversely, the C2-isopropoxy group is an electron-donating group (EDG) via resonance, which partially counteracts the effect of the ring nitrogen and can influence the reactivity of adjacent positions.

  • Steric Hindrance : The isopropoxy group at the C2 position is sterically bulky. This steric shield significantly disfavors reactions at the adjacent C3 position, including both metalation and cross-coupling approaches.

  • Carbon-Bromine Bond Reactivity : In palladium-catalyzed cross-coupling reactions, the oxidative addition of a catalyst into a carbon-halogen bond is the selectivity-determining step.[2][3] For di- or poly-substituted pyridines, the site of this initial insertion dictates the final product. In a 2,4-disubstituted pyridine, the C4 position is generally more reactive than the C2 position in the absence of strongly activating or directing groups, a principle that holds true for our substrate.[4]

Fig. 1: Key reactive sites and influencing groups on this compound.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are cornerstones of modern synthesis for their reliability and functional group tolerance. For this compound, these reactions proceed with high regioselectivity at the C4 position.

The catalytic cycle for these transformations hinges on the initial oxidative addition of a Pd(0) species into the carbon-bromine bond. The inherent reactivity difference between the C-X bonds in dihalopyridines (I > Br > Cl) dictates the selectivity.[5] In our substrate, with only one halogen, the C4-Br bond is the undisputed site for this initial activation.

Suzuki_Miyaura_Cycle cluster_substrate Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition 1 Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Selectivity Determining Step Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorgano_Complex Ar-Pd(II)(Ar')L2 Transmetalation->Diorgano_Complex Reductive_Elimination Reductive_Elimination Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 3 Product 4-Aryl-2-isopropoxypyridine Reductive_Elimination->Product Ar-Ar' ArBr This compound ArBr->Oxidative_Addition ArBOH R-B(OH)2 + Base ArBOH->Transmetalation

Fig. 2: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Comparison of Suzuki-Miyaura and Buchwald-Hartwig Amination Conditions

The choice of catalyst, ligand, and base is crucial for achieving high yields. While the regioselectivity is strongly biased towards C4, optimizing these parameters ensures efficient conversion. Below is a comparative table of typical conditions, extrapolated from protocols for structurally similar 2-substituted-4-bromopyridines.[2][6][7]

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Causality
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ or Pd(OAc)₂Both reaction types are efficiently catalyzed by common Pd(0) or Pd(II) precursors. Pd₂(dba)₃ is often preferred for aminations due to its reliability in generating the active Pd(0) species.
Ligand PPh₃ or dppfXantphos, BINAP, or RuPhosFor Suzuki, simple phosphines are often sufficient. Aminations require more electron-rich, bulky phosphine ligands (e.g., biarylphosphines like RuPhos or wide bite-angle ligands like Xantphos) to facilitate the challenging C-N reductive elimination step.[8][9]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄NaOtBu, K₃PO₄, or Cs₂CO₃Suzuki reactions require a base to activate the boronic acid for transmetalation.[10] Buchwald-Hartwig aminations necessitate a strong base (often NaOtBu) to deprotonate the amine, forming the palladium-amido intermediate.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OToluene, 1,4-DioxaneAqueous solvent mixtures are common in Suzuki couplings to solubilize the base and boronic acid species. Aminations must be conducted under strictly anhydrous conditions to prevent catalyst deactivation and side reactions.
Temp (°C) 80 - 11080 - 110Both reactions typically require heating to overcome the activation energy barriers for oxidative addition and reductive elimination.
Outcome Selective C4-Arylation Selective C4-Amination In both cases, the reaction proceeds exclusively at the C4-bromo position due to its higher intrinsic reactivity towards oxidative addition.
Experimental Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This self-validating protocol for the coupling of this compound with phenylboronic acid is designed for high conversion and clean product formation. Each step includes a rationale to ensure trustworthiness and reproducibility.

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting pyridyl bromide. K₂CO₃ is a cost-effective and efficient base for this transformation.[5]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. A rigorously inert atmosphere is crucial for catalytic turnover.[7]

  • Reagent Addition : Under a positive pressure of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.). Then, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen. Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is highly effective for coupling aryl bromides.[10]

  • Reaction : Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 8-16 hours.

    • Rationale: Heating provides the necessary thermal energy for the catalytic cycle to proceed at an efficient rate.

  • Monitoring & Workup : Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Rationale: Monitoring confirms the consumption of starting material. The aqueous workup removes the inorganic base and boron-containing byproducts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Rationale: This standard procedure isolates the pure 4-phenyl-2-isopropoxypyridine product, allowing for accurate characterization and yield determination.

Chapter 3: Metal-Halogen Exchange vs. Directed ortho-Metalation

When employing highly basic organometallic reagents like organolithiums or Grignard reagents, a competition arises between two primary pathways: direct metal-halogen exchange at the C4-Br bond and deprotonation (metalation) at one of the C-H positions.

Fig. 3: Competing pathways for the reaction with strong organometallic bases.

Analysis of Regioselectivity:

  • Metal-Halogen Exchange (Pathway A) : This is a very fast, kinetically controlled process.[11] The reaction involves the exchange of the bromine atom at C4 with the metal from the organometallic reagent (e.g., Li or MgCl). This pathway is overwhelmingly favored, especially at low temperatures (typically -78 °C for organolithiums).[12] The resulting C4-metallated pyridine is a potent nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides).

  • Directed ortho-Metalation (DoM, Pathway B) : This pathway involves the deprotonation of a ring C-H bond. The acidity of the ring protons follows the general trend C6 > C5 > C3, influenced by the electron-withdrawing nitrogen and the steric/electronic effects of the isopropoxy group. While the pyridine nitrogen is a directing group, the rate of deprotonation is significantly slower than that of metal-halogen exchange.[13] Therefore, DoM is generally a minor pathway and not a practical method for functionalizing this specific substrate unless the C4-bromo position is absent.

For practical synthetic applications, metal-halogen exchange is the exclusive and predictable outcome when treating this compound with reagents like n-BuLi or "Turbo" Grignard reagents such as i-PrMgCl·LiCl.

Experimental Protocol 2: Selective Grignard Reagent Formation at C4

This protocol details the chemoselective formation of the Grignard reagent at the C4 position, leaving the core pyridine structure intact for subsequent reactions.

  • Apparatus and Reagent Preparation : Assemble a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet. All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere.

    • Rationale: Grignard reagents react rapidly with protic sources like water. Anhydrous conditions are absolutely essential for success.[14]

  • Magnesium Activation : Place magnesium turnings (1.5 equiv.) in the flask. Add a small crystal of iodine. Gently warm the flask until the purple iodine vapor sublimes and then disappears upon reacting with the magnesium surface.

    • Rationale: The magnesium surface is passivated by a layer of magnesium oxide. Iodine activation etches this layer, exposing fresh, reactive metal.[15]

  • Initiation : Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous THF via the dropping funnel. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins.

    • Rationale: Initiation is the critical step. A concentrated initial charge helps to start the exothermic reaction.

  • Grignard Formation : Once initiated, slowly add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete conversion.

    • Rationale: Slow addition prevents a runaway exothermic reaction and minimizes side reactions like Wurtz coupling.

  • Application : The resulting dark grey or brown solution of 4-(chloromagnesio)-2-isopropoxypyridine is now ready to be used as a nucleophile. It can be cannulated into a separate flask containing an electrophile at an appropriate temperature (e.g., 0 °C to -78 °C, depending on the electrophile).

    • Rationale: The newly formed Grignard reagent is a powerful synthetic intermediate for creating C-C bonds with high regiochemical fidelity at the C4 position.

Summary and Strategic Outlook

The functionalization of this compound is highly regioselective, governed by the intrinsic reactivity of the C4-bromo position. This guide provides a clear framework for researchers to select the appropriate methodology based on their desired synthetic target.

Reaction ClassPrimary Reactive SiteTypical ReagentsKey Advantages
Suzuki-Miyaura Coupling C4 Pd(0) catalyst, Boronic Acid, BaseForms C-C bonds, high functional group tolerance, vast commercial availability of boronic acids.
Buchwald-Hartwig Amination C4 Pd(0) catalyst, Amine, Strong BaseForms C-N bonds, wide scope of amine partners, crucial for medicinal chemistry programs.
Metal-Halogen Exchange C4 n-BuLi, i-PrMgCl·LiClForms a potent C4-nucleophile (organometallic), enabling reaction with a wide range of electrophiles.

For drug development professionals, the predictable C4-selectivity of palladium-catalyzed cross-coupling reactions offers a reliable platform for generating large libraries of analogues for structure-activity relationship (SAR) studies. For process chemists, the robust nature of these protocols provides a scalable route to key intermediates. By understanding the causal mechanisms behind these transformations, scientists can confidently and efficiently leverage this compound to accelerate the discovery of new chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Bromo-2-isopropoxypyridine, a halogenated pyridine derivative. By synthesizing regulatory standards with practical laboratory experience, this document aims to empower researchers to handle and dispose of this compound with the highest degree of safety and compliance.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the immediate hazards associated with this compound is crucial. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the general characteristics of halogenated pyridines point to potential toxicity and irritation.

Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable when handling this and similar chemical compounds.[1]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene)Provides a barrier against skin contact.[1][2]
Body Protection Laboratory coat and closed-toe shoesPrevents incidental skin exposure.[1][2]
Respiratory Protection Work in a certified chemical fume hoodMinimizes the risk of inhaling potentially harmful vapors.[2]

Emergency First-Aid Measures: In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Characterization and Regulatory Framework

Proper disposal begins with accurate waste characterization. As a halogenated organic compound, this compound falls under specific regulatory guidelines, primarily those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

Hazardous Waste Determination: The EPA classifies hazardous waste based on specific lists (F, K, P, and U) and characteristics (ignitability, corrosivity, reactivity, and toxicity).[5][6] Due to its chemical structure, this compound is likely to be classified as a hazardous waste. The presence of a carbon-halogen bond is a key consideration.[7]

Waste CharacteristicRelevance to this compound
Halogenated Organic Compound The presence of bromine classifies it as a halogenated organic compound, which is subject to specific land disposal restrictions.[7][8][9]
Toxicity Pyridine and its derivatives are known for their potential toxicity.[2] The specific toxicity of this compound must be confirmed via its SDS.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic steps for the safe disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions and ensure compliant disposal.

  • Halogenated vs. Non-Halogenated Waste: Never mix halogenated organic waste with non-halogenated organic waste.[8] Create a designated and clearly labeled waste container for "Halogenated Organic Waste."

  • Solid vs. Liquid Waste: Use separate, clearly labeled containers for solid and liquid waste.

Step 2: Waste Collection and Container Management
  • Container Selection: Use chemically compatible containers, such as glass or high-density polyethylene, for waste collection.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[8][10] Avoid using abbreviations or chemical formulas.

  • Container Integrity: Keep waste containers securely closed except when adding waste to prevent the release of vapors and to avoid spills.[2][8]

Step 3: On-Site Accumulation and Storage
  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to mitigate the impact of potential leaks or spills.

Step 4: Final Disposal
  • Licensed Disposal Vendor: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. These companies are equipped to manage the treatment and disposal of chemical waste in accordance with federal and state regulations.[11]

  • Incineration: High-temperature incineration is a common and effective method for the disposal of halogenated organic compounds.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Storage & Final Disposal Start Generation of This compound Waste Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Place in labeled 'Halogenated Organic Solid Waste' container Is_Solid->Solid_Waste Solid Liquid_Waste Place in labeled 'Halogenated Organic Liquid Waste' container Is_Solid->Liquid_Waste Liquid Store Store in designated, secure area Solid_Waste->Store Liquid_Waste->Store Dispose Arrange for pickup by a licensed hazardous waste vendor Store->Dispose

Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of waste characterization, segregation, and compliant disposal through licensed vendors, researchers can mitigate risks to themselves, their colleagues, and the environment. Always prioritize consulting the specific Safety Data Sheet for the compound and adhering to your institution's established safety protocols and the regulations set forth by OSHA and the EPA.[5][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.